molecular formula C7H4BrClFNO2 B2662747 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid CAS No. 1513119-35-1

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Cat. No.: B2662747
CAS No.: 1513119-35-1
M. Wt: 268.47
InChI Key: WRCZGYIVEVFSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H4BrClFNO2 and its molecular weight is 268.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-bromo-3-chloro-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO2/c8-5-3(10)1-2(9)6(11)4(5)7(12)13/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCZGYIVEVFSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative, represents a compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a carboxylic acid, an amine, and multiple halogen substituents, offers a rich landscape for chemical modification and exploration. This guide provides a comprehensive overview of its physical and chemical properties, underpinned by established analytical methodologies. While experimental data for this specific molecule is not extensively available in public literature, this document leverages data from structurally similar compounds and predictive models to offer valuable insights. Furthermore, it details the experimental protocols necessary for the empirical determination of its key characteristics, empowering researchers to validate and expand upon the foundational knowledge presented herein.

Molecular Identity and Structure

IUPAC Name: this compound

CAS Number: 1513119-35-1

Molecular Formula: C₇H₄BrClFNO₂

Molecular Weight: 284.47 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Predicted Physical Properties

Due to the limited availability of experimental data, the following table summarizes the predicted physical properties of this compound. These predictions are based on computational models and data from structurally analogous compounds. It is imperative for researchers to empirically verify these values.

PropertyPredicted ValueNotes
Melting Point 234 - 235 °CBased on the structurally similar 2-Amino-3-bromo-5-chlorobenzoic acid[]. The presence of additional halogen atoms may influence this value.
Boiling Point Not availableExpected to be high and likely to decompose before boiling at atmospheric pressure.
pKa ~2-3 (carboxylic acid), ~0-1 (anilinium ion)Estimated based on the electronic effects of the substituents on the benzoic acid and aniline moieties. Halogen atoms are electron-withdrawing, which increases the acidity of the carboxylic acid and decreases the basicity of the amino group.
Solubility Slightly soluble in DMSO and Methanol[]Expected to have low solubility in water and non-polar organic solvents. Solubility is likely to be enhanced in basic aqueous solutions due to the deprotonation of the carboxylic acid.

Experimental Determination of Physical Properties

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small, dry sample of this compound.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a rate of 10-15 °C per minute initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[2][3][4][5]

G cluster_0 Melting Point Determination Workflow A Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (10-15 °C/min) C->D E Slow Heating (1-2 °C/min) near MP D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility is crucial for reaction setup, purification, and formulation.

Protocol: Qualitative Solubility Testing

  • Sample Preparation: In separate small test tubes, add approximately 10 mg of the compound.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃).

  • Observation: Agitate the tubes and observe if the solid dissolves completely, partially, or not at all at room temperature. Gentle warming can be applied to assess temperature effects on solubility.[6][7][8][9]

The expected solubility behavior is dictated by the "like dissolves like" principle. The polar carboxylic acid and amino groups suggest some solubility in polar solvents. The aromatic ring and halogens contribute to non-polar character. Solubility in acidic and basic solutions indicates the presence of basic (amino) and acidic (carboxylic acid) functional groups, respectively.

G cluster_0 Solubility Analysis Logic Start Compound in Water Soluble_H2O Soluble in Water? Start->Soluble_H2O Test_pH Test with Litmus/pH paper Soluble_H2O->Test_pH Yes Insoluble_H2O Insoluble in Water Soluble_H2O->Insoluble_H2O No Test_NaOH Add 5% NaOH Insoluble_H2O->Test_NaOH Soluble_NaOH Soluble in NaOH? Test_NaOH->Soluble_NaOH Test_NaHCO3 Add 5% NaHCO₃ Soluble_NaOH->Test_NaHCO3 Yes Test_HCl Add 5% HCl Soluble_NaOH->Test_HCl No Soluble_NaHCO3 Soluble in NaHCO₃? Test_NaHCO3->Soluble_NaHCO3 Soluble_HCl Soluble in HCl? Test_HCl->Soluble_HCl Neutral Likely Neutral Compound Soluble_HCl->Neutral No

Caption: Decision tree for aqueous solubility and acid/base characterization.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its functional groups.

Acidity and Basicity
  • Carboxylic Acid Group (-COOH): This group is acidic and will react with bases to form a carboxylate salt. The acidity is enhanced by the electron-withdrawing effects of the halogen substituents.

  • Amino Group (-NH₂): This group is basic and will react with strong acids to form an ammonium salt. The basicity is reduced by the electron-withdrawing effects of the halogens and the carboxylic acid group.

Experimental Determination of pKa

The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy.[10] For NMR-based methods, the chemical shifts of protons near the acidic or basic site are monitored as a function of pH.[11]

Reactivity of the Aromatic Ring

The aromatic ring is substituted with both activating (amino) and deactivating (halogens, carboxylic acid) groups. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, in this molecule, these positions are already substituted. The high degree of substitution on the ring suggests that further electrophilic aromatic substitution would be difficult.

The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. The C-Br bond is generally more reactive in such reactions than the C-Cl bond.[12]

Synthesis

A plausible synthetic route to this compound would likely involve a multi-step process starting from a simpler substituted benzene derivative. A potential strategy could involve the sequential introduction of the functional groups, taking into account their directing effects. For example, one could start with a fluorinated aniline or benzoic acid and introduce the other substituents through halogenation and amination/carboxylation reactions. The synthesis of a similar compound, 2-amino-3-bromo-5-chlorobenzoic acid, has been achieved through the bromination of 2-amino-5-chlorobenzoic acid.[12]

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Proton: A singlet or a narrow multiplet in the aromatic region (δ 7-8 ppm).

  • Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, typically in the range of δ 4-6 ppm, but its position can vary significantly depending on the solvent and concentration.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (δ 10-13 ppm), which also exchanges with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to the electronegative halogens and the amino group will show characteristic shifts.

  • Carboxylic Acid Carbon (-COOH): A signal in the downfield region (δ 165-185 ppm).

IR (Infrared) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amine): Two sharp to moderately broad peaks around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-N, C-Br, C-Cl, C-F Stretches: These will appear in the fingerprint region (< 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a complex and highly functionalized molecule with significant potential in chemical synthesis. This guide has provided a detailed overview of its predicted properties and the established experimental methodologies for their determination. While a lack of direct experimental data necessitates a predictive approach, the information and protocols presented here offer a solid foundation for researchers to safely handle, characterize, and utilize this compound in their work. The rich chemistry of its functional groups, particularly the potential for cross-coupling reactions, makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. PubChem. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • How to determine the melting point of benzoic acid. Quora. (2017, October 15). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. Retrieved from [Link]

  • Experiment to Determine the Melting Point of Benzoic Acid. Filo. (2025, August 20). Retrieved from [Link]

  • How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025, February 14). Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. (2023, October 13). Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural elucidation of complex, polysubstituted aromatic compounds is a cornerstone of modern drug discovery and chemical synthesis. 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid represents a molecule with significant synthetic potential, yet its intricate substitution pattern presents a formidable challenge for unambiguous characterization. This technical guide provides a comprehensive, multi-technique approach to the structural verification of this compound. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow. This document moves beyond a simple recitation of methods, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles and authoritative sources.

Introduction: The Challenge of Polysubstitution

This compound is a halogenated anthranilic acid derivative. The presence of five distinct substituents on the benzene ring—an amine, a carboxylic acid, and three different halogens—creates a complex electronic environment. This complexity can lead to overlapping signals and non-trivial coupling patterns in spectroscopic analyses, demanding a rigorous and integrated approach for conclusive structure determination. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic systems, such as quinazolinones, which have shown a range of biological activities.[1] Therefore, absolute certainty of its structure is paramount for its application in further synthetic endeavors.

The IUPAC name, this compound, dictates a specific arrangement of substituents on the benzoic acid core.[2][3] The principal functional group, the carboxylic acid, is assigned to position 1 of the benzene ring. The remaining substituents are then numbered to give the lowest possible locants, with alphabetical order being a secondary consideration in this case due to the fixed numbering from the principal group.

A Multi-Pronged Analytical Strategy

A robust structural elucidation of the target compound hinges on the synergistic use of multiple analytical techniques. No single method can provide a complete picture; instead, the data from each technique should corroborate the others, forming a self-validating system. Our proposed workflow integrates NMR, MS, and IR spectroscopy, supplemented by computational modeling for predictive validation.

G cluster_0 Elucidation Workflow Compound This compound (C₇H₄BrClFNO₂) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Structural Backbone & Connectivity MS Mass Spectrometry (EI-MS) Compound->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy (FTIR) Compound->IR Functional Groups Structure_Confirmed Confirmed Structure NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Integrated workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.

Predicted ¹H NMR Spectrum

The single aromatic proton will provide crucial information based on its chemical shift and coupling to the adjacent fluorine atom.

  • Chemical Shift (δ): The aromatic proton is flanked by chlorine and fluorine, both electronegative atoms that will deshield it, shifting its resonance downfield. The presence of the electron-donating amino group ortho to the bromine and meta to the proton will have a lesser, shielding effect. A predicted chemical shift would be in the range of 7.0-7.5 ppm.

  • Multiplicity: The proton will couple to the adjacent ¹⁹F nucleus, resulting in a doublet. The coupling constant (J-coupling) is expected to be in the range of 6-10 Hz for a ³J(H,F) coupling.

The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration. In DMSO-d₆, the -COOH proton could appear at δ 12-13 ppm, while the -NH₂ protons might be observed around δ 5-6 ppm.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxyl)165-170Typical range for a carboxylic acid carbonyl carbon.[4]
C-COOH125-130Attached to the electron-withdrawing carboxyl group.
C-NH₂145-150Attached to the electron-donating amino group.
C-Br110-115Attached to bromine, showing a moderate deshielding effect.
C-Cl128-133Attached to chlorine, which is more electronegative than bromine.
C-F155-160 (doublet)Attached to the highly electronegative fluorine; will show a large ¹J(C,F) coupling.
C-H118-123 (doublet)Coupled to the attached proton and the adjacent fluorine (²J(C,F)).

Note: These are predicted values. Actual experimental values can vary based on solvent and other conditions. Computational methods, such as Density Functional Theory (DFT), can provide more accurate predictions of chemical shifts.[5]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a clear signal for the single fluorine atom. It is expected to appear as a doublet due to coupling with the adjacent aromatic proton (³J(H,F)).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for carboxylic acids, as it allows for the observation of the acidic proton.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide valuable structural information through analysis of the fragmentation patterns.

Molecular Ion Peak (M⁺)

The molecular formula is C₇H₄BrClFNO₂. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak. The expected molecular ion peaks will be observed at m/z values corresponding to the different isotopic combinations.

Key Fragmentation Patterns

The molecular ion is energetically unstable and will fragment into smaller, charged particles.[7][8]

G M_plus Molecular Ion (M⁺) [C₇H₄BrClFNO₂]⁺ M_minus_COOH [M-COOH]⁺ Loss of carboxyl radical M_plus->M_minus_COOH -45 Da M_minus_Br [M-Br]⁺ Loss of bromine radical M_plus->M_minus_Br -79/81 Da M_minus_Cl [M-Cl]⁺ Loss of chlorine radical M_plus->M_minus_Cl -35/37 Da Benzene_fragment Aromatic Ring Fragments M_minus_COOH->Benzene_fragment M_minus_Br->Benzene_fragment M_minus_Cl->Benzene_fragment

Caption: Predicted major fragmentation pathways in EI-MS.

  • Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (·COOH), leading to a peak at [M-45]⁺.

  • Halogen Cleavage: Cleavage of the carbon-halogen bonds is also expected.[9] This will result in peaks corresponding to [M-Br]⁺ and [M-Cl]⁺. The loss of a bromine radical is often a favorable fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion's isotopic pattern and the masses of the major fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
N-H (Amino)3300-3500 (two bands)Asymmetric and symmetric stretching[10]
O-H (Carboxylic Acid)2500-3300 (very broad)Stretching
C=O (Carboxylic Acid)1680-1710Stretching[11]
C=C (Aromatic)1450-1600Ring stretching
C-N1250-1350Stretching
C-F1000-1400Stretching
C-Cl600-800Stretching
C-Br500-600Stretching

The broad O-H stretch from the carboxylic acid is a hallmark feature and is expected to be prominent. The two distinct N-H stretching bands are characteristic of a primary amine.[10][12]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound requires a synergistic interpretation of data from multiple spectroscopic techniques. The predicted NMR spectra provide a detailed map of the carbon-hydrogen framework and the connectivity of the fluorine atom. Mass spectrometry confirms the molecular weight and the presence of bromine and chlorine through its characteristic isotopic patterns, while its fragmentation offers further structural clues. Finally, IR spectroscopy provides rapid confirmation of the key amino and carboxylic acid functional groups. When combined, these techniques provide a robust and self-validating body of evidence to unequivocally confirm the structure of this complex polysubstituted aromatic compound.

References

  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • Taylor & Francis Online. (2019). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Available at: [Link]

  • JoVE. (2025). Nomenclature of Aromatic Compounds with Multiple Substituents. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). 22.4 Aromatic Compounds – Structure and Naming. Available at: [Link]

  • University of Calgary. (n.d.). Polysubstituted benzenes. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. Available at: [Link]

  • University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

  • Chemistry LibreTexts. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Available at: [Link]

  • YouTube. (2020). Nomenclature of Aromatic Compounds - Trisubstituted and polysubstituted :Lecture-17. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. The strategic placement of amino, bromo, chloro, and fluoro substituents on the benzoic acid scaffold offers a versatile platform for the development of novel molecular entities with diverse biological activities. The inherent challenge in the synthesis of such polysubstituted aromatic compounds lies in achieving precise regiochemical control during the introduction of multiple functional groups. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The proposed pathway is based on established chemical principles and adapted from documented procedures for analogous transformations.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound is best approached through a sequential halogenation strategy starting from a commercially available, less substituted precursor. This methodology allows for a step-wise and controlled introduction of the halogen atoms, leveraging the directing effects of the existing functional groups on the aromatic ring to achieve the desired regioselectivity. The proposed synthesis commences with 2-amino-5-fluorobenzoic acid as the starting material.

The overall synthetic workflow can be visualized as follows:

Synthesis_Pathway Start 2-Amino-5-fluorobenzoic acid Intermediate1 2-Amino-3-chloro-5-fluorobenzoic acid Start->Intermediate1 Chlorination Target This compound Intermediate1->Target Bromination

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid

The initial step involves the regioselective chlorination of 2-amino-5-fluorobenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in this transformation. The amino group (-NH2) is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The fluorine atom (-F) is a deactivating ortho-, para-director. The position most susceptible to electrophilic attack will be ortho to the activating amino group, which is the C3 position.

Experimental Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (64.5 mmol) of 2-amino-5-fluorobenzoic acid in 100 mL of glacial acetic acid.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 7.2 g (54.0 mmol) of N-chlorosuccinimide (NCS) in 50 mL of glacial acetic acid to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase.

  • Upon completion of the reaction, pour the mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, and wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60 °C to a constant weight.

  • Recrystallize the crude product from an ethanol-water mixture to afford pure 2-amino-3-chloro-5-fluorobenzoic acid.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild nature, which helps to minimize potential side reactions such as over-chlorination.

  • Glacial Acetic Acid: This solvent is selected for its ability to dissolve the starting material and for its compatibility with the reaction conditions.

  • Low Temperature: The reaction is initiated at a low temperature to control the rate of reaction and enhance the regioselectivity of the chlorination.

Step 2: Synthesis of this compound

The second and final step is the bromination of the intermediate, 2-amino-3-chloro-5-fluorobenzoic acid. In this intermediate, the position para to the strongly activating amino group (C6) is now the most nucleophilic and, therefore, the most likely site for electrophilic substitution.

Experimental Protocol:

  • In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium thiosulfate solution, dissolve 8.0 g (42.2 mmol) of 2-amino-3-chloro-5-fluorobenzoic acid in 80 mL of glacial acetic acid.

  • From the dropping funnel, add a solution of 7.1 g (44.4 mmol) of bromine in 20 mL of glacial acetic acid dropwise to the stirred solution at room temperature over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC (7:3 petroleum ether/ethyl acetate).

  • Once the reaction is complete, pour the mixture into 400 mL of an ice-cold aqueous solution of sodium bisulfite (10% w/v) to quench the excess bromine.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum at 60 °C.

  • Purify the final product by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield this compound.

Causality Behind Experimental Choices:

  • Bromine in Acetic Acid: This is a standard and effective reagent system for the electrophilic bromination of activated aromatic rings.

  • Sodium Bisulfite Quench: This step is essential to neutralize any unreacted bromine, which is corrosive and hazardous.

  • Recrystallization: This final purification step is critical to obtain the target compound with high purity, suitable for subsequent applications in research and development.

Data Summary

CompoundStarting Material/Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
2-Amino-5-fluorobenzoic acidStarting MaterialC₇H₆FNO₂155.13White to off-white crystalline powder
2-Amino-3-chloro-5-fluorobenzoic acidIntermediateC₇H₅ClFNO₂189.57Light yellow solid
This compoundFinal ProductC₇H₄BrClFNO₂268.47Off-white to pale brown solid

Conclusion

The synthesis of this compound, a molecule of significant interest for synthetic and medicinal chemistry, can be effectively achieved through a strategic two-step halogenation sequence starting from 2-amino-5-fluorobenzoic acid. This guide provides a detailed and scientifically robust framework for this synthesis, emphasizing the critical role of substituent directing effects in achieving the desired regiochemistry. The protocols described herein are designed to be self-validating, with clear checkpoints and purification procedures to ensure the integrity of the final product. By adhering to the principles of careful experimental execution and thorough product characterization, researchers can confidently synthesize this valuable chemical entity for their advanced research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed safety and handling protocol for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative. Given its complex substitution pattern, this compound is primarily intended for use in specialized research and development settings, particularly in medicinal chemistry and materials science. The structural alerts within the molecule—notably the presence of multiple halogens on an aromatic amine—necessitate a cautious and well-informed approach to its handling. This document synthesizes available data from structurally similar compounds to provide a robust framework for its safe utilization by researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a research chemical is the first step in a comprehensive safety assessment. While extensive experimental data for this specific molecule is not widely published, we can ascertain key identifiers and predict certain characteristics based on its structure.

Table 1: Chemical Identification and Properties

Property Value Source
IUPAC Name This compound -
CAS Number 1513119-35-1
Molecular Formula C₇H₄BrClFNO₂
Molecular Weight 268.47 g/mol [1]
Physical Form Solid (predicted) [2]

| Storage Temperature | Room Temperature |[2][3] |

Note: Due to the novelty of this compound, some physical properties like melting point and boiling point are not available in public databases. Researchers should handle the compound assuming it is a solid powder at standard temperature and pressure.

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not established. However, based on data from closely related halogenated aminobenzoic acids, a conservative hazard profile can be adopted. The following classifications are based on compounds like 2-Amino-6-bromo-3-fluorobenzoic acid and 2-Amino-3-chloro-5-fluorobenzoic acid[2][4].

Signal Word: Warning [2][4]

GHS Hazard Pictograms:



Hazard Statements (H-Statements):

  • H302: Harmful if swallowed[2][4].

  • H315: Causes skin irritation[2][4][5].

  • H319: Causes serious eye irritation[2][4][5].

  • H335: May cause respiratory irritation[2][4][5][6].

Precautionary Statements (P-Statements): This substance should be handled with care, following standard laboratory precautions[7]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5][6].

  • P264: Wash skin thoroughly after handling[5].

  • P270: Do not eat, drink or smoke when using this product[5].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6].

The causality behind these classifications stems from the nature of substituted aromatic acids and amines. The acidic carboxyl group and the potentially sensitizing nature of the aromatic amine, combined with the irritant properties of halogens, create a high likelihood of irritation to biological tissues upon contact.

Exposure Controls & Personal Protection

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary method for controlling exposure should be at the source.

  • Ventilation: All manipulations of the solid compound or its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols[5][7].

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[7][8].

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[8][9].

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[6]. Contaminated clothing should be removed and washed before reuse[7].

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA-approved respirator (such as an N95 dust mask) is required[5][8].

G cluster_Controls Hierarchy of Controls for Safe Handling cluster_Eng cluster_PPE Eng Engineering Controls (Primary Barrier) PPE Personal Protective Equipment (Secondary Barrier) Eng->PPE Defense in Depth FumeHood Chemical Fume Hood Eng->FumeHood SafetyShower Eyewash & Safety Shower Eng->SafetyShower Goggles Safety Goggles/ Face Shield PPE->Goggles Gloves Nitrile Gloves PPE->Gloves Coat Lab Coat PPE->Coat Respirator Respirator (if needed) PPE->Respirator

Diagram 1: Hierarchy of controls for safe handling.

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures before beginning work.

Table 2: First-Aid Measures

Exposure Route Protocol Citation(s)
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [5][6][7][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. [5][7][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][7][9]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][9] |

G cluster_Routes Route of Exposure cluster_Actions Immediate First-Aid Response Start Exposure Incident Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Provide Oxygen/CPR if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->WashSkin RinseEyes Flush Eyes with Water (15 min) Remove Contact Lenses Eye->RinseEyes RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth End Seek Immediate Medical Attention FreshAir->End WashSkin->End RinseEyes->End RinseMouth->End

Diagram 2: Emergency first-aid workflow.

Handling, Storage, and Disposal

Handling

Handle in accordance with good industrial hygiene and safety practices[5]. Avoid formation of dust and aerosols[8][9]. Avoid contact with skin, eyes, and clothing[8]. Do not eat, drink, or smoke in work areas[5].

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place[5][7]. Protect from moisture and light[3][6].

Disposal

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[9]. Do not discharge into sewer systems or contaminate water sources[9]. All containers, even those that have been emptied, may retain product residue and should be disposed of in the same manner as the product itself[9].

Stability and Reactivity

  • Chemical Stability: The product is expected to be stable under normal handling and storage conditions[5].

  • Incompatible Materials: Keep away from strong oxidizing agents[5][8].

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF)[10].

Toxicological and Ecological Information

  • Toxicological Data: There is no specific toxicological data available for this compound[9]. As previously stated, it is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system based on data from analogous structures[2][4][5]. The absence of data necessitates treating this compound with a high degree of caution, as its full toxicological profile is unknown.

  • Ecological Data: There is no data available on the ecological effects of this compound, including its toxicity to aquatic life, persistence, degradability, or bioaccumulative potential[9]. Therefore, measures must be taken to prevent its release into the environment[5].

References

  • 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. PubChem. [Link]

  • 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157. PubChem. [Link]

  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. [Link]

Sources

solubility of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid in Organic Solvents

Disclaimer: Initial research yielded no specific quantitative solubility data for this compound. This guide, therefore, provides a comprehensive framework based on the principles of solubility for substituted benzoic acids and established experimental methodologies. The protocols and theoretical discussions herein are designed to empower researchers to determine and understand the solubility of the target compound.

Introduction

This compound is a highly substituted aromatic carboxylic acid, a class of compounds frequently encountered in pharmaceutical and agrochemical research. Its complex substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (halogens) groups, alongside the acidic carboxyl group, suggests a nuanced solubility profile in organic solvents. Understanding this profile is a critical first step in formulation development, reaction chemistry, and purification strategies.[1]

This technical guide offers a foundational understanding of the factors governing the solubility of this compound and provides detailed protocols for its experimental determination.

Theoretical Considerations: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For this compound, several structural features will dictate its interaction with organic solvents:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents like alcohols (e.g., methanol, ethanol) and some aprotic polar solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[2]

  • Amino Group (-NH2): The amino group is also polar and a hydrogen bond donor, further enhancing solubility in protic and polar aprotic solvents.

  • Halogen Substituents (-Br, -Cl, -F): The bromine, chlorine, and fluorine atoms are electronegative and increase the molecule's overall polarity. However, their bulky nature can also introduce steric hindrance, potentially affecting solvent interaction.

  • Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in less polar solvents like toluene or benzene, although the polar substituents will likely dominate the overall solubility profile.

Based on these features, we can predict a solubility trend. The solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents like alcohols. Solubility in nonpolar solvents is anticipated to be significantly lower. It is important to note that while benzoic acid itself is readily soluble in many organic solvents, its derivatives can exhibit significantly different solubility profiles.[3][4]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following protocols are designed to ensure accuracy and reproducibility.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method determines the thermodynamic solubility of a compound at a specific temperature.

Materials:

  • This compound (ensure purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • Appropriate analytical instrumentation (HPLC, UV-Vis, or gravimetric setup)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time to reach a plateau in concentration.[5]

  • Sample Collection: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using one of the methods described below.

Analytical Methods

This is a straightforward method but requires careful execution.

  • Sample Preparation: Accurately weigh a clean, dry, pre-weighed container.

  • Solvent Evaporation: Transfer a precise volume of the filtered saturated solution to the container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Final Weighing: Once the solvent is completely removed and the container has returned to room temperature, weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume of solvent.

HPLC is a highly sensitive and specific method for determining concentration.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to determine the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Acetonitrile37.5To be determinedTo be determined
Dichloromethane8.9To be determinedTo be determined
Toluene2.4To be determinedTo be determined
N,N-Dimethylformamide (DMF)36.7To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)46.7To be determinedTo be determined

Safety Precautions

This compound and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[6][7][8] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Avoiding inhalation of dust and vapors.[8]

  • Properly disposing of all chemical waste according to institutional guidelines.

Conclusion

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Acree Jr., W. E. (2018). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Pawar, P. A., & Mahadik, K. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 520-529.
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4864-4898.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(44), 11625-11636.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SynQuest Laboratories, Inc. (n.d.). 2-Amino-3-chloro-5-fluorobenzoic acid Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
  • Thermo Fisher Scientific. (2024). 2-Amino-3-bromo-5-fluorobenzoic acid Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
  • Fisher Scientific. (2009). 2-Amino-6-fluorobenzoic acid Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
  • Cayman Chemical. (2022). 2-Amino-5-fluorobenzoic Acid Product Information. Retrieved from a relevant chemical supplier's website.

Sources

Spectroscopic Characterization of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. Its complex substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups, gives rise to a unique electronic and structural profile. A thorough characterization of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the absence of publicly available experimental spectra for this specific molecule, this guide will present predicted data derived from the analysis of structurally analogous compounds and established principles of spectroscopic theory. This approach not only offers a robust framework for the initial identification of the compound but also provides a deeper understanding of the structure-property relationships dictated by its multifaceted substitution.

I. Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are influenced by the interplay of the shielding and deshielding effects of its various substituents.[1]

¹H NMR Spectroscopy: The single aromatic proton is expected to be a singlet, though minor coupling to the fluorine atom may result in a doublet. The protons of the amine and carboxylic acid groups will appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The aromatic region will display six distinct signals for the carbon atoms of the benzene ring, in addition to the signal for the carboxylic acid carbon. The chemical shifts are predicted based on the additive effects of the substituents.

Predicted NMR Data

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity
Ar-H7.50 - 7.80s (or d)
-NH₂4.50 - 6.00br s
-COOH11.0 - 13.0br s
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O165.0 - 170.0
C-NH₂145.0 - 150.0
C-Br110.0 - 115.0
C-Cl125.0 - 130.0
C-F155.0 - 160.0 (d, ¹JCF ≈ 240-250 Hz)
C-H115.0 - 120.0
C-COOH120.0 - 125.0

II. Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic moieties.

Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad
N-H stretch (Amine)3450 - 3300Medium, two bands
C=O stretch (Carboxylic acid)1710 - 1680Strong
C=C stretch (Aromatic)1620 - 1450Medium to strong
C-N stretch1350 - 1250Medium
C-F stretch1250 - 1000Strong
C-Cl stretch850 - 550Strong
C-Br stretch690 - 515Strong

The broadness of the O-H stretch is a result of hydrogen bonding.[2] The presence of multiple halogen substituents will result in a complex fingerprint region.

III. Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Predicted Mass Spectral Data

IonPredicted m/zNotes
[M]⁺280.9 (for ⁷⁹Br, ³⁵Cl)Molecular ion with a complex isotopic pattern.
[M+2]⁺282.9Isotopic peak due to ⁸¹Br and ³⁷Cl.
[M-H₂O]⁺262.9Loss of water from the carboxylic acid.
[M-COOH]⁺235.9Loss of the carboxyl group.
[M-Br]⁺201.9Loss of a bromine radical.
[M-Cl]⁺245.9Loss of a chlorine radical.

The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom.[3] The relative abundance of the isotopic peaks in the molecular ion cluster will be a powerful tool for confirming the presence of both bromine and chlorine.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric contributions.

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Analyze the molecular ion peak and its isotopic pattern, as well as the major fragment ions.

V. Visualization of Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and its spectroscopic features.

¹H NMR Chemical Shift Influences

H_NMR_Influences substituent Substituent proton Aromatic Proton (H) substituent->proton -NH2 (shielding) -COOH (deshielding) -Halogens (deshielding)

Caption: Influence of substituents on the aromatic proton chemical shift.

Mass Spectral Fragmentation Pathways

MS_Fragmentation M [M]⁺˙ (this compound) M_H2O [M-H₂O]⁺˙ M->M_H2O -H₂O M_COOH [M-COOH]⁺ M->M_COOH -COOH M_Br [M-Br]⁺ M->M_Br -Br M_Cl [M-Cl]⁺ M->M_Cl -Cl

Caption: Primary fragmentation pathways in mass spectrometry.

VI. Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded predictive analysis. This information will serve as a valuable resource for researchers in the identification and characterization of this and other complex polysubstituted aromatic molecules, thereby facilitating advancements in drug discovery and materials science. The provided experimental protocols offer a clear roadmap for obtaining empirical data to validate these predictions.

References

  • Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

  • NIST WebBook. 2-Amino-5-bromobenzoic acid. [Link]

  • ScienceDirect. The use of chemical shift calculations in the conformational analysis of substituted benzenes. [Link]

  • NIST WebBook. 2-Amino-5-bromobenzoic acid. [Link]

  • Stenutz. NMR chemical shift prediction of benzenes. [Link]

  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • NIST WebBook. 2-Amino-5-bromobenzoic acid. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]

  • ResearchGate. Ir Spectrum For Benzoic Acid. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • ChemSynthesis. 2-amino-3,5-dichlorobenzoic acid. [Link]

  • PubMed. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 2-Amino-5-chlorobenzoic acid. [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

  • PMC. 2-Amino-5-fluorobenzoic acid. [Link]

  • PubChem. 2-Amino-6-bromo-3-fluorobenzoic acid. [Link]

  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

  • NIST WebBook. Benzoic acid. [Link]

  • SpectraBase. 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum. [Link]

  • SpectraBase. 2-Amino-6-chloro-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

The Aminobenzoic Acid Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Substituted Aminobenzoic Acids

Aminobenzoic acids, organic compounds featuring both an amino and a carboxylic acid group attached to a benzene ring, represent a cornerstone in the edifice of medicinal chemistry. Their inherent structural simplicity belies a remarkable versatility, allowing for substitutions at the amino and carboxyl groups, as well as on the aromatic ring itself. This adaptability has made the aminobenzoic acid scaffold a privileged structure in drug discovery, giving rise to a vast and diverse array of therapeutic agents that have left an indelible mark on human health. From the early days of local anesthetics and antibacterial agents to the modern era of targeted cancer therapies, the journey of substituted aminobenzoic acids is a compelling narrative of scientific inquiry, rational drug design, and the relentless pursuit of therapeutic innovation. This guide provides an in-depth exploration of the discovery and history of this crucial class of compounds, delving into their synthesis, mechanisms of action, and the evolution of their therapeutic applications.

The Dawn of a New Era: Local Anesthetics and the Quest to Tame Pain

The story of substituted aminobenzoic acids in medicine begins with the pursuit of safer and more effective local anesthetics. Prior to their development, cocaine was the primary agent used for local anesthesia, but its addictive properties and toxicity spurred a search for alternatives.

The Emergence of Benzocaine and Procaine

In the early 20th century, German chemist Eduard Ritsert synthesized benzocaine in 1900, a derivative of para-aminobenzoic acid (PABA).[1] Introduced to the market in 1902 under the name "Anaesthesin," it served as a topical anesthetic.[2] This was soon followed by a landmark discovery in 1905 when another German chemist, Alfred Einhorn, synthesized procaine, which he named Novocain.[3] Procaine, the ethyl ester of p-aminobenzoic acid, was found to be a potent and less toxic injectable local anesthetic compared to cocaine.[3] Its development marked a significant advancement in surgery and dentistry, providing effective pain control without the severe side effects associated with cocaine.[3]

The synthesis of these early local anesthetics laid the groundwork for the field of medicinal chemistry, demonstrating that modifying a core chemical structure could lead to compounds with improved therapeutic profiles.

The Antibacterial Revolution: The Rise of the Sulfa Drugs

The next major chapter in the history of substituted aminobenzoic acids came with the discovery of the sulfonamides, the first class of effective systemic antibacterial agents. This discovery revolutionized the treatment of infectious diseases in the pre-antibiotic era.

From Dye to Drug: The Story of Prontosil and Sulfanilamide

The journey began in the 1930s at the Bayer laboratories in Germany, where Gerhard Domagk was screening synthetic dyes for antibacterial activity. He discovered that a red dye called Prontosil was highly effective in treating streptococcal infections in mice. A pivotal moment came when Domagk used Prontosil to successfully treat his own daughter, who was suffering from a severe streptococcal infection.

Subsequent research by a team at the Pasteur Institute in France revealed that Prontosil was a prodrug. In the body, it was metabolized to its active component, sulfanilamide, a colorless compound that is a structural analog of para-aminobenzoic acid (PABA).[4] This discovery was profound because it established a clear link between chemical structure and antibacterial activity, and it unveiled the mechanism of action of these new drugs.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo.[4] PABA is an essential precursor in the bacterial synthesis of folic acid, a vital cofactor for DNA and RNA synthesis.[4] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thereby blocking the synthesis of folic acid and inhibiting bacterial growth and replication.[4]

This targeted mechanism of action, which exploits a metabolic pathway present in bacteria but not in humans, was a groundbreaking concept in chemotherapy and laid the foundation for the development of many other antimicrobial agents.

Expanding the Therapeutic Arsenal: Diuretics and the Management of Fluid Overload

The structural versatility of the aminobenzoic acid core continued to yield new classes of drugs with diverse therapeutic applications. In the mid-20th century, research into compounds related to the sulfonamides led to the development of a new class of powerful diuretics.

The Advent of Furosemide

In the late 1950s and early 1960s, scientists at Hoechst AG in Germany were investigating derivatives of sulfamoylanthranilic acid for their diuretic properties. This research culminated in the synthesis of furosemide in 1959.[5] Furosemide, a potent loop diuretic, proved to be highly effective in promoting the excretion of salt and water by the kidneys. Its introduction into clinical practice in the 1960s provided a powerful new tool for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease.[5]

The synthesis of furosemide typically starts from 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation and subsequent amination to form 2,4-dichloro-5-sulfamoylbenzoic acid. This intermediate is then reacted with furfurylamine to yield furosemide.[5][6]

Taming Inflammation: The Fenamates and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The anti-inflammatory properties of certain aminobenzoic acid derivatives led to the development of the fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

From Anthranilic Acid to Potent NSAIDs

The fenamates are derivatives of N-phenylanthranilic acid. Mefenamic acid, the first member of this class, was synthesized in the 1960s. It and other fenamates, such as meclofenamic acid and flufenamic acid, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

The synthesis of fenamates often involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[9] For example, mefenamic acid can be synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.[10]

The Modern Frontier: Targeted Cancer Therapy

In recent years, the aminobenzoic acid scaffold has found new life in the development of targeted cancer therapies. The ability to precisely modify the structure of these compounds allows for the design of molecules that can selectively inhibit key signaling pathways involved in cancer cell growth and survival.

Inhibiting Aberrant Signaling in Cancer

Numerous derivatives of aminobenzoic acid have been investigated for their anticancer properties.[1][11] These compounds have been shown to target a variety of molecular pathways implicated in cancer, including:

  • Receptor Tyrosine Kinases: Some aminobenzoic acid derivatives act as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer cells and drive tumor growth.

  • Cell Cycle Regulators: Other derivatives have been shown to interfere with the cell cycle, leading to the arrest of cancer cell proliferation.

  • Apoptosis Induction: Certain aminobenzoic acid-based compounds can induce apoptosis, or programmed cell death, in cancer cells.

The ongoing research in this area highlights the enduring relevance of the aminobenzoic acid core in the development of next-generation cancer therapeutics.

Experimental Protocols

Synthesis of Procaine Hydrochloride

This protocol outlines a common laboratory-scale synthesis of procaine hydrochloride from p-nitrobenzoic acid.

Step 1: Esterification of p-Nitrobenzoic Acid with 2-Diethylaminoethanol [12]

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-nitrobenzoic acid (1 equivalent), 2-diethylaminoethanol (1.2 equivalents), and a catalytic amount of sulfuric acid in a suitable solvent such as toluene.

  • Heat the mixture to reflux. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, 2-(diethylamino)ethyl 4-nitrobenzoate (nitrocaine).

Step 2: Reduction of the Nitro Group to an Amine [12]

  • Dissolve the crude nitrocaine in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude procaine base.

Step 3: Formation of Procaine Hydrochloride [13]

  • Dissolve the crude procaine base in a minimal amount of a suitable organic solvent, such as ethanol.

  • Slowly add a solution of hydrochloric acid in ethanol or isopropanol with stirring.

  • The procaine hydrochloride will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from an ethanol/water mixture to obtain pure procaine hydrochloride.

Synthesis of Sulfanilamide from Aniline

This protocol describes a classic four-step synthesis of sulfanilamide from aniline.[14][15]

Step 1: Acetylation of Aniline [2]

  • In a flask, combine aniline (1 equivalent) with acetic anhydride (1.1 equivalents).

  • Gently heat the mixture under reflux for 30 minutes.

  • Pour the hot reaction mixture into ice-cold water with vigorous stirring to precipitate the acetanilide.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from water to obtain pure product.

Step 2: Chlorosulfonation of Acetanilide [16]

  • In a dry flask equipped with a dropping funnel and a gas trap, carefully add chlorosulfonic acid (5 equivalents).

  • Cool the flask in an ice bath.

  • Slowly add the dry, powdered acetanilide in small portions with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath for 1 hour to complete the reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride [16]

  • Add the crude, moist p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with stirring.

  • Heat the mixture on a steam bath for 15-20 minutes.

  • Cool the mixture in an ice bath to precipitate the p-acetamidobenzenesulfonamide.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide [16]

  • To the crude p-acetamidobenzenesulfonamide, add dilute hydrochloric acid.

  • Heat the mixture under reflux until the solid dissolves.

  • Cool the solution and then carefully neutralize with a solution of sodium carbonate until the sulfanilamide precipitates.

  • Collect the crude sulfanilamide by vacuum filtration and wash with cold water.

  • Recrystallize the product from hot water to obtain pure sulfanilamide.

Data Presentation

CompoundYear of Discovery/SynthesisDiscoverer/DeveloperTherapeutic Class
Benzocaine1900Eduard RitsertLocal Anesthetic[1]
Procaine1905Alfred EinhornLocal Anesthetic[3]
Sulfanilamide1930s (as active metabolite of Prontosil)Domagk/Pasteur InstituteAntibacterial[4]
Furosemide1959Hoechst AGLoop Diuretic[5]
Mefenamic Acid1960sNSAID

Visualizations

Discovery_Timeline Benzocaine 1900: Benzocaine (Topical Anesthetic) Procaine 1905: Procaine (Injectable Local Anesthetic) Benzocaine->Procaine Evolution of Local Anesthetics Sulfonamides 1930s: Sulfonamides (Antibacterial Agents) Furosemide 1959: Furosemide (Loop Diuretic) Sulfonamides->Furosemide Structural Analogs Fenamates 1960s: Fenamates (NSAIDs) Targeted_Cancer_Therapy Late 20th/21st Century: Targeted Cancer Therapies Fenamates->Targeted_Cancer_Therapy Modern Applications

Caption: A timeline illustrating the major milestones in the discovery and development of substituted aminobenzoic acid-based drugs.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydropteroate -> Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids DNA & RNA Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: The mechanism of action of sulfonamides as competitive inhibitors of bacterial folic acid synthesis.

The Evolution of Analytical Techniques

The discovery and development of substituted aminobenzoic acids have been intrinsically linked to the evolution of analytical techniques for their characterization and quantification.

  • Early Methods: In the early 20th century, classical methods such as melting point determination, elemental analysis, and colorimetric assays were the primary tools for identifying and assessing the purity of these compounds.

  • The Rise of Chromatography: The advent of chromatography in the mid-20th century revolutionized the analysis of pharmaceuticals.[17] Techniques like paper chromatography and thin-layer chromatography (TLC) provided simple and effective means for separating and identifying different aminobenzoic acid derivatives and their metabolites.[17] The development of gas chromatography (GC) and high-performance liquid chromatography (HPLC) in the latter half of the century brought unprecedented levels of resolution, sensitivity, and quantification to the analysis of these compounds in complex matrices such as biological fluids and pharmaceutical formulations.[17]

  • Spectroscopic Elucidation: The introduction of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry (MS), provided powerful tools for the unambiguous structural elucidation of novel aminobenzoic acid derivatives.[18][19][20] NMR spectroscopy allows for the detailed mapping of the molecular structure, while mass spectrometry provides precise molecular weight information and fragmentation patterns that aid in identification.[18][19][20][21][22][23] The coupling of chromatography with mass spectrometry (e.g., LC-MS) has become an indispensable tool in modern drug metabolism studies, enabling the identification and quantification of drug metabolites in complex biological samples.[10][24]

Conclusion: An Enduring Legacy and a Promising Future

The history of substituted aminobenzoic acids is a testament to the power of medicinal chemistry to transform human health. From the simple ester modifications that gave us safer local anesthetics to the nuanced structural designs that have yielded targeted cancer therapies, the aminobenzoic acid core has proven to be an remarkably fruitful scaffold for drug discovery. The journey from serendipitous discoveries to rational, mechanism-based drug design continues, with researchers today still exploring the vast chemical space around this versatile molecule. As our understanding of disease biology deepens and our synthetic and analytical capabilities continue to advance, the legacy of substituted aminobenzoic acids is poised to extend far into the future, promising new and innovative therapies for a wide range of human ailments.

References

  • Wood Library-Museum of Anesthesiology (WLM). (n.d.). Benzocaine. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). History of Chromatography: From Past to Present. Retrieved from [Link]

  • Scribd. (n.d.). Sulfanilamide Synthesis 2. Retrieved from [Link]

  • (1969). Preparation of sulfanilamide from aniline: An organic chemistry experiment.
  • (n.d.). HISTORY OF CHROMATOGRAPHY. Retrieved from [Link]

  • (n.d.). CN106117168A - A kind of preparation method of furosemide. Google Patents.
  • benzocaine. (2025, August 3). How to Make Procaine?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). HISTORY OF CHROMATOGRAPHY: Process Chromatography: Five Decades of Innovation. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Procaine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzocaine. Retrieved from [Link]

  • Docsity. (n.d.). Synthesis of Sulfanilamide from Aniline - Lecture Notes | CHEM 2140. Retrieved from [Link]

  • (2007, February 2). HISTORY OF CHROMATOGRAPHY: Process Chromatography: Five Decades of Innovation.
  • Nortje, C., van Rensburg, P. J., Cooke, C., & Erasmus, E. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211-1224.
  • (n.d.). CN105906589A - Preparation method of furosemide. Google Patents.
  • (2025, October 11). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. ResearchGate. Retrieved from [Link]

  • (2025, June 3). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. Retrieved from [Link]

  • (2025, January 15). The Evolution of Chromatography: From Classic Methods to Cutting-Edge Techniques. LinkedIn. Retrieved from [Link]

  • Labidi, A. (2019, November 17). Synthesis of Procaine. ResearchGate. Retrieved from [Link]

  • (n.d.). EP0492494A1 - Process for the preparation of procaine. Google Patents.
  • (n.d.). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. Retrieved from [Link]

  • (2010, August 16). Synthesis of Local Anesthetics derived from aminobenzoic acid. Química Organica.org. Retrieved from [Link]

  • (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. Retrieved from [Link]

  • (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Retrieved from [Link]

  • Krátký, M., Vinšová, J., Stolaříková, J., & Vávrová, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules (Basel, Switzerland), 25(1), 2.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Paruszewski, R. (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta poloniae pharmaceutica, 29(6), 564-568.
  • The Royal Society of Chemistry. (2009). Supporting information. Retrieved from [Link]

  • (2025, August 7). The Simultaneous Detection and Quantification of P-Aminobenzoic Acid and its Phase 2 Biotransformation Metabolites in Human Urine Using LC–MS/MS. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). IntechOpen. Retrieved from [Link]

  • (2019, June 18). Nonsteroidal Anti-inflammatory Drugs. Anaesthesia Tutorial of the Week. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Zhu, M., Ma, L., Guntaka, S. R., & Li, W. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of biological chemistry, 286(29), 25398-25405.

Sources

Halogenated Benzoic Acids: A Technical Guide to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Halogen Advantage in Aromatic Carboxylic Acids

Halogenated benzoic acids (HBAs) represent a class of chemical building blocks whose strategic importance in research and development has grown exponentially. At first glance, they are simple aromatic carboxylic acids, but the introduction of one or more halogen atoms (F, Cl, Br, I) onto the benzene ring fundamentally alters their physicochemical properties, creating a versatile toolkit for scientists. These modifications are not trivial; they provide predictable control over acidity, lipophilicity, metabolic stability, and intermolecular interactions, making HBAs indispensable in medicinal chemistry, agrochemical design, and materials science.

The primary influence of halogenation stems from the strong negative inductive (-I) effect of the halogens, which withdraws electron density from the aromatic ring.[1] This electron withdrawal stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the benzoic acid.[1] This effect is modulated by the halogen's identity and its position on the ring. Furthermore, halogens significantly increase the lipophilicity (hydrophobicity) of the parent molecule, a critical parameter for tuning the pharmacokinetic profiles of drug candidates and the environmental behavior of chemicals.[2]

Perhaps the most compelling property conferred by heavier halogens (Cl, Br, I) is their ability to act as "halogen bond" donors.[3] Contrary to their classical perception as mere hydrophobic Lewis bases, these halogens possess an electropositive region (the σ-hole) that can engage in highly directional, non-covalent interactions with Lewis bases like carbonyl oxygens and nitrogens in biological targets.[3][4] This interaction provides a powerful and increasingly utilized tool for enhancing binding affinity and specificity in drug design. This guide provides an in-depth exploration of the core applications of HBAs, detailing the underlying scientific principles, field-proven experimental protocols, and future directions for this remarkable class of molecules.

Medicinal Chemistry and Drug Discovery: Precision Engineering for Biological Targets

The incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, with halogenated compounds representing a significant portion of newly approved drugs.[5] HBAs serve both as foundational scaffolds and as key intermediates for the late-stage functionalization of complex drug molecules, allowing for the fine-tuning of pharmacological properties.[6][7]

Modulating Pharmacokinetics and Pharmacodynamics

The introduction of halogens into a benzoic acid scaffold can profoundly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: Halogenation can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a hydrogen atom with a halogen, chemists can prevent hydroxylation, thereby increasing the metabolic half-life of a drug.[8]

  • Lipophilicity and Permeability: Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes, a crucial factor for oral bioavailability and reaching intracellular targets. The choice of halogen allows for precise control over the molecule's octanol/water partition coefficient (logP).[2]

  • Acidity (pKa) Tuning: The acidity of the carboxylic acid group is critical for a molecule's solubility and its interaction with biological targets. Halogenation provides a predictable method for modulating pKa, as illustrated in the table below.

CompoundpKa (in water)
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
2-Chlorobenzoic Acid2.94
2-Bromobenzoic Acid2.85
2-Iodobenzoic Acid2.86
(Data synthesized from multiple sources, including the Journal of Research of the National Bureau of Standards[1])
The Power of the Halogen Bond in Drug-Target Interactions

The halogen bond is a non-covalent interaction that has gained significant attention for its ability to enhance drug-target binding affinity and specificity.[4] In protein-ligand complexes, halogen bonds are frequently observed between a halogenated ligand (like an HBA derivative) and backbone carbonyl oxygens or the side chains of amino acids such as serine, aspartate, and glutamate.[3] This interaction is highly directional, providing a level of geometric constraint that can be more specific than traditional hydrogen bonds.

A diagram illustrating a halogen bond between an iodo-substituent and a protein carbonyl oxygen.[3]
Experimental Protocol: Regioselective ortho-C–H Iodination of Benzoic Acids

The synthesis of ortho-halogenated benzoic acids is critical for their use as building blocks in cross-coupling reactions.[6] Modern methods utilizing transition-metal catalysis enable direct C-H activation, offering a more efficient alternative to traditional multi-step syntheses.[7][9] The following protocol describes a mild and efficient iridium-catalyzed ortho-iodination.

Objective: To selectively introduce an iodine atom at the ortho position of a substituted benzoic acid.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • [Cp*IrCl₂]₂ (Iridium catalyst, 0.025 eq, 2.5 mol%)

  • N-Iodosuccinimide (NIS, 1.2 eq)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent

  • Reaction vessel (e.g., screw-cap vial)

  • Stir plate and stir bar

  • Standard workup and purification supplies (ethyl acetate, aqueous Na₂S₂O₃, brine, MgSO₄, rotary evaporator, column chromatography apparatus)

Procedure:

  • Reaction Setup: To a screw-cap vial containing a magnetic stir bar, add the substituted benzoic acid (e.g., 0.5 mmol), [Cp*IrCl₂]₂ (0.0125 mmol), and N-Iodosuccinimide (0.6 mmol).

  • Solvent Addition: Add HFIP (2.5 mL) to the vial. The use of HFIP as a solvent is crucial for promoting the C-H activation step under mild conditions.[7]

  • Reaction: Seal the vial and place it on a stir plate at room temperature (approx. 25 °C). Stir the reaction mixture for 12-24 hours. The reaction is tolerant to air and moisture.[9]

  • Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess NIS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ortho-iodinated benzoic acid.

Causality: This method leverages an iridium(III) catalyst that reversibly coordinates to the carboxylate group of the benzoic acid. This coordination directs the C-H activation/metalation step to the ortho position. Subsequent oxidative addition with NIS and reductive elimination yields the iodinated product and regenerates the active catalyst.[9] This catalytic cycle avoids the need for harsh bases or high temperatures often required in other methods.

Agrochemicals: Enhancing Potency and Environmental Profile

The agrochemical industry has increasingly relied on halogenation to develop new active ingredients with improved efficacy, metabolic stability, and tailored environmental properties.[10][11] Since 2010, approximately 81-96% of launched agrochemical products contain halogen atoms.[11][12] Halogenated benzoic acids are used both as active herbicides and as critical intermediates for more complex molecules.[13][14]

The introduction of halogens can increase the biological activity of a compound by modifying its interaction with the target enzyme or receptor. Furthermore, by altering the molecule's lipophilicity, halogens affect its uptake, translocation within the plant, and its persistence in soil and water.[10] For example, polychlorobenzoic acids have been utilized as herbicides for the eradication of perennial weeds.[14]

CompoundOrganismToxicity Metric (EC50)
4-Chlorobenzoic AcidPseudokirchneriella subcapitata (Alga)0.55 - 1.93 mg/L
3-Bromobenzoic AcidPseudokirchneriella subcapitata (Alga)> 0.55 mg/L
4-Bromobenzoic AcidPseudokirchneriella subcapitata (Alga)> 0.55 mg/L
(Data from a study on the toxicity of benzoic acid derivatives to algae[2])

Materials Science and Supramolecular Chemistry

The well-defined geometry and functional handles of HBAs make them excellent candidates for applications in materials science, particularly in crystal engineering and on-surface synthesis.

On-Surface Synthesis of Molecular Nanostructures

Halogenated benzoic acids serve as programmable building blocks for creating covalent nanostructures directly on surfaces.[15] The carboxylate group acts as an anchor to the substrate, while the halogen atoms provide reactive sites for C-C coupling reactions upon thermal activation. By choosing benzoic acids with different halogenation patterns (e.g., di-iodo vs. di-bromo), researchers can create dimers, linear polymer chains, or complex zigzag rows on insulating or metallic surfaces.[15] This bottom-up approach is a promising route to fabricating molecular wires and other components for nanoelectronics.

On_Surface_Synthesis_Workflow sub 1. Substrate Preparation (e.g., Au(111) or Calcite) dep 2. HBA Deposition (Sublimation in UHV) sub->dep Molecule Adsorption ann 3. Thermal Annealing (Induces Dehalogenation) dep->ann Energy Input pol 4. C-C Coupling (Polymer Formation) ann->pol Covalent Bonding cha 5. Characterization (STM/AFM) pol->cha Analysis

Workflow for the on-surface synthesis of polymers from halogenated benzoic acids.[15]
Crystal Engineering

The predictable nature of both hydrogen bonding (via the carboxylic acid dimer) and halogen bonding makes HBAs powerful tools in crystal engineering. They can be used to form co-crystals with active pharmaceutical ingredients (APIs), altering properties like solubility and stability.[16] For example, derivatives of halogen benzoic acid have been shown to moderate the crystallization process of paracetamol, leading to the formation of different polymorphs.[16]

Environmental Science: Fate, Degradation, and Toxicity

While invaluable in many fields, the widespread use of halogenated compounds necessitates a thorough understanding of their environmental impact. Halogenated benzoic acids are common environmental contaminants and serve as model compounds for studying the fate of more complex halogenated aromatics.

Their environmental persistence is directly related to their halogenation pattern. The C-X bond strength and the degree of halogenation influence their susceptibility to microbial degradation.[17] Many organisms have evolved enzymatic pathways to dehalogenate and mineralize these compounds under both aerobic and anaerobic conditions.[18][19] However, some HBAs, particularly those with multiple chlorine or bromine atoms, can be recalcitrant.

Toxicity is also a key consideration. Studies have shown that the toxicity of HBAs to aquatic organisms like algae is directly related to the compound's hydrophobicity.[2] Furthermore, subchronic oral intake of certain HBAs, such as 4-chlorobenzoic acid, has been shown to have organotoxic effects, particularly on the hepatorenal system in animal models.[20]

Degradation_Pathway HBA 3-Chlorobenzoic Acid Dioxy Dioxygenation (Addition of -OH groups) HBA->Dioxy Pseudomonas sp. B13 [19] RingCleavage Ring Cleavage Dioxy->RingCleavage Metabolites Central Metabolites (e.g., Acetyl-CoA) RingCleavage->Metabolites Mineral Mineralization (CO₂ + H₂O + Cl⁻) Metabolites->Mineral

Simplified aerobic degradation pathway for a monochlorinated benzoic acid.[17]

Conclusion and Future Outlook

Halogenated benzoic acids are far more than simple substituted aromatics; they are precision tools that empower researchers to rationally design molecules with tailored properties. Their applications in medicinal chemistry continue to expand, driven by a deeper understanding of halogen bonding and the need for late-stage functionalization strategies to accelerate drug discovery. In materials science, their utility in creating ordered nanostructures via on-surface synthesis is paving the way for next-generation electronics. For agrochemical development, they remain a key component in the quest for more effective and environmentally benign products.

Future research will likely focus on developing even more selective and sustainable catalytic methods for their synthesis, particularly enantioselective halogenation techniques. The exploration of HBAs containing multiple different halogens (e.g., fluoro-chloro-benzoic acids) will open new avenues for property modulation. As our ability to predict and control intermolecular forces improves, the rational design of HBA-based co-crystals, polymers, and functional materials will become increasingly sophisticated, ensuring that these versatile building blocks remain at the forefront of chemical innovation.

References

  • Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapit
  • Effect of halogens in benzoic acid. thetestmag.com,
  • Benzoic acid derivatives as a simple building block for on-surface C–C...
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
  • Process for the preparation of halogenated benzoic acids from nucleus-halogenated toluenes.
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. American Chemical Society,
  • Method for producing 2-halogenated benzoic acids.
  • Process for the preparation of halogenated benzoic acids.
  • Physical chemical properties benzoic acid arom
  • Sources and environmental f
  • Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gorokhova,
  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC - PubMed Central,
  • Benzoic Acid Synthesis. YouTube,
  • Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.
  • Application of Halogen Bond in Drug Discovery. PharmaBlock,
  • Benzoic acid derivatives: Evaluation of thermochemical properties...
  • Anaerobic degradation of halogenated benzoic... FEMS Microbiology Letters,
  • Late‐Stage Amination of Drug‐Like Benzoic Acids... PMC - NIH,
  • Chemical structure and biodegradability of halogenate arom
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • The unique role of halogen substituents in the design of modern agrochemicals. PubMed,
  • New forms of apremilast with halogen deriv
  • (PDF) Halogenated Aromatics: Fate and Microbial Degradation.
  • The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds. Request PDF,
  • Toxicity of Benzoic Acid Herbicides to Cotton and Soybeans. Weeds | Cambridge Core,
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central,
  • Manufacturing Approaches of New Halogenated Agrochemicals.

Sources

Stability and Storage of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a highly substituted aromatic compound, a class of molecules that serve as critical building blocks in medicinal chemistry and materials science. The precise arrangement of amino, carboxyl, and multiple halogen substituents on the benzoic acid core makes it a valuable intermediate for synthesizing complex target molecules with specific pharmacological or material properties. However, this structural complexity also introduces potential stability challenges. The integrity of such a reagent is paramount for the reproducibility of experimental results and the quality of downstream products.

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Moving beyond generic recommendations, this document delves into the chemical rationale behind the handling procedures, outlines potential degradation pathways, and provides a robust framework for establishing a formal stability profile in a laboratory setting.

Physicochemical Profile and Structural Implications

Understanding the inherent properties of a molecule is the first step in predicting its stability. The characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1513119-35-1
Molecular Formula C₇H₄BrClFNO₂
Molecular Weight 268.47 g/mol [1]
Physical Form Solid, powder[2]
Boiling Point (Predicted) 327.1 ± 42.0 °C at 760 mmHg

The molecule's structure contains several functional groups that influence its reactivity:

  • Aromatic Amine (-NH₂): This group is susceptible to oxidation, which can lead to coloration of the material over time. Its basicity also influences the molecule's behavior in different pH environments.

  • Carboxylic Acid (-COOH): This acidic group can react with bases and may undergo decarboxylation under high-temperature stress.

  • Halogen Substituents (-Br, -Cl, -F): The carbon-halogen bonds exhibit varying strengths (C-F > C-Cl > C-Br). While generally stable, they can be susceptible to cleavage under specific conditions, such as high-energy light (photolysis) or in the presence of certain catalysts. The electron-withdrawing nature of these halogens impacts the overall electron density and reactivity of the aromatic ring.

Recommended Storage and Handling: A Self-Validating System

Proper storage is not merely a suggestion but a critical control point for ensuring the compound's purity and reactivity. The following recommendations are synthesized from safety data sheets of structurally similar compounds and are based on chemical first principles.

ConditionRecommendationRationale (The "Why")
Temperature Store in a cool, dry place. Refrigeration is often recommended. [3]Lowering the temperature reduces the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions, including oxidation and decomposition.
Atmosphere Keep container tightly closed. [4][5] For long-term storage, consider storing under an inert gas (e.g., Argon, Nitrogen). [6]This minimizes exposure to atmospheric moisture, as benzoic acid derivatives can be hygroscopic, and oxygen, which can oxidize the amino group.[2][6]
Light Protect from direct sunlight and strong light sources. [2]The energy from UV and visible light can be absorbed by the aromatic system, potentially leading to photolytic cleavage of carbon-halogen bonds or other radical-mediated reactions.
Ventilation Use and store in a well-ventilated area. [4][5][6]This is a primary safety measure to prevent the accumulation of fine dust particles, which can be an inhalation irritant and a potential respiratory hazard.[6][7]
Handling Avoid dust formation. [4][8] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. [4][5]As a fine powder, the compound can be easily inhaled, causing respiratory irritation.[7] Standard PPE prevents skin and eye contact, as the compound is classified as a skin and eye irritant.[6][7]
Key Factors Influencing Chemical Stability

The stability of this compound is not absolute and can be compromised by several environmental factors. Understanding these factors is crucial for risk assessment in experimental design and long-term storage.

  • Temperature: Elevated temperatures accelerate degradation. Thermal stress can potentially lead to decarboxylation or intermolecular reactions, reducing the purity of the material.

  • Humidity: The compound is likely hygroscopic.[6] Absorption of water can introduce a solvent for degradation reactions and may lead to physical changes in the powder, such as clumping.

  • Light (Photostability): Aromatic systems, especially those with halogen substituents, can be sensitive to photodegradation. UV exposure can initiate free-radical chain reactions, leading to dehalogenation or polymerization.

  • pH: In solution, the pH will dictate the ionization state of both the amino group (protonated in acidic conditions) and the carboxylic acid group (deprotonated in basic conditions). Extreme pH levels, especially when combined with heat, can catalyze hydrolysis or other degradative reactions.

  • Incompatible Materials: Contact with strong oxidizing agents is a primary concern.[5][6] The electron-rich amino group can be readily oxidized, leading to a complete loss of the starting material. Strong bases should also be avoided during storage.[8]

The following diagram illustrates the relationship between these stressors and the potential degradation of the compound.

cluster_stress Influencing Factors cluster_degradation Potential Outcomes Compound This compound (Solid State) Temp Temperature Compound->Temp Light Light (UV/Visible) Compound->Light Humidity Humidity Compound->Humidity Oxidants Oxidizing Agents Compound->Oxidants Decomposition Decarboxylation / Dehalogenation (Loss of functional groups) Temp->Decomposition PurityLoss Loss of Purity & Potency Temp->PurityLoss Light->Decomposition Light->PurityLoss Humidity->PurityLoss Physical & Chemical Changes Degradation Oxidation Products (e.g., colored impurities) Oxidants->Degradation Oxidants->PurityLoss Start Start: New Batch of Compound MethodDev 1. Develop Stability-Indicating Analytical Method (HPLC/UPLC) Start->MethodDev Validation 2. Validate Method (Specificity is Key) MethodDev->Validation StressTest 3. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Validation->StressTest IdentifyDeg 4. Identify Degradation Products & Confirm Method Specificity StressTest->IdentifyDeg FormalStudy 5. Initiate Long-Term & Accelerated Stability Study (ICH Conditions) IdentifyDeg->FormalStudy If method is suitable Timepoints 6. Pull & Analyze Samples at Scheduled Timepoints FormalStudy->Timepoints Analysis 7. Analyze Data & Establish Re-Test Period / Shelf Life Timepoints->Analysis

Sources

A Senior Application Scientist's Guide to the Theoretical Exploration of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational framework for the theoretical analysis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a polysubstituted aromatic molecule with potential significance in medicinal chemistry. In the absence of extensive experimental data for this specific compound, this document outlines a robust, first-principles protocol using Density Functional Theory (DFT). It serves as a blueprint for researchers to predict and understand the molecule's structural, spectroscopic, and electronic properties. The methodologies detailed herein are grounded in established computational chemistry best practices, ensuring a self-validating system for generating reliable theoretical data crucial for drug design and molecular engineering.

Introduction

This compound is a halogenated aromatic compound. The unique substitution pattern—featuring both electron-donating (amino) and electron-withdrawing (halogens, carboxylic acid) groups—creates a complex electronic environment. Such molecules are of significant interest in drug development due to their potential to form diverse intermolecular interactions, including hydrogen bonds and halogen bonds, which are critical for ligand-receptor binding.[1] Theoretical calculations offer a powerful, cost-effective avenue to explore the molecule's intrinsic properties before undertaking extensive experimental synthesis and analysis.

This guide details a systematic approach to elucidate the molecule's optimized geometry, vibrational frequencies (IR), NMR chemical shifts, electronic transitions (UV-Vis), and reactivity landscape. By following this protocol, researchers can gain deep insights into the molecule's behavior, guiding further experimental work and rational drug design efforts.

Part 1: Foundational Theory & Computational Protocol

The accuracy of any theoretical calculation hinges on the judicious selection of the computational method and basis set. For a molecule containing a heavy atom like bromine, a careful choice is paramount.

The Choice of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost.[2][3] For this study, we recommend a hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electronic effects in complex organic molecules.

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This functional is widely used and has a long track record of providing reliable geometries and properties for a vast range of organic molecules.[4]

  • Alternative Functional: M06-2X This meta-hybrid GGA functional often provides improved results for non-covalent interactions and thermochemistry, which can be relevant for future studies involving intermolecular interactions.[5]

Basis Set Selection

The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules with heavy atoms and for predicting properties that depend on electron distribution far from the nuclei, a flexible basis set with polarization and diffuse functions is essential.

  • Recommended Basis Set: 6-311++G(d,p) This triple-zeta basis set provides a good description of the core and valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The (d,p) specifies the addition of polarization functions, allowing for more flexibility in describing bonding environments.[4][6]

Solvation Model

To simulate a more realistic chemical environment, such as in a biological system or a solvent, an implicit solvation model is recommended.

  • Recommended Model: SMD (Solvation Model based on Density) The SMD model is a universal solvation model that has shown good performance for a wide range of solvents.[7] For biological applications, water would be the solvent of choice.

Computational Workflow

The overall computational workflow is designed to ensure a logical progression from structural optimization to property calculation, with validation at each key step.

Computational Workflow A 1. Initial Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Is it a true minimum? (No imaginary frequencies) C->D E Yes D->E F No (Re-optimize) D->F G 4. Spectroscopic & Electronic Property Calculations E->G F->B H NMR (GIAO) G->H I IR & Raman G->I J UV-Vis (TD-DFT) G->J K Electronic Analysis G->K L HOMO-LUMO K->L M MEP K->M N NBO K->N

Caption: A step-by-step computational workflow.

Part 2: Molecular Structure and Stability

The first and most critical step is to determine the molecule's most stable three-dimensional structure.

Protocol for Geometry Optimization
  • Build the Initial Structure: Construct an initial 3D model of this compound using a molecular builder. Ensure reasonable bond lengths and angles.

  • Perform Optimization: Submit the structure for geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will iteratively adjust the atomic positions to find the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. This is a crucial validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[4] If imaginary frequencies are found, it indicates a saddle point, and the structure needs to be perturbed along the mode of the imaginary frequency and re-optimized.

Predicted Structural Parameters
ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C-BrValue
C-ClValue
C-FValue
C-NValue
C-C (aromatic)Range of values
C=O (carboxyl)Value
C-O (carboxyl)Value
O-H (carboxyl)Value
Bond Angles (°) **
Br-C-CValue
Cl-C-CValue
F-C-CValue
N-C-CValue
O=C-OValue
Dihedral Angles (°) **
C-C-C-O (carboxyl)Value
(Note: These are placeholder values. Actual calculations would populate this table.)

Part 3: Spectroscopic and Electronic Properties

Once a validated structure is obtained, a wealth of spectroscopic and electronic data can be computed to aid in experimental characterization and to understand the molecule's reactivity.

Vibrational Spectroscopy (IR)

The calculated vibrational frequencies correspond to the infrared (IR) spectrum of the molecule. These frequencies arise from the stretching, bending, and twisting of bonds.

Protocol:

  • The frequency analysis performed during the geometry validation step provides the necessary data.

  • The raw computed frequencies are typically higher than experimental values due to the harmonic approximation. They should be scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental spectra.[8]

Key Predicted Vibrational Modes:

Wavenumber (cm⁻¹, scaled)Assignment
~3400-3500N-H stretching (asymmetric & symmetric)
~3000-3100Aromatic C-H stretching
~2500-3300O-H stretching (broad, carboxylic acid)
~1700-1750C=O stretching (carboxylic acid)
~1600-1650N-H bending
~1450-1600Aromatic C=C stretching
~1200-1300C-O stretching
~1000-1100C-F stretching
~600-800C-Cl stretching
~500-600C-Br stretching
(Note: These are typical ranges and would be replaced by specific calculated values.)
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).

Protocol:

  • Use the optimized geometry as input.

  • Employ the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for reliable NMR chemical shift calculations.[9][10]

  • Calculate the absolute shielding tensors for the molecule of interest and for a reference standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C) at the same level of theory.

  • The chemical shift (δ) is then calculated as: δ_calc = σ_ref - σ_sample, where σ is the isotropic shielding value.[11]

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm, vs. TMS)
C-COOHValue
C-NH₂Value
C-BrValue
C-ClValue
C-FValue
C-HValue
(Note: Specific values would be populated from the calculation.)
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating these transitions.[12][13]

Protocol:

  • Using the optimized ground-state geometry, perform a TD-DFT calculation.

  • Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

  • The output will provide the excitation energies (which can be converted to wavelength, λ) and the oscillator strength (f), which is related to the intensity of the absorption.

Predicted Electronic Transitions:

Transitionλ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁ValueValueHOMO → LUMO
S₀ → S₂ValueValueHOMO-1 → LUMO
(Note: Values are placeholders.)

The primary transitions for this type of molecule are expected to be π → π* transitions within the aromatic system.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of a molecule is key to predicting its reactivity and interaction with other molecules, such as biological targets.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for understanding intermolecular interactions.[14][15][16]

  • Protocol: The MEP is calculated from the optimized wave function and mapped onto the electron density surface.

  • Interpretation:

    • Red/Yellow Regions: Negative potential, indicating electron-rich areas prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms).

    • Blue Regions: Positive potential, indicating electron-poor areas prone to nucleophilic attack (e.g., around the acidic hydrogen of the carboxyl group).

    • Green Regions: Neutral potential.

The MEP provides a visual guide to where the molecule is most likely to engage in hydrogen bonding, halogen bonding, and other electrostatic interactions, which is critical for drug design.[17]

MEP Interpretation cluster_0 MEP Surface Color cluster_1 Chemical Interpretation Red Red (Most Negative) Electrophilic Site for Electrophilic Attack (e.g., H-bond acceptor) Red->Electrophilic Green Green (Neutral) Blue Blue (Most Positive) Nucleophilic Site for Nucleophilic Attack (e.g., H-bond donor) Blue->Nucleophilic

Caption: Interpreting Molecular Electrostatic Potential (MEP) maps.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals.[18][19][20] This method is excellent for analyzing charge distribution and intramolecular interactions.

  • Protocol: Performed as a post-processing step after the geometry optimization.

  • Key Insights:

    • Natural Atomic Charges: Provides a more robust measure of atomic charges than other methods like Mulliken population analysis.[21]

    • Hyperconjugation: Quantifies stabilizing interactions, such as the donation of electron density from a filled lone pair NBO into an empty antibonding NBO. This is reported as a second-order perturbation energy, E(2).

Conceptual DFT (Global Reactivity Descriptors): From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[22][23][24]

  • Ionization Potential (I) ≈ -E_HOMO

  • Electron Affinity (A) ≈ -E_LUMO

  • Chemical Hardness (η) = (I - A) / 2: Resistance to change in electron distribution.

  • Electrophilicity Index (ω) = (I + A)² / (8 * (I - A)): A measure of the molecule's electrophilic character.

Summary of Calculated Properties:

PropertyPredicted ValueSignificance
HOMO EnergyValue eVElectron-donating ability
LUMO EnergyValue eVElectron-accepting ability
HOMO-LUMO GapValue eVChemical reactivity/stability
Chemical Hardness (η)Value eVResistance to deformation
Electrophilicity Index (ω)Value eVElectrophilic nature

Conclusion

This guide presents a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By systematically applying the described DFT methods, researchers can generate a detailed profile of the molecule's geometric, spectroscopic, and electronic characteristics. This in silico data serves as a powerful predictive tool, enabling a deeper understanding of the molecule's potential behavior and interactions. For drug development professionals, these insights are invaluable for hypothesis-driven design of more potent and selective therapeutic agents, minimizing the need for extensive and costly trial-and-error synthesis. The self-validating nature of the workflow ensures the generation of trustworthy and authoritative results, paving the way for more efficient and targeted experimental studies.

References

  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Chandrashekar, J., et al. (2009). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation. [Link]

  • Kumari, S., et al. (2018). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

  • Domingo, L. R., et al. (2016). A redefinition of global conceptual density functional theory reactivity indexes by means of the cubic expansions of the energy. Physical Chemistry Chemical Physics. [Link]

  • Sarotti, A. M. (2013). A Multi-standard Approach for GIAO 13C NMR Calculations. CONICET. [Link]

  • Gauss, J. (1998). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics. [Link]

  • Weinhold, F., & Landis, C. R. (2012). What is NBO analysis and how is it useful? Taylor & Francis Online. [Link]

  • University of Regensburg. (n.d.). Population Analysis. Retrieved from [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • SciELO México. (n.d.). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • NBO 7.0. (n.d.). Natural Bond Orbital 7.0 Home. Retrieved from [Link]

  • Sarotti, A. M. (2013). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry. [Link]

  • Parthasarathi, R., et al. (2004). The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study. MDPI. [Link]

  • Frau, J., & Glossman-Mitnik, D. (2018). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. National Institutes of Health. [Link]

  • Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Retrieved from [Link]

  • Q-Chem. (2023). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube. [Link]

  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. Retrieved from [Link]

  • Papajak, E., & Truhlar, D. G. (2003). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. The Journal of Physical Chemistry A. [Link]

  • Forni, A., et al. (2018). The nature of halogen bonding: insights from interacting quantum atoms and source function studies. SciSpace. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of structures I and II.... Retrieved from [Link]

  • ResearchGate. (2025). Experimental and DFT study of UV-vis absorption spectra of azobenzene containing ester groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]

  • RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. Retrieved from [Link]

  • National Institutes of Health. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Retrieved from [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Benzene with functional groups and uv-vis absorption?. Retrieved from [Link]

  • ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • Quantum Nerd. (2019). 8 (TDDFT) Optical spectrum of benzene C6H6 | Quantum Espresso Tutorial 2019. YouTube. [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical investigation of p-n alkoxy benzoic acid based liquid crystals - A DFT approach. Retrieved from [Link]

  • Preprints.org. (2022). Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. Retrieved from [Link]

  • Physical Concepts. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software. YouTube. [Link]

  • ACS Publications. (2018). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. [Link]

  • National Institutes of Health. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • University of Bologna. (n.d.). Computational molecular spectroscopy. Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for the synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Authored by: A Senior Application Scientist

Introduction

Substituted aminobenzoic acids are a cornerstone in the synthesis of a wide array of pharmaceuticals and functional materials.[1][2] The precise installation of multiple halogen atoms on the aminobenzoic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic character, which can profoundly influence its biological activity.[2] The target molecule, this compound, is a highly functionalized building block with potential applications in medicinal chemistry and drug discovery, where its distinct substitution pattern can be leveraged for the construction of complex molecular architectures.

This document provides a detailed, two-step , commencing from the commercially available starting material, 2-Amino-5-fluorobenzoic acid. The synthetic strategy is based on a sequential electrophilic halogenation, first a chlorination followed by a bromination. The regioselectivity of these reactions is governed by the powerful ortho-, para-directing effect of the activating amino group on the benzene ring.[3][4] This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Overall Synthetic Scheme

The proposed synthesis involves a two-step reaction sequence starting from 2-Amino-5-fluorobenzoic acid. The first step is a regioselective chlorination at the C3 position, followed by a regioselective bromination at the C6 position.

Synthetic_Scheme start 2-Amino-5-fluorobenzoic acid intermediate 2-Amino-3-chloro-5-fluorobenzoic acid start->intermediate   Step 1: Chlorination N-Chlorosuccinimide (NCS)      Acetic Acid       final This compound intermediate->final   Step 2: Bromination N-Bromosuccinimide (NBS)      Acetic Acid      

Caption: Proposed two-step synthesis of this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Amino-5-fluorobenzoic acid≥97%Sigma-Aldrich
N-Chlorosuccinimide (NCS)≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Glacial Acetic AcidACS gradeFisher Scientific
Ethyl AcetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Deionized Water-In-house
Anhydrous Sodium SulfateACS gradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid

Rationale: The first step involves the regioselective chlorination of 2-Amino-5-fluorobenzoic acid. The strongly activating amino group directs the incoming electrophile (Cl+) to its ortho positions (C3 and C6). The C5 position is para to the amino group but is already fluorinated. The C3 position is sterically more accessible than the C6 position, which is flanked by the carboxylic acid group. Therefore, chlorination is expected to occur predominantly at the C3 position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation. Acetic acid serves as a suitable solvent that can facilitate the reaction.

Workflow_Step1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 2-Amino-5-fluorobenzoic acid in glacial acetic acid Cool Cool solution in an ice bath Dissolve->Cool Add_NCS Add N-Chlorosuccinimide (NCS) portion-wise Cool->Add_NCS Stir Stir at room temperature overnight Add_NCS->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Pour into ice-water Monitor->Quench Filter Collect precipitate by vacuum filtration Quench->Filter Wash Wash with cold water Filter->Wash Dry Dry the solid product Wash->Dry

Caption: Experimental workflow for the synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-fluorobenzoic acid (5.0 g, 32.2 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • To the stirred solution, add N-Chlorosuccinimide (4.5 g, 33.8 mmol, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The product should have a different Rf value than the starting material.

  • Once the reaction is complete, pour the reaction mixture into 500 mL of ice-water with stirring.

  • A precipitate will form. Stir the suspension for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water to remove acetic acid and any remaining succinimide.

  • Dry the product under vacuum to a constant weight. The expected product is 2-Amino-3-chloro-5-fluorobenzoic acid.

Step 2: Synthesis of this compound

Rationale: The second step is the bromination of the intermediate, 2-Amino-3-chloro-5-fluorobenzoic acid. The remaining vacant position ortho to the powerful activating amino group is C6. This position is therefore the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the dried 2-Amino-3-chloro-5-fluorobenzoic acid (assumed quantitative yield from the previous step, approx. 6.1 g, 32.2 mmol) in glacial acetic acid (50 mL).

  • Add N-Bromosuccinimide (6.0 g, 33.8 mmol, 1.05 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the final product, this compound.

  • Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. The ¹H NMR spectrum of the final product is expected to show a single aromatic proton signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[2][5][6] Avoid inhalation of dust and contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[7] It is also a lachrymator. Handle with care.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. The vapors are irritating to the respiratory system.

  • Halogenated Organic Compounds: The synthesized products should be handled with care as their toxicological properties have not been fully evaluated.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • Benchchem. A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
  • Benchchem. Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives.
  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. (2024).
  • CDH Fine Chemical. N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No. (2016).
  • Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%.
  • Wikipedia. Electrophilic aromatic substitution.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Fiveable. Substituent Effects in Electrophilic Substitutions.
  • Sigma-Aldrich. SAFETY DATA SHEET - N-bromosuccinimide. (2025).
  • Sigma-Aldrich. SAFETY DATA SHEET - N-bromosuccinimide.pdf. (2010).

Sources

Application Notes and Protocols for the Reaction of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid with Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Polysubstituted Anthranilic Acid

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a highly functionalized building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both electron-withdrawing and sterically demanding groups, offers a scaffold for creating novel molecular architectures. However, these same features present considerable challenges for one of the most fundamental transformations in drug development: amide bond formation. The electron-deficient nature of the aromatic ring deactivates the amino group, reducing its nucleophilicity, while the ortho-bromo substituent provides significant steric hindrance around the carboxylic acid. This application note provides a detailed guide to navigating these challenges, offering insights into the selection of appropriate coupling reagents and detailed protocols for achieving successful amide bond formation.

The Critical Choice: Selecting the Right Coupling Reagent

Standard amide coupling conditions often fail when dealing with substrates as sterically hindered and electronically deactivated as this compound.[1][2] The selection of a suitable coupling reagent is therefore paramount. The ideal reagent should be highly reactive, minimize side reactions, and be effective under conditions that can overcome the inherent low reactivity of the substrate. Based on established literature for difficult couplings, two main classes of reagents are recommended: Uronium/Aminium salts and Carbodiimides with activating additives .[3][4]

Uronium/Aminium Salts: High Reactivity for Demanding Substrates

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency in peptide synthesis, particularly with sterically hindered amino acids.[5][6] HATU is generally considered more reactive than HBTU due to the formation of a more reactive OAt-active ester.[7] For a substrate as challenging as this compound, HATU is a primary candidate.

Carbodiimides with Additives: A Cost-Effective and Potent Alternative

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, cost-effective coupling reagents. However, for electron-deficient anilines and sterically hindered acids, they require the use of additives to enhance their efficacy and prevent side reactions.[8] The addition of HOBt (Hydroxybenzotriazole) is a standard practice to suppress racemization and improve reaction rates.[5] For particularly challenging substrates, the inclusion of DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst can be crucial for driving the reaction to completion.[1][9][10]

Reaction Mechanisms: A Visual Guide

To better understand the principles behind the recommended protocols, the following diagrams illustrate the reaction pathways for HATU and EDC/HOBt/DMAP mediated couplings.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (2-Amino-6-bromo-3-chloro- 5-fluorobenzoic acid) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide Amine (R'-NH2) Amine R'-NH2

Caption: Mechanism of HATU-mediated amide coupling.

EDC_Mechanism cluster_activation Activation & Acyl Transfer cluster_coupling Coupling Step Carboxylic_Acid R-COOH HOBt_Ester HOBt Ester Carboxylic_Acid->HOBt_Ester EDC, HOBt EDC EDC HOBt HOBt DMAP DMAP Acyliminium_Ion Acyliminium Ion HOBt_Ester->Acyliminium_Ion DMAP Amide Amide Product Acyliminium_Ion->Amide Amine (R'-NH2) Amine R'-NH2

Caption: EDC/HOBt/DMAP-mediated coupling mechanism.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the coupling of this compound with a primary or secondary amine. It is recommended to perform small-scale test reactions to optimize conditions for specific amine coupling partners.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high reactivity and efficiency, especially with challenging substrates.[7][11]

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 - 1.2 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (2.0 - 3.0 eq) and stir for an additional 10-15 minutes to allow for pre-activation.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt/DMAP-Mediated Amide Coupling

This protocol offers a potent and more economical alternative to uronium salt-based methods. The use of catalytic HOBt with stoichiometric DMAP is key to its success with electron-deficient amines.[1][8]

Materials:

  • This compound

  • Amine of choice

  • EDC hydrochloride

  • HOBt

  • DMAP

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 - 0.2 eq).

  • Dissolve the solids in anhydrous ACN or DCM.

  • Add the desired amine (1.1 eq) and DIPEA (if the amine is a salt, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.0 - 1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview

The choice of coupling reagent will depend on factors such as cost, desired reaction time, and the specific nature of the amine coupling partner. The following table provides a general comparison based on literature precedents for sterically hindered and electron-deficient substrates.

Coupling ReagentRelative CostTypical Reaction TimeKey AdvantagesPotential Disadvantages
HATU High12-24 hoursHigh yields, effective for very hindered substrates, low racemization.[7]High cost, potential for guanidinylation of the amine if used in excess.[5]
EDC/HOBt/DMAP Low-Medium18-24 hoursCost-effective, readily available reagents, good yields for challenging substrates.[1]May require more optimization, DMAP can be difficult to remove during purification.
COMU High12-24 hoursHigh efficiency, safer alternative to HBTU/HATU, good solubility.[5][6]High cost.
Acyl Halide Low1-6 hoursHighly reactive, rapid reactions.Requires an extra synthetic step, harsh conditions may not be suitable for complex molecules.[3]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, gentle heating (40-50 °C) may be beneficial, particularly for the EDC/HOBt/DMAP protocol. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: In the case of HATU, using a slight excess of the carboxylic acid relative to the coupling reagent can minimize the risk of amine guanidinylation.[5]

  • Purification: The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup. DMAP can sometimes be challenging to remove; washing the organic layer with dilute HCl can help.

  • Alternative Solvents: While DMF and ACN are good starting points, other polar aprotic solvents such as NMP or DMSO can be explored if solubility is an issue.

Conclusion

The successful amide coupling of this compound is a challenging yet achievable transformation. A judicious choice of a highly active coupling reagent, such as HATU or an optimized EDC/HOBt/DMAP system, is critical. The protocols and insights provided in this application note offer a solid foundation for researchers to efficiently incorporate this valuable, yet demanding, building block into their synthetic workflows, paving the way for the discovery of new chemical entities in drug development.

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • Google Patents. (1987). Aromatic compounds with amide structure, derivatives of amino-benzoic acids, hydroxybenzoic acids, cinnamic acids, urocanic acids and benzimidazoles, absorbing UVB and/or UVA.
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Taylor & Francis Online. (2011). Novel Procedure for the Coupling of Sterically Hindered Electron-Deficient Anilines to the 6-Position of the Purine Core. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Google Patents. (2004).
  • National Center for Biotechnology Information. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds with Isocyanates. [Link]

  • Google Patents. (2004).
  • Google Patents. (2005).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Inhibitor Research Hub. (2025). HATU: A Premier Peptide Coupling Reagent for Precision Amide Bond Formation. [Link]

  • Google Patents. (1967). Heterocyclic aminoalkyl benzamides.
  • Google Patents. (2022).
  • Synple Chem. (2023). Application Note – Amide coupling 96-well plate kit. [Link]

  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]

  • Google Patents. (1983).
  • National Center for Biotechnology Information. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • ResearchGate. (2013). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. [Link]

  • ACS Publications. (2015). Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

Sources

Application Notes and Protocols: Derivatization of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Anthranilic Acids in Drug Discovery

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a highly functionalized scaffold with significant potential in medicinal chemistry. Its unique substitution pattern, featuring both electron-withdrawing and sterically demanding groups, offers a versatile platform for the synthesis of novel small molecules. The strategic incorporation of fluorine and other halogens is a well-established strategy in drug design to modulate key physicochemical and pharmacological properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3][4][5]

Anthranilic acid and its derivatives are privileged structures, serving as precursors to a wide array of biologically active heterocycles and other molecular frameworks.[6][7][8] These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[7][8] This application note provides a detailed guide to the derivatization of this compound, focusing on methodologies that address the challenges posed by its sterically hindered and electron-deficient nature. We will explore key derivatization pathways at the amino and carboxylic acid functionalities, providing detailed, field-proven protocols for researchers in drug development.

Core Derivatization Strategies

The primary sites for derivatization on this compound are the amino group and the carboxylic acid. The reactivity of these groups is influenced by the surrounding halogen substituents, which create a sterically hindered environment and an electron-deficient aromatic ring.

G Start 2-Amino-6-bromo-3-chloro- 5-fluorobenzoic acid Amide Amide Derivatives Start->Amide -COOH activation + Amine Ester Ester Derivatives Start->Ester -COOH activation + Alcohol Heterocycle Heterocyclic Scaffolds (e.g., Quinazolinones) Start->Heterocycle Cyclocondensation Reactions N-Alkylation N-Alkylated Derivatives Start->N-Alkylation -NH2 reaction

Caption: Key derivatization pathways for this compound.

Protocol 1: Amide Bond Formation with Sterically Hindered Anilines

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[9] However, the steric hindrance from the ortho-bromo and chloro groups, combined with the electron-deficient nature of the aniline nitrogen, makes standard amide coupling challenging. A robust protocol is required to overcome these hurdles.

Rationale for Method Selection:

Standard coupling reagents can be inefficient for sterically hindered and electron-deficient amines. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP) provides a reliable method.[9] DMAP acts as an acyl transfer agent, which is crucial for improving reactivity and yields in challenging cases.[9] An alternative and highly effective method for particularly stubborn couplings involves the in-situ formation of acyl fluorides.[10][11]

Detailed Step-by-Step Protocol (EDC/HOBt/DMAP):
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and DMAP (0.1 eq).

  • Activation: Add EDC hydrochloride (1.2 eq) to the mixture and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require gentle heating (40-50 °C) for sterically demanding amines.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous DMF or CH₃CNPolar aprotic, good for dissolving reactants and intermediates.
Coupling Reagents EDC (1.2 eq), HOBt (1.2 eq)Forms an active ester, minimizing side reactions.
Catalyst DMAP (0.1 eq)Acyl transfer catalyst, enhances reaction rate for hindered substrates.[9]
Temperature Room Temperature to 50°CBalances reaction rate and stability of reagents.

Protocol 2: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. They can be synthesized from anthranilic acids through cyclocondensation reactions.

Rationale for Method Selection:

The reaction of an anthranilic acid derivative with formamide or other amides, often under acidic or thermal conditions, is a common route to quinazolinones. For a polysubstituted and potentially less reactive starting material, a one-pot reductive cyclization from a corresponding nitro precursor can be highly efficient, though this protocol focuses on the direct use of the amino-benzoic acid.

Detailed Step-by-Step Protocol (Cyclocondensation with Formamide):
  • Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, mix this compound (1.0 eq) with an excess of formamide (which acts as both reactant and solvent).

  • Heating: Heat the mixture to 150-180 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. This can take several hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinazolinone derivative.

G Start 2-Amino-6-bromo-3-chloro- 5-fluorobenzoic acid Product Substituted Quinazolinone Start->Product Heat (150-180°C) Reagent Formamide (Excess) Reagent->Product

Caption: Workflow for quinazolinone synthesis.

Protocol 3: N-Acylation and Further Derivatization

Acylation of the amino group provides another avenue for diversification, leading to precursors for various heterocyclic systems or compounds with altered biological activity.

Rationale for Method Selection:

Reaction with cyclic anhydrides under mild conditions can selectively yield N-acyl derivatives at the amino group.[12] These intermediates can then be subjected to intramolecular cyclization to form imides or other heterocyclic structures.

Detailed Step-by-Step Protocol (N-Acylation with Acetic Anhydride):
  • Suspension: Suspend this compound (1.0 eq) in acetic anhydride.

  • Heating: Heat the suspension under reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, carefully add the mixture to ice-water to hydrolyze the excess anhydride and precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed if necessary.

Summary of Potential Derivatives and Applications

Derivative Class General Structure Potential Medicinal Applications Relevant Citations
Amides R-CO-NH-ArAnticancer, Antimicrobial, Anti-inflammatory[7]
Quinazolinones Fused HeterocycleAnticancer (e.g., EGFR kinase inhibitors), Antiviral[6]
Benzoxazinones Fused HeterocycleAnti-inflammatory, Enzyme inhibitors[13]
N-Acyl Derivatives R-CO-NH-Ar-COOHIntermediates for further cyclization, Prodrugs[12]

Conclusion

This compound is a valuable starting material for the synthesis of diverse and potentially bioactive molecules. While its polysubstituted nature presents synthetic challenges, the protocols outlined in this application note provide robust and adaptable methods for its derivatization. By carefully selecting reagents and reaction conditions, researchers can effectively generate libraries of novel compounds for screening in drug discovery programs. The principles of handling sterically hindered and electron-deficient substrates are key to success in this area of medicinal chemistry.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 1

  • Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. 12

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 10

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE.

  • The Synthesis of Sterically Hindered Amides. ResearchGate. 14

  • One-pot reductive cyclization to antitumor quinazoline precursors. arkat usa.

  • Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. 15

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. 6

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. 2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. 9

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. 3

  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. 4

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.

  • Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. ResearchGate. 13

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.

Sources

The Strategic Utility of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Guide

Shanghai, China – January 6, 2026 – In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid has emerged as a cornerstone for the construction of complex heterocyclic systems, particularly in the pursuit of potent and selective kinase inhibitors. This highly functionalized anthranilic acid derivative offers a unique combination of reactive sites, enabling intricate molecular architectures through a variety of synthetic transformations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound as a synthetic building block. We will delve into its intrinsic chemical properties, explore its application in the synthesis of advanced intermediates, and provide a detailed, field-proven protocol for its utilization in the construction of a key quinoline precursor for novel kinase inhibitors.

Physicochemical Properties and Strategic Importance

This compound is a polysubstituted aromatic carboxylic acid with the following key structural features:

  • Amino Group (-NH2): A versatile functional group that can act as a nucleophile, a directing group in electrophilic aromatic substitution, and a key component in the formation of heterocyclic rings.

  • Carboxylic Acid Group (-COOH): Enables amide bond formation, esterification, and can participate in cyclization reactions.

  • Halogen Substituents (Br, Cl, F): The bromine, chlorine, and fluorine atoms modulate the electronic properties of the aromatic ring, influence the regioselectivity of subsequent reactions, and provide handles for cross-coupling reactions, allowing for further molecular diversification.

This unique arrangement of functional groups makes it a valuable precursor for the synthesis of quinolines, quinazolinones, and other fused heterocyclic systems that are prevalent in biologically active molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1513119-35-1
Molecular Formula C₇H₄BrClFNO₂
Molecular Weight 268.47 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)

Core Application: A Gateway to Substituted Quinolines for Kinase Inhibitors

A primary application of this compound is in the synthesis of polysubstituted quinolines, which are key intermediates in the development of kinase inhibitors.[3][4] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

The synthesis of these complex inhibitors often relies on the construction of a core heterocyclic scaffold that can be further functionalized to achieve high potency and selectivity. This compound serves as an ideal starting material for the construction of such scaffolds.

Below, we provide a detailed protocol for a key synthetic transformation: the construction of a substituted tetrahydroacridinone, a quinoline-related scaffold, which highlights the utility of this building block. This type of reaction is a variation of the Friedländer annulation, a classic method for quinoline synthesis.[1][5]

Detailed Application Protocol: Synthesis of 8-bromo-7-chloro-5-fluoro-1,2,3,4-tetrahydroacridin-9(10H)-one

This protocol details the cyclocondensation reaction of this compound with a cyclic ketone to form a tricyclic quinoline derivative. This transformation is a critical step in the synthesis of precursors for advanced kinase inhibitors.

Principle of the Reaction

The reaction proceeds via a cyclocondensation mechanism. The nucleophilic amino group of the this compound attacks one of the carbonyl groups of the cyclohexane-1,3-dione, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. The carboxylic acid group can then participate in the final ring closure.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Key Steps cluster_product Product reactant1 This compound step1 Nucleophilic Attack reactant1->step1 reactant2 Cyclohexane-1,3-dione reactant2->step1 catalyst Polyphosphoric Acid (PPA) catalyst->step1 temperature Heat (e.g., 120-140°C) temperature->step1 step2 Intramolecular Cyclization step1->step2 Forms intermediate step3 Dehydration step2->step3 product 8-bromo-7-chloro-5-fluoro-1,2,3,4-tetrahydroacridin-9(10H)-one step3->product Final ring formation

Caption: Synthetic workflow for the formation of the tetrahydroacridinone scaffold.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
This compound1513119-35-1C₇H₄BrClFNO₂>97%Various
Cyclohexane-1,3-dione504-02-9C₆H₈O₂>98%Sigma-Aldrich
Polyphosphoric acid (PPA)8017-16-1H₆P₄O₁₃N/ASigma-Aldrich
Ethyl acetate141-78-6C₄H₈O₂HPLC gradeFisher Scientific
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃>99%VWR
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄>99%Acros Organics
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.68 g, 10.0 mmol) and cyclohexane-1,3-dione (1.23 g, 11.0 mmol).

  • Addition of Catalyst: To the mixture of solids, carefully add polyphosphoric acid (PPA) (20 g) with stirring. The mixture will become a thick slurry.

  • Reaction: Heat the reaction mixture to 130°C in an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to approximately 80°C and carefully pour it onto 200 g of crushed ice in a 500 mL beaker with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to afford the pure 8-bromo-7-chloro-5-fluoro-1,2,3,4-tetrahydroacridin-9(10H)-one as a solid.

Expected Results and Characterization
  • Yield: 70-80%

  • Appearance: Pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic and aliphatic protons of the tetrahydroacridinone structure.

  • ¹³C NMR (100 MHz, CDCl₃): Peaks corresponding to the carbons of the tricyclic system.

  • Mass Spectrometry (ESI): [M+H]⁺ peak consistent with the molecular weight of the product.

Causality Behind Experimental Choices

  • Polyphosphoric Acid (PPA): PPA serves as both a solvent and a Brønsted acid catalyst. Its high viscosity at room temperature necessitates heating to ensure a homogeneous reaction mixture. As a dehydrating agent, it effectively promotes the cyclization and dehydration steps.

  • Excess Cyclohexane-1,3-dione: A slight excess of the dione is used to ensure the complete consumption of the more valuable starting material, this compound.

  • Ice Quench: Pouring the hot reaction mixture onto ice is a critical step to hydrolyze the polyphosphoric acid and to facilitate the precipitation of the product. This must be done carefully due to the exothermic nature of the dilution of PPA.

  • Column Chromatography: Due to the potential for side products, purification by column chromatography is essential to obtain the product with high purity, which is crucial for subsequent synthetic steps in a drug discovery program.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of complex heterocyclic molecules for drug discovery. Its strategic array of functional groups provides a robust platform for the construction of diverse molecular scaffolds, particularly for the development of targeted therapies like kinase inhibitors. The protocol provided herein for the synthesis of a key tetrahydroacridinone intermediate demonstrates a practical and efficient application of this important starting material. As the demand for novel and more selective therapeutic agents continues to grow, the utility of such strategically designed building blocks will undoubtedly continue to expand.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • ResearchGate. (n.d.). The synthesis of quinolines from 2-aminobenzylic alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

Sources

Application Note: A Robust Analytical HPLC Method for the Quantification of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. This compound is a highly substituted aromatic carboxylic acid, and its accurate quantification is crucial in various stages of pharmaceutical development and chemical synthesis. The developed method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring excellent peak shape, resolution, and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a detailed experimental protocol, and expected results.

Introduction: The Analytical Challenge

This compound is a complex, poly-substituted aromatic molecule. Its structure, featuring an acidic carboxylic acid group, a basic amino group, and multiple halogen substituents, presents a unique challenge for chromatographic analysis. The presence of both acidic and basic functionalities can lead to peak tailing and poor reproducibility if the mobile phase pH is not carefully controlled. Furthermore, the polarity of the molecule requires a well-optimized reversed-phase method to achieve adequate retention and separation from potential impurities.

The objective of this work was to develop a straightforward yet rugged HPLC method suitable for the routine analysis of this compound in a research or quality control setting. The method is designed to be easily transferable between different HPLC systems.

Causality Behind Experimental Choices

The selection of the chromatographic conditions is paramount for a successful separation. Below is a discussion of the rationale behind the chosen parameters for this method.

Stationary Phase Selection: The Versatility of C18

A C18 (octadecylsilyl) stationary phase was selected for this application. C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their broad applicability and ability to retain a wide range of compounds.[1] The hydrophobic C18 chains interact with the nonpolar aromatic ring of the analyte, providing the primary retention mechanism. For polar aromatic compounds, a high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols, which can cause peak tailing.[2]

Mobile Phase Composition: Controlling Ionization and Elution

The mobile phase consists of a mixture of water and acetonitrile, with the addition of an acid to control the pH.

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths.[3] A gradient elution, where the proportion of acetonitrile is increased over time, is employed to ensure the elution of any less polar impurities and to sharpen the peak of the target analyte.

  • pH Control: The ionization state of this compound is highly dependent on the pH of the mobile phase. To ensure consistent retention and good peak shape, the mobile phase is acidified with phosphoric acid to a pH of approximately 2.5. At this pH, the carboxylic acid group (pKa typically around 4-5 for benzoic acids) will be protonated and in its less polar form, leading to increased retention on the C18 column.[3][4] Suppressing the ionization of the carboxylic acid group is a common strategy in reversed-phase HPLC of acidic compounds to improve peak symmetry.[5]

Detection Wavelength: Maximizing Sensitivity

Substituted benzoic acids typically exhibit strong UV absorbance in the range of 230-280 nm.[6][7][8] The exact maximum absorbance (λmax) depends on the nature and position of the substituents on the aromatic ring. For initial method development, a photodiode array (PDA) detector is recommended to screen for the optimal detection wavelength. Based on the UV spectra of similar substituted benzoic acids, a detection wavelength of 254 nm is proposed, as it generally provides a good balance between sensitivity and selectivity.

Experimental Protocol

This section provides a step-by-step guide for the HPLC analysis of this compound.

Materials and Reagents
  • This compound (Reference Standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1.0 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: A mixture of Methanol and Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform at least five replicate injections of the Working Standard Solution to assess the system suitability. The acceptance criteria should be:

  • Tailing factor (Asymmetry): ≤ 1.5

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

Experimental Workflow Diagram

HPLC_Workflow prep_mobile_phase Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) instrument_setup Instrument Setup (Column, Gradient, Flow Rate, Temp, Wavelength) prep_mobile_phase->instrument_setup Load prep_standard Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (5 injections of standard) prep_standard->system_suitability Inject prep_sample Prepare Sample Solution (~0.1 mg/mL) sample_analysis Sample Analysis (Inject samples) prep_sample->sample_analysis Inject instrument_setup->system_suitability system_suitability->sample_analysis If passes data_acquisition Data Acquisition sample_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Figure 1: A schematic representation of the analytical workflow for the HPLC analysis of this compound.

Trustworthiness and Self-Validation

The robustness of this method is ensured by several key factors:

  • pH Control: The use of a buffered mobile phase at a pH well below the pKa of the analyte minimizes variations in retention time due to small fluctuations in mobile phase preparation.

  • Gradient Elution: A gradient elution program provides a more robust separation for complex samples and can accommodate a wider range of analyte concentrations.

  • System Suitability Testing: The inclusion of a system suitability protocol ensures that the chromatographic system is performing adequately before the analysis of any unknown samples. This includes checks for peak shape, column efficiency, and injection precision.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column and a simple acidified water/acetonitrile mobile phase makes this method readily applicable in most analytical laboratories. The detailed protocol and the rationale behind the experimental choices are provided to facilitate method implementation and troubleshooting.

References

  • GL Sciences. (n.d.). What are C18 HPLC columns? Retrieved from [Link]

  • Kamath, B. V., Mehta, J. D., & Bafna, S. L. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Scilit. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

Sources

Application Note: A Proposed Strategy for the Large-Scale Synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, albeit theoretical, multi-step protocol for the large-scale synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a highly substituted anthranilic acid derivative of interest in pharmaceutical and materials science research. Due to the absence of a publicly available, validated large-scale synthesis, this application note proposes a plausible and scientifically grounded synthetic route. The proposed pathway commences with a commercially available starting material, 3-chloro-5-fluoroaniline, and proceeds through a series of regioselective halogenations and the introduction of a carboxylic acid moiety. Each step is accompanied by a thorough explanation of the underlying chemical principles, reaction conditions, and considerations for scale-up. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related complex molecules.

Introduction

Substituted anthranilic acids are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern of this compound, featuring a dense arrangement of electron-withdrawing and electron-donating groups, presents a unique synthetic challenge. The strategic placement of these functional groups is anticipated to impart specific physicochemical and biological properties to downstream products. This document aims to provide a comprehensive and logical framework for the synthesis of this target molecule, addressing the critical aspects of regioselectivity and functional group compatibility.

Proposed Synthetic Pathway

The proposed synthetic route is a multi-step process designed to control the regioselective introduction of the bromo and carboxyl groups onto the 3-chloro-5-fluoroaniline scaffold. The overall strategy is depicted in the workflow diagram below.

Synthetic_Pathway A 3-Chloro-5-fluoroaniline (Starting Material) B Step 1: Regioselective Bromination (N-Bromosuccinimide) A->B Reagents C 2-Bromo-3-chloro-5-fluoroaniline B->C Intermediate 1 D Step 2: Amino Group Protection (Acetic Anhydride) C->D Reagents E N-(2-Bromo-3-chloro-5-fluorophenyl)acetamide D->E Intermediate 2 F Step 3: Directed ortho-Lithiation and Carboxylation (n-BuLi, CO2) E->F Reagents G N-Acetyl-2-amino-6-bromo-3-chloro-5-fluorobenzoic acid F->G Intermediate 3 H Step 4: Deprotection (Acid Hydrolysis) G->H Reagents I This compound (Final Product) H->I

Caption: Proposed multi-step synthesis of this compound.

Materials and Equipment

Chemicals CAS Number Supplier Purity
3-Chloro-5-fluoroaniline4863-91-6Commercially Available>98%
N-Bromosuccinimide (NBS)128-08-5Commercially Available>99%
Acetonitrile (anhydrous)75-05-8Commercially Available>99.8%
Acetic Anhydride108-24-7Commercially Available>99%
Pyridine110-86-1Commercially Available>99.8%
Tetrahydrofuran (THF, anhydrous)109-99-9Commercially Available>99.9%
n-Butyllithium (n-BuLi)109-72-8Commercially Available2.5 M in hexanes
Carbon Dioxide (solid, dry ice)124-38-9Commercially AvailableN/A
Hydrochloric Acid (concentrated)7647-01-0Commercially Available37%
Sodium Bicarbonate144-55-8Commercially Available>99.5%
Anhydrous Sodium Sulfate7757-82-6Commercially Available>99%
Deuterated Solvents (for NMR)VariousCommercially AvailableN/A

Equipment:

  • Large-scale glass reactors with overhead stirring, temperature control (heating/cooling mantle), and inert atmosphere capabilities (e.g., nitrogen or argon inlet).

  • Addition funnels for controlled reagent addition.

  • Filtration apparatus (e.g., Buchner funnel, filter press).

  • Rotary evaporator for solvent removal.

  • High-performance liquid chromatography (HPLC) system for purity analysis.

  • Nuclear magnetic resonance (NMR) spectrometer for structural elucidation.

  • Mass spectrometer (MS) for molecular weight confirmation.

  • Standard laboratory glassware.

Experimental Protocols

Step 1: Regioselective Bromination of 3-Chloro-5-fluoroaniline

Rationale: The amino group is a strong activating group and an ortho-, para-director. In 3-chloro-5-fluoroaniline, the para position is blocked by the chloro group. The two ortho positions (C2 and C6) and the C4 position are activated. The fluorine at C5 is a deactivating group, while the chlorine at C3 is also deactivating. Bromination is expected to occur at the most activated positions ortho to the amino group. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for anilines. The reaction is performed at low temperature to enhance regioselectivity.

Protocol:

  • In a suitable reactor under an inert atmosphere, dissolve 3-chloro-5-fluoroaniline (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the aniline solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-3-chloro-5-fluoroaniline.

Step 2: Protection of the Amino Group

Rationale: The amino group is reactive under the strongly basic conditions of the subsequent ortho-lithiation step. Therefore, it is necessary to protect it as an acetamide, which is stable to organolithium reagents and can be easily removed later.

Protocol:

  • Dissolve the crude 2-bromo-3-chloro-5-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-bromo-3-chloro-5-fluorophenyl)acetamide.

Step 3: Directed ortho-Lithiation and Carboxylation

Rationale: The acetamido group is a potent ortho-directing group for lithiation. This will direct the deprotonation to the C6 position, which is adjacent to the acetamido group. The resulting aryl anion can then be trapped with carbon dioxide (from dry ice) to introduce the carboxylic acid group.

Protocol:

  • Under a strict inert atmosphere, dissolve N-(2-bromo-3-chloro-5-fluorophenyl)acetamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • In a separate container, crush an excess of dry ice.

  • Carefully transfer the reaction mixture via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-acetyl-2-amino-6-bromo-3-chloro-5-fluorobenzoic acid.

Step 4: Deprotection of the Amino Group

Rationale: The final step involves the hydrolysis of the acetamide protecting group under acidic conditions to reveal the free amino group of the target molecule.

Protocol:

  • To the crude N-acetyl-2-amino-6-bromo-3-chloro-5-fluorobenzoic acid, add a mixture of water and concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux (approximately 100 °C) for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield this compound.

Purification and Characterization

Purification: The crude product from the final step may require further purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is a common and effective method for purifying substituted aminobenzoic acids.[2] For highly impure samples, column chromatography on silica gel may be necessary.

Characterization: The structure and purity of the final product should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Halogenated Compounds: Many halogenated organic compounds are toxic and can be irritants. Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with care.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid and reacts violently with water. It must be handled under a strict inert atmosphere.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care.

  • Quenching Procedures: The quenching of organolithium reagents and other reactive intermediates can be exothermic. Perform quenching slowly and with adequate cooling.

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis for detailed handling and safety information.

Discussion and Conclusion

This application note provides a detailed and reasoned, though unvalidated, protocol for the large-scale synthesis of this compound. The proposed route leverages established organic transformations, including regioselective electrophilic bromination, amino group protection, directed ortho-lithiation, and deprotection. The success of this synthesis on a large scale will depend on the careful optimization of each step, particularly with respect to reaction conditions, reagent stoichiometry, and purification methods. The principles and procedures outlined herein offer a solid foundation for researchers to develop a robust and scalable synthesis of this and other polysubstituted aromatic compounds.

References

  • UGA Open Scholar. (n.d.). The Synthesis of Anthranilic Acid, Tryptophan, and Sulfenyl Chloride Analogues, and Enzymatic Studies. Retrieved from [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • TutorChase. (n.d.). Why is a Sandmeyer reaction important for aromatic halogenation?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Goa University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Preparation of Haloarenes. Retrieved from [Link]

  • ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). US9969717B2 - Method for producing substituted anthranilic acid derivatives.
  • Wikipedia. (2024). Anthranilic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 3- and/or 5-substituted anthranilic acids.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
  • Google Patents. (n.d.). US5145958A - Process for the preparation of 2,4- or 2,6-dihalogeno-aniline.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Goa University. (n.d.). ortho and para-aminobenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • PMC - NIH. (n.d.). Separation of p-aminobenzoic acid derivatives by paper chromatography. Retrieved from [Link]

  • YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • PubMed. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Medium. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Retrieved from [Link]

  • Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of methods for determination of para-aminobenzoic acid (PABA). Retrieved from [Link]

  • PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluoroaniline. Retrieved from [Link]

  • NIH. (n.d.). 3-Chloro-5-fluoroaniline. Retrieved from [Link]

Sources

The Strategic Synthesis of Poly-Halogenated Quinazolinones: An Application Guide for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Highly Functionalized Anthranilic Acid

In the landscape of medicinal chemistry and drug discovery, quinazolinone scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds, including anti-cancer agents, anti-inflammatory molecules, and anticonvulsants.[1][2] The specific substitution pattern on the quinazolinone core is a critical determinant of its pharmacological profile. 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a uniquely functionalized anthranilic acid derivative, presenting a strategic starting point for the synthesis of novel, poly-halogenated quinazolinones. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) offers a powerful tool for modulating the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and receptor binding affinity.

This application note provides a detailed protocol and the underlying scientific rationale for the synthesis of a 5-bromo-8-chloro-6-fluoroquinazolin-4(3H)-one using this compound as the precursor. The methodology is based on the well-established Niementowski quinazolinone synthesis, a robust and versatile reaction for the formation of the 4(3H)-quinazolinone ring system.[1][3]

Causality of Experimental Design: The Niementowski Reaction

The Niementowski reaction is a classic and direct method for synthesizing 4(3H)-quinazolinones from anthranilic acids and an amide.[1][3][4] This thermal condensation proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.

In this protocol, formamide serves a dual role as both the reactant and the solvent.[5] As a reactant, it provides the one-carbon unit that will become the C2 position of the quinazolinone ring. As a high-boiling polar solvent, it facilitates the reaction at the required elevated temperatures for cyclization and dehydration. The choice of the Niementowski reaction is predicated on its operational simplicity and its tolerance for a wide range of substituents on the anthranilic acid ring. The electron-withdrawing nature of the bromo, chloro, and fluoro substituents on the starting material is expected to influence the reactivity of the amino and carboxylic acid groups, potentially requiring stringent reaction conditions to drive the cyclization to completion.

Experimental Protocol: Synthesis of 5-Bromo-8-chloro-6-fluoroquinazolin-4(3H)-one

This protocol outlines a representative procedure for the synthesis of 5-Bromo-8-chloro-6-fluoroquinazolin-4(3H)-one. Given the unique substitution pattern of the starting material, optimization of reaction time and temperature may be necessary.

Materials and Reagents
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₄BrClFNO₂284.47
FormamideCH₃NO45.04
Deionized WaterH₂O18.02
EthanolC₂H₅OH46.07
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol, 2.84 g) and formamide (50 mmol, 2.0 mL).

  • Thermal Cyclization : Heat the reaction mixture to 140-150°C with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation : Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Filtration and Washing : Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield the pure 5-Bromo-8-chloro-6-fluoroquinazolin-4(3H)-one.

  • Drying and Characterization : Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.

Workflow and Data Presentation

The overall synthetic workflow is depicted in the diagram below. This straightforward, two-stage process involves the initial reaction followed by purification.

G cluster_0 Synthesis cluster_1 Purification & Analysis Start This compound + Formamide Reaction Heat at 140-150°C (4-6 hours) Start->Reaction Thermal Condensation Workup Quench with ice water Reaction->Workup Filtration Filter and wash with water Workup->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure 5-Bromo-8-chloro-6-fluoroquinazolin-4(3H)-one Recrystallization->Product

Caption: Synthetic workflow for 5-Bromo-8-chloro-6-fluoroquinazolin-4(3H)-one.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be meticulously monitored by TLC, ensuring that the reaction is allowed to proceed to completion. The purification via recrystallization is a standard and effective method for obtaining high-purity crystalline solids. The final characterization by spectroscopic techniques provides definitive confirmation of the product's identity and purity, ensuring the reliability of the synthetic outcome.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel, poly-halogenated heterocyclic compounds. The Niementowski reaction provides a direct and efficient route to quinazolinone derivatives, which are of significant interest in drug discovery. The protocol detailed herein offers a robust starting point for researchers to explore the synthesis of a new class of quinazolinones, enabling the systematic investigation of their structure-activity relationships and potential therapeutic applications.

References

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Available at: [Link]

  • Al-Obaidi, A., & Al-Shimmari, R. M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC. Available at: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
  • ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. Available at: [Link]

  • Negrete, G. R., & Abdur-Rashid, K. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC.
  • Al-Masoudi, N. A. L., & Al-Bayati, R. I. H. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Available at: [Link]

  • Glavač, N., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Application Note & Protocol: Optimized Conditions for the Esterification of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: Navigating the Challenges of a Polysubstituted Aromatic Esterification

The synthesis of esters from 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid is a critical step in the development of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The complex substitution pattern on the aromatic ring, however, presents significant synthetic challenges. The carboxylic acid at the C1 position is sterically hindered by bulky ortho-substituents (an amino group at C2 and a bromine atom at C6), which impedes the approach of the nucleophilic alcohol. Furthermore, the electronic effects of the multiple halogen substituents and the basicity of the amino group necessitate a carefully optimized reaction protocol.

This guide provides a comprehensive, field-proven protocol for the successful esterification of this challenging substrate, focusing on the classic Fischer-Speier esterification method. We will delve into the mechanistic rationale behind the chosen conditions, offering insights that empower researchers to not only replicate the procedure but also to adapt it based on their specific needs. The protocol emphasizes a self-validating system, ensuring robust and reproducible outcomes.

Scientific Principles & Mechanistic Insights

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The success of this reaction, especially with a sterically hindered and electronically complex substrate, hinges on understanding and controlling the reaction equilibrium.

The Role of the Acid Catalyst

A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), serves two essential functions in this reaction[1]:

  • Activation of the Carboxyl Group: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3][4]

  • Protonation of the Amino Group: The amino group (-NH₂) on the substrate is basic and would otherwise neutralize the acid catalyst. A sufficient, often stoichiometric, amount of acid is required to protonate the amino group, forming an ammonium salt.[3][4] This prevents the amino group from interfering with the catalytic cycle and effectively "protects" it.

The reaction mechanism proceeds through a series of reversible steps, as outlined below:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.

  • Elimination of water as a leaving group, reforming the carbonyl double bond.

  • Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.[5][6]

Driving the Equilibrium: Le Châtelier's Principle in Practice

The Fischer esterification is governed by equilibrium.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by two primary strategies based on Le Châtelier's Principle[7][8]:

  • Using an Excess of a Reactant: The most common approach is to use a large molar excess of the alcohol (e.g., methanol or ethanol).[3] In many protocols, the alcohol serves as both the reactant and the solvent, maximizing its concentration and driving the reaction forward.[7]

  • Removing a Product: The removal of water as it is formed is another effective strategy. This can be achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by adding a dehydrating agent.[1][7] For simple alcohols like methanol, using a large excess of the alcohol is often the more practical method.

Experimental Workflow Overview

The following diagram illustrates the complete workflow for the synthesis and purification of the target ester.

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Substrate & Alcohol B Cool Mixture in Ice Bath A->B C Slowly Add Acid Catalyst B->C D Heat to Reflux C->D E Monitor Reaction (TLC) D->E F Cool to Room Temp E->F G Pour into Ice Water F->G H Neutralize with NaHCO₃/Na₂CO₃ (Precipitation) G->H I Vacuum Filtration H->I J Wash Precipitate with Cold Water I->J K Recrystallize from Ethanol/Water J->K L Dry Product Under Vacuum K->L M Final Purified Ester L->M

Sources

Application Note: Strategic Derivatization of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid for Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide details a strategic approach to the synthesis of novel compound libraries starting from 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. This polysubstituted anthranilic acid derivative is a highly versatile scaffold, offering multiple, orthogonally reactive sites for diversification. We present an in-depth analysis of its chemical reactivity and provide detailed protocols for selective functionalization through palladium-catalyzed cross-coupling reactions at the C-Br bond, and subsequent modifications of the carboxylic acid and amino groups. The methodologies described herein are designed to enable researchers in medicinal chemistry and drug development to efficiently generate diverse molecular architectures for screening and lead optimization.

Introduction: The Strategic Value of the Scaffold

This compound is a unique starting material for library synthesis due to the distinct reactivity of its functional groups. The presence of multiple halogens with different C-X bond dissociation energies (C-Br > C-Cl >> C-F) allows for selective, sequential cross-coupling reactions.[1][2][3] The anthranilic acid motif, containing ortho-amino and carboxylic acid groups, is a common feature in pharmacologically active compounds and provides a handle for further derivatization, such as amidation and esterification.[4][5] This combination of features makes it an ideal scaffold for generating libraries of complex, three-dimensional molecules.

Reactivity Analysis of the Scaffold

The synthetic utility of this scaffold is dictated by the predictable reactivity of its three key regions: the C-Br bond, the C-Cl bond, and the anthranilic acid core.

  • C-Br Bond (Position 6): This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[3] This site serves as the primary handle for introducing aryl, heteroaryl, alkyl, or alkynyl groups.

  • C-Cl Bond (Position 3): This bond is less reactive than the C-Br bond and typically requires more forcing conditions or specialized catalyst systems to participate in cross-coupling.[3][6] This differential reactivity allows for a sequential coupling strategy.

  • Carboxylic Acid (-COOH): This group can be readily converted into amides, esters, or other derivatives. Its proximity to the bulky bromine and chloro substituents can present steric challenges that require optimized coupling protocols.[7][8]

  • Amino Group (-NH2): The nucleophilicity of the amino group is reduced by the electron-withdrawing effects of the adjacent halogens. It can be acylated or alkylated, but may require protection for certain transformations.

Diagram: Reactive Sites and Potential Transformations

The following diagram illustrates the key reactive sites on the this compound scaffold and highlights the primary synthetic transformations possible at each site.

G cluster_scaffold Scaffold Analysis scaffold This compound suzuki Suzuki Coupling (Aryl/Heteroaryl) scaffold->suzuki C-Br (High Reactivity) sonogashira Sonogashira Coupling (Alkynyl) scaffold->sonogashira C-Br (High Reactivity) buchwald Buchwald-Hartwig (N/O-Nucleophiles) scaffold->buchwald C-Br (High Reactivity) amide Amide Coupling scaffold->amide -COOH ester Esterification scaffold->ester -COOH

Caption: Key reactive sites for synthetic diversification.

Protocols for Selective Derivatization

The following protocols provide detailed, step-by-step methodologies for the strategic functionalization of the scaffold. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol focuses on the selective arylation at the C-6 position, leveraging the higher reactivity of the C-Br bond. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting oxidative addition at the sterically hindered C-Br bond while minimizing competing dehalogenation side reactions.[9][10]

Reaction Scheme: Starting Material + Arylboronic Acid → 6-Aryl-2-amino-3-chloro-5-fluorobenzoic acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, powdered (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Add additional 1,4-dioxane and degassed water to the reaction flask to achieve a solvent ratio of approximately 5:1 (dioxane:water).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / SPhosBulky ligand facilitates reaction at hindered sites.[9]
Base K₃PO₄Effective for Suzuki couplings, especially with substrates bearing acidic protons.[11]
Solvent Dioxane / Water (5:1)Promotes dissolution of both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient energy to overcome the activation barrier.
Protocol 3.2: Copper-Free Sonogashira Coupling at the C-Br Bond

This protocol allows for the introduction of alkynyl moieties. A copper-free method is recommended to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue with sterically hindered or electron-deficient substrates.[12][13][14]

Reaction Scheme: Starting Material + Terminal Alkyne → 2-Amino-6-alkynyl-3-chloro-5-fluorobenzoic acid

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or a suitable Pd-precatalyst[12]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the starting material and the palladium catalyst.

  • Add anhydrous DMF via syringe, followed by the amine base and the terminal alkyne.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and pour it into a separatory funnel containing water.

  • Acidify with 1M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3.3: Amide Bond Formation

Amide coupling with this sterically hindered benzoic acid can be challenging. The use of a potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to achieve high yields.[7] An alternative protocol using acyl fluorides at elevated temperatures has also proven effective for similarly challenging substrates.[7][8]

Reaction Scheme: Substituted Benzoic Acid + Amine → Novel Amide Derivative

Materials:

  • Substituted 2-amino-3-chloro-5-fluorobenzoic acid derivative (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the benzoic acid derivative, HATU, and the amine in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by LC-MS.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by flash column chromatography.

Proposed Workflow for Library Generation

The differential reactivity of the scaffold allows for a logical and efficient workflow for generating a diverse chemical library. The C-Br bond is addressed first, followed by modification of the carboxylic acid. Subsequent coupling at the C-Cl position could be explored for further diversification if desired.

Diagram: Combinatorial Library Synthesis Workflow

G cluster_step1 Step 1: C-Br Functionalization cluster_step2 Step 2: COOH Derivatization start Starting Material: 2-Amino-6-bromo-3-chloro- 5-fluorobenzoic acid suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines, Phenols) start->buchwald amide Amide Coupling (Amine Library) suzuki->amide ester Esterification (Alcohol Library) suzuki->ester sonogashira->amide sonogashira->ester buchwald->amide buchwald->ester library Diverse Compound Library amide->library ester->library

Caption: A strategic workflow for library synthesis.

Conclusion

This compound represents a powerful and versatile starting material for the efficient construction of novel chemical entities. By employing a strategy of sequential, site-selective reactions—prioritizing the more labile C-Br bond for cross-coupling followed by derivatization of the carboxylic acid—researchers can rapidly access a wide array of structurally diverse compounds. The protocols and workflows detailed in this guide provide a robust framework for leveraging this scaffold in drug discovery and chemical biology programs.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Available at: [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health (NIH). Available at: [Link]

  • Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]

  • Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. ResearchGate. Available at: [Link]

  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. Google Patents.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids. ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. National Institutes of Health (NIH). Available at: [Link]

  • The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. ACS Publications. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Directed lithiation of unprotected benzoic acids. Semantic Scholar. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. Available at: [Link]

  • Anthranilic acid. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available at: [Link]

  • Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

Sources

Application Notes and Protocols: 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Highly Functionalized Building Block for Complex Molecule Synthesis

2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid (CAS No. 1513119-35-1) is a polysubstituted aromatic compound poised to serve as a versatile reagent in modern organic synthesis.[1][2] Its unique arrangement of activating (amino), deactivating (halogens), and synthetically versatile (carboxylic acid) functional groups on a single benzene ring makes it a valuable precursor for the construction of complex heterocyclic scaffolds. The strategic placement of bromine, chlorine, and fluorine atoms offers multiple points for further functionalization, enabling the generation of diverse molecular architectures, particularly those of interest in medicinal chemistry and materials science.

The core utility of this reagent lies in its identity as a substituted anthranilic acid. Anthranilic acid and its derivatives are well-established precursors for the synthesis of a wide array of fused heterocyclic systems, most notably quinazolinones.[3][4][5] The presence of multiple halogens on the benzene ring of this compound is anticipated to modulate the physicochemical and pharmacological properties of the resulting heterocyclic compounds, potentially enhancing their biological activity.

This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed, exemplary protocols for its use in the synthesis of key heterocyclic structures. While direct literature on this specific molecule is limited, the provided methodologies are grounded in well-established synthetic transformations of analogous halogenated anthranilic acids.

Physicochemical Properties

PropertyValue
CAS Number 1513119-35-1
Molecular Formula C₇H₄BrClFNO₂
Molecular Weight 268.47 g/mol
Appearance Likely a solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Core Applications in Heterocyclic Synthesis

The primary application of this compound is as a synthon for the preparation of substituted quinazolinones and related heterocycles. The amino and carboxylic acid functionalities are perfectly positioned to undergo cyclization reactions with a variety of carbon and nitrogen sources.

Synthesis of Substituted Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following protocol outlines a general, two-step procedure for the synthesis of a substituted quinazolin-4(3H)-one from this compound. This process first involves the formation of a benzoxazinone intermediate, which is then reacted with a primary amine to yield the desired quinazolinone.

Step 1: Synthesis of 5-Bromo-8-chloro-6-fluoro-2-substituted-4H-benzo[d][1][3]oxazin-4-one

  • Materials:

    • This compound

    • An appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

    • Pyridine (or another suitable base)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 eq.) to the solution.

    • Add the acid chloride or anhydride (1.1 eq.) dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoxazinone intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of the 5-Bromo-8-chloro-6-fluoro-3-substituted-quinazolin-4(3H)-one

  • Materials:

    • Crude benzoxazinone intermediate from Step 1

    • A primary amine (e.g., aniline, benzylamine)

    • Glacial acetic acid or ethanol

  • Procedure:

    • Dissolve the crude benzoxazinone intermediate (1.0 eq.) in glacial acetic acid or ethanol in a round-bottom flask.

    • Add the primary amine (1.2 eq.) to the solution.

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

G reagent 2-Amino-6-bromo-3-chloro- 5-fluorobenzoic acid acid_chloride R-COCl / Pyridine benzoxazinone Benzoxazinone Intermediate reagent->benzoxazinone Acylation & Cyclization primary_amine R'-NH2 / Acetic Acid (reflux) quinazolinone 5-Bromo-8-chloro-6-fluoro- 3-R'-2-R-quinazolin-4(3H)-one benzoxazinone->quinazolinone Condensation & Rearrangement purification Purification (Recrystallization or Chromatography) quinazolinone->purification final_product Pure Quinazolinone Derivative purification->final_product

Caption: General workflow for the synthesis of substituted quinazolinones.

Further Synthetic Transformations: Leveraging the Halogen Substituents

The bromine, chlorine, and fluorine atoms on the quinazolinone scaffold are not merely passive substituents; they are handles for further molecular elaboration through various cross-coupling reactions. This allows for the creation of a library of compounds from a single heterocyclic core, which is a powerful strategy in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds.

This protocol is based on standard conditions for Suzuki couplings on bromo-substituted aromatic systems.

  • Materials:

    • 5-Bromo-8-chloro-6-fluoro-3-substituted-quinazolin-4(3H)-one

    • An appropriate boronic acid or boronate ester (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Procedure:

    • To a Schlenk flask, add the 5-bromo-quinazolinone derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 5-aryl/vinyl-substituted quinazolinone.

G start 5-Bromo-quinazolinone Core suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) product_suzuki 5-Aryl/Vinyl-quinazolinone start->product_suzuki product_sonogashira 5-Alkynyl-quinazolinone start->product_sonogashira product_buchwald 5-Amino-quinazolinone start->product_buchwald

Caption: Cross-coupling reactions for derivatization.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently published synthetic methodologies for analogous compounds. For any specific application, it is imperative to:

  • Characterize all intermediates and final products thoroughly using modern analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm their identity and purity.

  • Perform small-scale pilot reactions to optimize reaction conditions (temperature, reaction time, catalyst loading, and solvent) for the specific substrates being used.

  • Conduct appropriate safety assessments before handling any reagents, paying close attention to the Safety Data Sheet (SDS) for this compound, which should be sourced from the supplier.[6]

Conclusion: A Gateway to Novel Chemical Entities

This compound represents a highly functionalized and promising starting material for the synthesis of novel heterocyclic compounds. Its utility as a precursor to poly-halogenated quinazolinones, which can be further diversified through cross-coupling chemistry, makes it a valuable tool for researchers in drug discovery and materials science. The application notes and exemplary protocols provided in this guide offer a solid foundation for exploring the synthetic potential of this unique reagent.

References

  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. ResearchGate. Available at: [Link].

  • This compound. blcchem. Available at: [Link].

  • 1513119-35-1 this compound. chemsigma. Available at: [Link].

  • Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones. IPI Innovative Publication. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve a higher yield and purity of your target compound.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted aromatic compounds like this compound requires careful control of regioselectivity. The directing effects of the amino, carboxyl, and halogen substituents on the benzene ring can lead to the formation of multiple isomers, complicating purification and reducing the overall yield. This guide proposes a logical synthetic pathway and addresses potential issues that may arise during the experimental process.

A plausible synthetic approach begins with a commercially available, appropriately substituted aniline or benzoic acid derivative, followed by a series of electrophilic aromatic substitution and functional group interconversion reactions. The following sections are structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: What is a recommended starting material for this synthesis?

A strategic starting material is 2-Amino-3-chloro-5-fluorobenzoic acid. This precursor already contains the desired substitution pattern for three of the five substituents, simplifying the subsequent bromination step and minimizing the formation of unwanted isomers.

FAQ 2: I am observing low conversion of my starting material during the bromination step. What are the likely causes and how can I improve it?

Low conversion during the bromination of 2-Amino-3-chloro-5-fluorobenzoic acid is a common issue. Here are several factors to investigate:

  • Inadequate Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings.[1] Ensure that your NBS is fresh and has been stored in a cool, dark, and dry place. Over time, NBS can decompose, leading to reduced reactivity.

  • Incorrect Solvent: The choice of solvent is critical. Acetic acid is often used for this type of reaction as it can facilitate the reaction without competing with the substrate.[1] Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be effective but may lead to different side products.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Starting the reaction at a lower temperature (e.g., 0°C) and then allowing it to slowly warm to room temperature can help to control the reaction rate and prevent the formation of byproducts.[1]

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require an extended period to reach completion.

Proposed Synthetic Pathway

Synthetic Pathway 2-Amino-3-chloro-5-fluorobenzoic acid 2-Amino-3-chloro-5-fluorobenzoic acid This compound This compound 2-Amino-3-chloro-5-fluorobenzoic acid->this compound NBS, Acetic Acid

Caption: Proposed synthesis of this compound.

Troubleshooting Low Conversion: A Workflow

Troubleshooting Low Conversion start Low Conversion Observed check_nbs Verify NBS Quality (Freshness, Purity) start->check_nbs check_solvent Ensure Anhydrous and Appropriate Solvent (e.g., Acetic Acid) check_nbs->check_solvent check_temp Optimize Reaction Temperature (e.g., 0°C to RT) check_solvent->check_temp check_time Monitor Reaction Over Time (TLC, LC-MS) check_temp->check_time increase_equivalents Increase Equivalents of NBS (e.g., 1.1-1.5 eq) check_time->increase_equivalents success Improved Conversion increase_equivalents->success

Caption: A step-by-step workflow for troubleshooting low conversion.

FAQ 3: I am seeing multiple spots on my TLC plate after the reaction, indicating the formation of impurities. What are the possible side reactions?

The formation of multiple products is a significant challenge in the synthesis of polysubstituted aromatics. Here are some potential side reactions:

  • Over-bromination: The amino group is a strong activating group, which can lead to the addition of more than one bromine atom to the aromatic ring. Careful control of the stoichiometry of NBS is crucial to minimize this.

  • Oxidation of the Amino Group: The amino group can be susceptible to oxidation, especially if the reaction is run at elevated temperatures or for an extended period. This can lead to the formation of colored impurities.

  • Formation of Isomers: While starting with 2-Amino-3-chloro-5-fluorobenzoic acid directs the bromination to the 6-position, there is still a possibility of minor isomer formation. The regioselectivity can be influenced by the solvent and reaction conditions.

Minimizing Side Reactions: A Logic Diagram

Minimizing Side Reactions goal Minimize Side Reactions stoichiometry Precise Stoichiometry of NBS (1.0-1.1 eq) goal->stoichiometry temperature Maintain Low Reaction Temperature goal->temperature monitoring Regular Reaction Monitoring (TLC) goal->monitoring quenching Prompt Quenching Upon Completion monitoring->quenching purification Effective Purification Strategy quenching->purification

Caption: Key strategies to minimize the formation of side products.

FAQ 4: My final product is difficult to purify. What purification strategies do you recommend?

Purification of the final product can be challenging due to the presence of starting material, isomers, and other byproducts. A multi-step purification approach is often necessary:

  • Aqueous Workup: After the reaction is complete, quenching with a reducing agent like sodium thiosulfate can remove any unreacted bromine. This is followed by extraction with an organic solvent.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product is then precipitated by acidifying the aqueous layer.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be a highly effective method for removing closely related impurities.[2]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography may be necessary. A gradient elution system with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Amino-3-chloro-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Thiosulfate

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-chloro-5-fluorobenzoic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution. Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Further Purification (if necessary): Recrystallize the crude product from an appropriate solvent system or purify by column chromatography.

Quantitative Data Summary

ParameterRecommended Value
Stoichiometry (NBS)1.05 equivalents
Reaction Temperature0°C to Room Temperature
Reaction TimeMonitored by TLC (typically 2-6 hours)
pH for Precipitation~2-3

References

  • Sciencemadness.org. (2008). Preparation of anthranilic acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • askIITians. (2009). how can anthranilic acid be prepared from pthalimide?. [Link]

  • Google Patents. (n.d.). US2653971A - Manufacture of anthranilic acid.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. [Link]

  • National Institutes of Health. (n.d.). 2-Amino-5-fluorobenzoic acid. [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. [Link]

  • WIPO Patentscope. (n.d.). WO2023019849 - method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. [Link]

Sources

Technical Support Center: Purification of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly substituted anthranilic acid derivative. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding and more successful outcomes in your experiments.

Introduction: Understanding the Purification Challenges

This compound is a valuable building block in medicinal chemistry. Its complex substitution pattern, however, can lead to a variety of impurities during synthesis. The key to successful purification lies in understanding the nature of these potential impurities and selecting the appropriate technique to remove them.

Common impurities can arise from:

  • Incomplete reaction: Unreacted starting materials or intermediates.

  • Side reactions: Formation of regioisomers due to the complex directing effects of the substituents on the aromatic ring.

  • Over-reaction: Introduction of additional halogen atoms.

  • Degradation: Decomposition of the starting materials or product under the reaction conditions.

This guide will provide a structured approach to tackling these impurities through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a brownish or purplish tint. What is the likely cause and how can I remove the color?

A1: Colored impurities in crude substituted anthranilic acids are common and often arise from trace amounts of oxidized species or highly conjugated byproducts.[1] Decolorization can typically be achieved during the recrystallization process by using activated charcoal.

Mechanism of Action: Activated charcoal has a high surface area and can adsorb colored impurities.

Protocol:

  • Dissolve the crude product in a suitable hot solvent (see Q2 for solvent selection).

  • Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.

  • Add a small amount of activated charcoal (typically 1-2% w/w of your crude product).

  • Heat the mixture back to boiling for 5-10 minutes with gentle swirling.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent premature crystallization of your product on the filter paper. Using a pre-heated funnel is recommended.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Caution: Using too much charcoal can lead to a loss of your desired product due to adsorption.

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For highly functionalized benzoic acids, polar protic solvents or a mixture of solvents are often effective. Based on the purification of similar compounds, good starting points include:

  • Ethanol: Often a good choice for substituted benzoic acids.[1]

  • Acetone/Water mixture: The product is dissolved in a minimum amount of hot acetone, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of hot acetone are then added to redissolve the precipitate, and the solution is allowed to cool.[2]

  • Aqueous Acetic Acid (50%): Can be effective for some anthranilic acid derivatives.[3]

Solvent Selection Workflow:

start Start: Crude Product test_solvents Test small-scale solubility in various solvents (e.g., Ethanol, Acetone, Water, Acetic Acid) start->test_solvents good_solvent Good single solvent found? (Sparingly soluble cold, very soluble hot) test_solvents->good_solvent use_single Recrystallize from the single solvent good_solvent->use_single Yes mixed_solvent Try mixed solvent systems (e.g., Acetone/Water, Ethanol/Water) good_solvent->mixed_solvent No end End: Pure Crystals use_single->end mixed_solvent->use_single acid_base Consider Acid-Base Purification (see Q3) mixed_solvent->acid_base

Caption: Solvent selection workflow for recrystallization.

Q3: I suspect my crude product contains both acidic and basic impurities. How can I purify it using an extraction method?

A3: Acid-base extraction is a powerful technique for separating compounds based on their acidic or basic properties. Since this compound is amphoteric (containing both a basic amino group and an acidic carboxylic acid group), this method requires careful pH control. A general strategy is to first remove any neutral or basic impurities.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether.

  • Removal of Basic Impurities:

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl).

    • The basic impurities will be protonated and move into the aqueous layer. Your product, being a weaker base due to the electron-withdrawing groups, may remain in the organic layer. Multiple extractions may be necessary.

  • Isolation of the Product:

    • To the organic layer containing your product, add a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃) to deprotonate the carboxylic acid.

    • Your product will now move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer.

  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a dilute acid (e.g., 1 M HCl) dropwise to the aqueous solution until the pH is acidic (around pH 4-5).

    • Your purified product will precipitate out of the solution.

  • Collection:

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product thoroughly.

Logical Flow of Acid-Base Extraction:

start Crude product in Organic Solvent add_acid Extract with dilute HCl start->add_acid aqueous_acid Aqueous Layer (Basic Impurities) add_acid->aqueous_acid Separate organic_1 Organic Layer (Product + Neutral Impurities) add_acid->organic_1 add_base Extract with dilute NaOH organic_1->add_base aqueous_base Aqueous Layer (Product as salt) add_base->aqueous_base Separate organic_2 Organic Layer (Neutral Impurities) add_base->organic_2 acidify Acidify with HCl aqueous_base->acidify precipitate Precipitate of Pure Product acidify->precipitate filtrate Aqueous Filtrate precipitate->filtrate Filter

Caption: Workflow for purification by acid-base extraction.

Q4: My recrystallization is not working well; either nothing crystallizes, or it crashes out as an oil. What should I do?

A4: These are common issues in recrystallization. Here’s a troubleshooting guide:

Problem Possible Cause(s) Solution(s)
No crystals form Too much solvent was used.Boil off some of the solvent to increase the concentration of your product and try cooling again.[4][5]
The solution is supersaturated but lacks a nucleation site.Try scratching the inside of the flask with a glass rod or adding a seed crystal of your product.
Product "oils out" The boiling point of the solvent is higher than the melting point of your compound.This is unlikely for this specific compound given its high melting point, but if it occurs, choose a lower-boiling solvent.
The solution is cooling too quickly.Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[4]
High concentration of impurities depressing the melting point.Try adding a bit more of the "soluble solvent" if using a mixed solvent system to keep the impurities dissolved.[4] Consider a preliminary purification by another method (e.g., acid-base extraction) before recrystallization.

Troubleshooting Guide for Chromatographic Purification

If recrystallization and extraction fail to provide a product of sufficient purity, chromatographic methods may be necessary.

Thin Layer Chromatography (TLC) for Method Development

Before attempting column chromatography, it is essential to develop a suitable solvent system using TLC.

  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. Due to the acidic nature of your compound, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the spot.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

For accurate purity assessment, a reversed-phase HPLC method is recommended.

Parameter Recommendation Rationale
Column C18Good retention for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% formic acid or phosphoric acidThe acid improves peak shape for acidic analytes.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Detection UV, typically around 254 nm and 340 nmSubstituted benzoic acids usually have strong UV absorbance.
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.This will elute compounds based on increasing hydrophobicity.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024, February 25). cleaning anthranilic acid. Retrieved from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • Sciencemadness.org. (2020, July 7). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Polysubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective reactions on polysubstituted benzoic acid scaffolds. Achieving precise control over substitution patterns is a common yet significant challenge. This resource provides in-depth, practical solutions to frequently encountered problems, grounded in mechanistic principles and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that form the foundation for troubleshooting specific experimental issues.

Q1: Why is my electrophilic aromatic substitution (EAS) on a substituted benzoic acid yielding a mixture of isomers?

A1: The regiochemical outcome of an EAS reaction is a delicate balance between the electronic directing effects of all substituents on the ring and steric hindrance. The carboxylic acid group (-COOH) is an electron-wthdrawing group (EWG) and a meta-director, deactivating the ring towards electrophilic attack.[1][2][3] However, if your benzoic acid contains other substituents, their directing effects will compete.

  • Activating Groups vs. Deactivating Groups: If an activating, ortho-, para-directing group (e.g., -OCH₃, -CH₃) is present, it will compete with the meta-directing -COOH group. The outcome depends on the relative power of these groups and the reaction conditions.

  • Steric Hindrance: Bulky groups at the ortho positions can block an incoming electrophile, favoring substitution at less hindered sites, even if they are electronically less favorable.[4]

Q2: What is the "ortho effect" and how does it influence my reaction?

A2: The "ortho effect" refers to the anomalous behavior of ortho-substituted benzoic acids. Regardless of whether the ortho-substituent is electron-donating or withdrawing, the resulting benzoic acid is typically stronger than the corresponding meta and para isomers, and even benzoic acid itself.[4][5] This is primarily attributed to steric hindrance, where the ortho-substituent forces the -COOH group to twist out of the plane of the benzene ring.[6] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, increasing the acidity of the proton.[4][6] This can influence reactions where the acidity of the substrate is a critical factor.

Q3: When should I consider using Directed ortho-Metalation (DoM) instead of classical EAS?

A3: Directed ortho-Metalation (DoM) is a powerful strategy when you need to exclusively functionalize the position ortho to a specific directing group, a feat often difficult to achieve with standard EAS.[7] Consider DoM when:

  • You require functionalization exclusively at the position adjacent to a directing metalation group (DMG).

  • The desired substitution pattern is sterically hindered or electronically disfavored for EAS.

  • You are working with substrates that are too deactivated for harsh EAS conditions like Friedel-Crafts reactions. The carboxylate group itself can act as an effective DMG.[8][9]

Section 2: Troubleshooting Guides

This section tackles specific experimental problems with structured analysis and actionable solutions.

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Symptom: You are attempting a nitration, halogenation, or Friedel-Crafts reaction on a disubstituted benzoic acid (e.g., 3-methoxybenzoic acid) and obtaining a mixture of products instead of the desired single regioisomer.

Root Cause Analysis: The final product distribution in EAS is determined by the kinetic stability of the arenium ion intermediates. The substituents on the ring dictate which intermediate is most stable. A strongly activating group will typically dominate the directing effects of the deactivating carboxyl group.

Solution Workflow:

EAS_Troubleshooting

Detailed Solutions:

  • Modify Reaction Conditions:

    • Lower the Temperature: Reactions are often more selective at lower temperatures. This can give the kinetically favored product a better chance to form over thermodynamically stable side products.

    • Change the Catalyst/Solvent: In Friedel-Crafts reactions, the size of the Lewis acid catalyst can influence regioselectivity due to steric effects. A bulkier catalyst (e.g., AlCl₃ dimer) may favor substitution at a less hindered position. Solvent polarity can also influence the reactivity of the electrophile.

  • Leverage a Different Synthetic Strategy:

    • Directed ortho-Metalation (DoM): If the goal is to substitute ortho to the carboxyl group, DoM is the superior method. The carboxylate, formed by initial deprotonation with a strong base, is an excellent directing metalation group (DMG).[8][10] This directs a second equivalent of organolithium base to deprotonate the adjacent ortho position, which can then be quenched with an electrophile.

Problem 2: Low Yield or Incorrect Isomer in Directed ortho-Metalation (DoM)

Symptom: You are attempting a DoM reaction on a polysubstituted benzoic acid, but you are getting low yields of the desired product, recovery of starting material, or functionalization at an unexpected position.

Root Cause Analysis: The success of DoM depends on the relative acidities of the various protons on the ring and the directing power of the different functional groups. The hierarchy of DMGs determines the site of lithiation. The carboxylate is a moderately strong DMG, but its directing power can be overridden by stronger DMGs (e.g., -CONR₂) or influenced by other substituents.[9][10]

Solution Workflow:

DoM_Troubleshooting

Detailed Solutions:

  • Optimize the Base and Additives:

    • Base Selection: For deprotonating the unprotected benzoic acid, s-BuLi in the presence of TMEDA (tetramethylethylenediamine) at -78°C is highly effective for exclusive deprotonation ortho to the carboxylate.[8] In some cases, a superbase combination like n-BuLi/t-BuOK can even reverse the regioselectivity.[8]

    • Anhydrous Conditions: Organolithium reagents are extremely sensitive to water. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously anhydrous.

  • Employ a Blocking Group Strategy:

    • If there is a more acidic or more strongly directed position on the ring that you do not want to functionalize, you can temporarily "block" it. A common strategy is to introduce a trialkylsilyl group (e.g., -SiMe₃), perform the desired DoM at the now most-reactive site, and then remove the silyl group with a fluoride source (e.g., TBAF).[11]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation of an Unprotected Benzoic Acid

This protocol is adapted from methodologies demonstrated to be effective for the regioselective functionalization of unprotected benzoic acids.[8][9]

CAUTION: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (2.2 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq)

  • Electrophile (e.g., CH₃I, (CH₃S)₂, etc.) (1.5 eq)

  • Saturated aq. NH₄Cl solution

  • Diethyl ether or Ethyl acetate

  • 1M HCl solution

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted benzoic acid (1.0 eq).

  • Dissolution: Add anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

  • Additive: Add TMEDA (2.2 eq) to the solution and stir for 10 minutes.

  • Deprotonation: Add s-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ortho position. Stir the resulting solution at -78°C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.5 eq) dropwise to the solution at -78°C. Allow the reaction to stir for an additional 1-3 hours at this temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78°C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylate. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Section 4: Data Summary

Table 1: Comparison of Directing Group Effects in EAS

Substituent GroupTypeDirecting EffectRing Activity
-COOH Electron Withdrawing (EWG)Meta Deactivating
-OCH₃ Electron Donating (EDG)Ortho, Para Activating
-CH₃ Electron Donating (EDG)Ortho, Para Activating
-NO₂ Electron Withdrawing (EWG)Meta Deactivating
-Cl, -Br Electron Withdrawing (Inductive)Ortho, Para Deactivating

This table provides a general summary. The overall regioselectivity on a polysubstituted ring is a result of the combined influence of all groups.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]

  • Testbook. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Quora. (2018). Why is the carboxylic group in benzoic group a meta-directing group? Retrieved from [Link]

  • Toppr. (n.d.). Why is carboxyl group in benzoic acid meta directing? Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Sarthaks eConnect. (2023). Explain why the 'COOH' group in benzoic acid in meta directing. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • MDPI. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 26(11), 3326. [Link]

  • ResearchGate. (1994). Directed lithiation of unprotected benzoic acids. The Journal of Organic Chemistry, 59(1), 142-151. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Semantic Scholar. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Chemical Society Reviews, 46(10), 2848-2863. [Link]

  • ResearchGate. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects? Retrieved from [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

Sources

dealing with incomplete reactions in the synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of multi-step aromatic synthesis. The unique substitution pattern of this molecule presents significant challenges, with incomplete reactions being a primary obstacle to achieving high yield and purity. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is an incomplete reaction. Analysis by TLC and LC-MS consistently shows a significant amount of the starting material remaining, even after extended reaction times. What are the most likely causes?

This is the most common issue in the synthesis of highly-substituted, electronically complex aromatic rings. The problem rarely has a single cause. Here are the primary factors to investigate:

  • Deactivated Aromatic System: Your substrate is substituted with multiple electron-withdrawing groups (EWG), specifically three halogens (-Br, -Cl, -F) and a carboxylic acid (-COOH). These groups pull electron density from the aromatic ring, making it less nucleophilic and therefore less reactive toward electrophiles in electrophilic aromatic substitution (EAS) reactions.[1] While the amino group (-NH2) is a strong activating group, its effect may be insufficient to overcome the cumulative deactivating effect of the four EWGs, leading to a sluggish or stalled reaction. Harsher reaction conditions may be necessary to drive the reaction to completion compared to less substituted rings.[1]

  • Steric Hindrance: The target molecule is sterically congested. The position to be functionalized (e.g., brominated at C6) is flanked by other substituents. This steric bulk can physically block the approach of the incoming electrophile, significantly increasing the activation energy of the reaction.[2][3] This effect often leads to a preference for substitution at less hindered positions, or in this case, a dramatically slower reaction rate at the desired position.[4]

  • Insufficient Reagent Stoichiometry or Activity: The calculated stoichiometry of your reagent (e.g., N-Bromosuccinimide) might not be sufficient. Some decomposition of the reagent can occur under reaction conditions, or a slight excess may be required to shift the equilibrium towards the product.

  • Poor Solubility: The starting material, reagents, or intermediates may have limited solubility in the chosen solvent, creating a heterogeneous reaction mixture where the reaction can only occur at the surface of the undissolved solid. This severely limits the reaction rate.

Q2: I'm attempting to introduce the final halogen, but the reaction is not proceeding at the desired position. How do the existing substituents dictate this outcome?

The regiochemical outcome of an electrophilic aromatic substitution is a delicate balance between the electronic directing effects of the existing substituents and steric accessibility.[5]

  • Electronic Directing Effects: Substituents direct incoming electrophiles to specific positions.

    • Activating, Ortho-, Para-Directors: The amino (-NH2) group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it.[1][6]

    • Deactivating, Meta-Directors: The carboxylic acid (-COOH) group is a deactivating group that directs to the meta position.

    • Deactivating, Ortho-, Para-Directors: Halogens (-Br, -Cl, -F) are deactivating overall but direct incoming electrophiles to the ortho and para positions.[1]

In a polysubstituted ring, these effects can be either cooperative (reinforcing) or antagonistic (competing).[5] The final outcome is typically dictated by the most powerful activating group, which in this case is the amino group. However, if the ortho/para positions relative to the amino group are already blocked or sterically hindered, the reaction may slow dramatically or proceed at an alternative, less-favored position.

  • The Impact of Steric Hindrance: In your specific target molecule, the C6 position is ortho to the strongly directing amino group, which is electronically favorable. However, it is also crowded by the adjacent chloro and fluoro substituents in the C3 and C5 positions. The reaction's failure to proceed can often be attributed to the electrophile being unable to approach this sterically shielded site, despite the electronic activation.[3]

Q3: My reaction yields a complex mixture of products, including what appear to be isomers and poly-halogenated species. How can I improve selectivity and prevent these side reactions?

The formation of multiple products is a classic sign of poor reaction control, often stemming from the powerful activating nature of the amino group.[6] The -NH2 group makes the ring so reactive that substitution can occur at multiple open ortho/para positions, a phenomenon known as overreaction or polybromination.[7][8]

The most robust and widely accepted strategy to prevent this is to temporarily moderate the amino group's activating influence through protection chemistry .[7][9]

  • Protection (Acetylation): Before the halogenation step, the aniline is reacted with acetic anhydride to convert the amino (-NH2) group into an acetamido (-NHCOCH3) group.[10]

  • Controlled Halogenation: The acetamido group is still an ortho-, para-director, but it is significantly less activating than a free amino group. This is because the nitrogen's lone pair of electrons is now also in resonance with the adjacent carbonyl group, making it less available to donate into the aromatic ring.[7] This "tamed" reactivity allows for a much more controlled, selective mono-halogenation. Furthermore, the increased steric bulk of the acetamido group often favors substitution at the less hindered para position.[7]

  • Deprotection (Hydrolysis): After the desired halogen has been installed, the acetamido group is easily converted back to the amino group by acid- or base-catalyzed hydrolysis.[10]

This three-step sequence provides superior control over both the reactivity and regioselectivity of the electrophilic substitution.

G

Q4: How can I effectively monitor the reaction to confidently determine if it has gone to completion?

Relying solely on reaction time is insufficient for multi-step syntheses. Active monitoring is crucial.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the reaction is progressing. An incomplete reaction will show both spots clearly.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is the preferred method.[11] It can separate the components of your reaction mixture and provide their mass-to-charge ratios. This allows you to confirm the presence of your desired product and quantify the remaining starting material, giving a precise measure of conversion. Real-time process analytics are becoming more common for detailed reaction understanding.[12]

Q5: What practical steps can I take to optimize the reaction and push it towards completion?

A systematic approach to optimization is key. Change one variable at a time and monitor the impact.

ParameterOptimization StrategyRationale
Temperature Gradually increase the reaction temperature in increments of 10-20°C.Many EAS reactions on deactivated rings require thermal energy to overcome the activation barrier.[13] Be cautious, as excessive heat can lead to side product formation.
Reaction Time Extend the reaction time, monitoring every few hours with TLC or LC-MS.Kinetically slow reactions, especially those hampered by steric hindrance, simply need more time to reach completion.
Reagents Increase the equivalents of the halogenating agent (e.g., NBS) incrementally from 1.1 to 1.5 eq.This can help overcome any reagent decomposition and shift the reaction equilibrium toward the product.[6]
Solvent If solubility is an issue, screen alternative solvents in which your starting material is more soluble at the target reaction temperature.Ensuring all reactants are in the solution phase is critical for a homogeneous and efficient reaction.[14][15]
Q6: Given an incomplete reaction, what is the best strategy to isolate the desired this compound from the unreacted starting material?

Purification is critical when dealing with incomplete reactions. The structural similarity between the product and the starting material can make separation challenging.

  • Acid-Base Extraction: This is a highly effective first step. The carboxylic acid functionality allows your product (and any unreacted acidic starting material) to be selectively extracted.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base like sodium bicarbonate solution. The acidic product will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with an acid like HCl. The purified product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

  • Recrystallization: This classical purification technique can be very effective if a suitable solvent system is found. The goal is to find a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

  • Flash Column Chromatography: If extraction and recrystallization fail to provide adequate purity, flash chromatography is the most powerful tool.[11] By using a silica gel stationary phase and a carefully selected mobile phase (e.g., a gradient of hexane and ethyl acetate), components can be separated based on their differing polarities.

Troubleshooting Guide: At-a-Glance

Problem Primary Suspect Recommended Action
Low Conversion / Stalled Reaction Ring Deactivation / Steric HindranceIncrease temperature; extend reaction time; consider a more reactive halogenating agent.
Inconsistent Results Poor Solubility / Heterogeneous MixtureChange to a solvent with better solubility for the starting material; ensure vigorous stirring.
Multiple Isomers Formed Poor RegiocontrolImplement a protection-deprotection strategy for the amino group (acetylation).[7]
Discolored Product Residual Halogenating AgentDuring workup, wash the organic layer with an aqueous solution of a mild reducing agent like sodium thiosulfate.[6]
Difficulty in Purification Similar Polarity of Product & SMUtilize acid-base extraction to isolate the carboxylic acid, followed by recrystallization or column chromatography.[11]

Key Experimental Protocols

Protocol 1: Protection of the Amino Group (Acetylation)

This protocol describes a general method to convert the aniline starting material to a more manageable acetanilide.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting aminobenzoic acid (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 - 1.2 eq.) to the solution while stirring.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aniline spot is completely consumed.

  • Work-up: Pour the reaction mixture into a beaker of ice water. The acetanilide product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum.[6] This product can often be used in the next step without further purification.

Protocol 2: Deprotection of the Acetamido Group (Hydrolysis)

This protocol regenerates the amino group after the halogenation step is complete.

  • Setup: Suspend the N-acetylated compound (1.0 eq.) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with stirring.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution with a base (e.g., aqueous NaOH) until the pH is approximately 7-8. The free amine product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.[6]

G

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for aniline and hydroxylamine synthesis.
  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. In Organic Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • National Institutes of Health. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2) - H annulation of anilines with styrenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

  • Multi-Step Synthesis Problems in Organic Chemistry. (n.d.). A Comprehensive Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from [Link]

  • National Institutes of Health. (2025). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Retrieved from [Link]

  • ScienceDirect. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid.
  • Google Patents. (n.d.). CN1625545A - The preparation method of p-aminobenzoic acid.
  • Michigan State University. (n.d.). Multistep Synthesis. Retrieved from [Link]

  • YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]

  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 18 - Aromatic Compounds II. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]

  • Quora. (2021). Why doesn't aromatic substitution add at multiple positions in one reaction? Retrieved from [Link]

Sources

Technical Guide: Purifying 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive, field-proven protocol for the purification of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid using silica gel column chromatography. Designed for researchers and drug development professionals, this document moves beyond a simple set of instructions to explain the underlying chemical principles, empowering users to troubleshoot and adapt the methodology effectively.

The subject molecule presents a unique purification challenge. Its structure contains both a basic amino group and an acidic carboxylic acid group, alongside multiple halogen substituents. This combination of functional groups results in a polar molecule that interacts strongly with the acidic surface of standard silica gel. Without proper optimization, this can lead to significant tailing (streaking), poor separation, and low recovery. This guide directly addresses these challenges to ensure a successful purification.

Part 1: Pre-Chromatography Method Development via TLC

Why is TLC the essential first step?

Before committing a valuable crude sample to a large-scale column, it is imperative to determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC).[1][2] TLC is a rapid, low-cost analytical method that mimics the separation conditions of a column, allowing for the rapid screening of various solvent systems.[3][4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.5 for the target compound while maximizing the separation from all impurities (ΔRf > 0.2).[1][5]

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude reaction mixture in a volatile solvent like ethyl acetate or methanol (~1 mL).[3][5]

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Ensure the spot is small and concentrated to prevent streaking.[5][6]

  • Eluent Preparation: Prepare a series of developing solvents. A good starting point for a polar compound like this is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

    • Critical Step: Due to the carboxylic acid moiety, the compound will streak on silica gel.[7] To suppress deprotonation and ensure a sharp, well-defined spot, add 0.5-1% acetic acid or formic acid to the eluent mixture.[7][8]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3][4]

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the ratio of polar to non-polar solvent until the Rf of the target compound is in the optimal 0.3-0.5 range.

Example Solvent System Polarity Observation & Action
70:30 Hexane/Ethyl Acetate + 1% Acetic AcidLowTarget compound has Rf < 0.2 (stuck at baseline). Action: Increase eluent polarity.
50:50 Hexane/Ethyl Acetate + 1% Acetic AcidMediumTarget compound has Rf ≈ 0.4 with good separation from impurities. Action: This is a promising system for the column.
30:70 Hexane/Ethyl Acetate + 1% Acetic AcidHighTarget compound has Rf > 0.8 (runs with the solvent front). Action: Decrease eluent polarity.

Part 2: Step-by-Step Column Chromatography Protocol

This protocol employs a gradient elution strategy, which is highly effective for separating compounds from complex mixtures with varying polarities.[9]

Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane or Heptane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Acetic Acid (glacial)

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare two stock solutions based on your TLC optimization.

    • Solvent A (Low Polarity): The initial eluting solvent (e.g., 70:30 Hexane/Ethyl Acetate).

    • Solvent B (High Polarity): The final, more polar eluting solvent (e.g., 40:60 Hexane/Ethyl Acetate).

    • Crucially, add 0.5-1% acetic acid to both Solvent A and Solvent B to maintain a consistent pH on the column and prevent band broadening.[7]

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~1 cm).

    • In a separate beaker, create a slurry of silica gel in Solvent A. The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached (typically 15-20 cm). Never let the top of the silica bed run dry.[7]

    • Add a final protective layer of sand (~1 cm) on top of the silica bed.

  • Sample Preparation and Loading (Dry Loading):

    • Rationale: Dry loading is superior for compounds that may not be fully soluble in the initial, low-polarity mobile phase. It prevents the sample from precipitating at the top of the column and ensures a narrow starting band.

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol, acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer on top of the sand.

  • Elution and Fraction Collection:

    • Carefully add Solvent A to the column, open the stopcock, and begin collecting the eluent in fractions.

    • Start with 100% Solvent A.

    • Gradually and systematically increase the polarity of the mobile phase by adding Solvent B. A typical gradient might be:

      • 2-3 column volumes of 100% Solvent A.

      • 2-3 column volumes of 75% A / 25% B.

      • 2-3 column volumes of 50% A / 50% B.

      • 2-3 column volumes of 25% A / 75% B.

      • 2-3 column volumes of 100% B.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the entire process.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.[2] Spot multiple fractions on a single TLC plate for direct comparison.

    • Combine the fractions that contain only the pure desired compound.

    • Remove the solvents (hexane, ethyl acetate, and acetic acid) under reduced pressure using a rotary evaporator to yield the purified this compound.

Part 3: Workflow Visualization

The following diagram illustrates the logical flow of the purification process, from initial analysis to the final isolated product.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Purification cluster_analysis Phase 3: Isolation TLC_Analysis TLC Analysis (Hexane/EtOAc + Acetic Acid) Optimization Optimize Solvent Ratio (Target Rf = 0.3-0.5) TLC_Analysis->Optimization Iterate Column_Packing Pack Column (Wet Slurry) Optimization->Column_Packing Optimized System Sample_Loading Dry Load Sample Column_Packing->Sample_Loading Elution Gradient Elution (Increasing Polarity) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for purification of this compound.

Part 4: Troubleshooting Guide

Question: My compound is streaking or "tailing" on the TLC plate and the column. What's wrong?

Answer: This is the most common issue for carboxylic acids on silica gel.[7] It occurs because the acidic proton of your compound interacts strongly and inconsistently with the acidic silica stationary phase.[8]

  • Primary Solution: Ensure you have added a volatile acid modifier, like 0.5-1% acetic or formic acid, to your entire mobile phase system (for both TLC and the column). This keeps your compound fully protonated, minimizing unwanted interactions and resulting in sharp, symmetrical bands.[7][8]

  • Secondary Cause: You may have overloaded the sample on the TLC plate or column. Try spotting a more dilute sample on the TLC plate. For the column, a general rule is to use a silica-to-sample mass ratio of at least 50:1.

Question: My compound won't move off the baseline (Rf is near zero), even with ethyl acetate.

Answer: Your mobile phase is not polar enough to elute the compound from the highly polar silica gel.

  • Solution: You need to increase the polarity of your mobile phase. If a high concentration of ethyl acetate in hexane is insufficient, switch to a more polar solvent system. A common and effective alternative is a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it, remembering to include 0.5-1% acetic acid.[9]

Question: I'm getting very poor separation between my product and a key impurity.

Answer: This indicates that the chosen solvent system is not selective enough for this specific separation.

  • Solution 1 (Optimize Polarity): Re-evaluate your TLC. Try to find a solvent ratio where your product has a lower Rf (e.g., ~0.25). This often enhances the separation from less polar impurities.

  • Solution 2 (Change Solvent Selectivity): The interaction between compounds, silica, and solvent is complex. Sometimes, changing the solvents entirely can alter these interactions beneficially. For example, if you are using Hexane/Ethyl Acetate, try a system of Dichloromethane/Methanol or Toluene/Acetone.

  • Solution 3 (Use a Slower Gradient): If using a gradient elution on the column, make the increase in polarity more gradual (a "shallower" gradient). This gives the compounds more time to resolve along the length of the column.

Question: My final yield is very low. Where did my compound go?

Answer: Low yield can result from several factors.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the most active sites on the silica gel. The use of an acid modifier helps to prevent this.

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of your gradient to elute all of your product.

  • Incorrect Fraction Pooling: You may have discarded fractions that contained the product. Re-run TLCs on all fractions, especially those at the beginning and end of the product elution band, to ensure you collected everything.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is adding acetic acid so critical for this specific purification? A1: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The carboxylic acid group of your molecule can be deprotonated by these silanol groups, forming a carboxylate salt. This ionized form adsorbs very strongly to the silica. At the same time, the neutral, protonated form travels more quickly. This equilibrium between two forms on the column is a primary cause of severe band broadening and tailing. By adding acetic acid to the mobile phase, you create an acidic environment that suppresses the deprotonation of your compound (by Le Châtelier's principle), forcing it to exist in its neutral form. This leads to a single, well-behaved species on the column, resulting in sharp bands and better separation.[7][8]

Q2: Can I use a different stationary phase like alumina? A2: Yes, but with caution. Alumina is available in neutral, basic, and acidic forms. Basic alumina would be a poor choice as it would strongly deprotonate your carboxylic acid. Neutral alumina might be a viable alternative to silica and could offer different selectivity for your impurities. However, silica gel is generally the first choice for acidic compounds, provided the mobile phase is correctly modified. Reversed-phase (e.g., C18) chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile), is another powerful technique, especially if impurities are non-polar.[1]

Q3: How much crude material can I purify on my column? A3: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation (large ΔRf on TLC), you can load up to 1 gram of crude material for every 30-50 grams of silica gel (a 1:30 to 1:50 ratio). For difficult separations where impurities are very close to your product, you should use a much higher ratio, such as 1:100 or more, to achieve baseline separation.

Q4: Is it possible to reuse my column? A4: While technically possible for identical separations, it is strongly discouraged in a research and development setting. It is very difficult to wash a column completely free of all previous materials. Any residual compounds can contaminate your next purification. Given the relatively low cost of silica gel, using a freshly packed column for each purification is the best practice to ensure the integrity and purity of your final compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid.
  • Ghamdi, H., Al-Othman, Z. A., & Al-Amri, M. S. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of the Chemical Society of Pakistan, 36(6), 1121-1127.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Columbia University. (n.d.). Column chromatography.
  • BOC Sciences. (n.d.). CAS 41198-02-1 2-Amino-3-bromo-5-chlorobenzoic Acid.
  • Echemi. (n.d.). 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
  • ChemScene. (n.d.). Instruction of TLC.
  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the....
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • SIELC Technologies. (n.d.). Benzoic Acid.
  • National Center for Biotechnology Information. (n.d.). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.

Sources

Technical Support Center: Synthesis of Functionalized Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of functionalized benzoic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these crucial chemical intermediates. As Senior Application Scientists, we understand that while the synthesis of benzoic acids is fundamental, it is often plagued by side reactions that can significantly impact yield and purity. This resource is structured to provide not only solutions but also the underlying chemical principles to empower you in your experimental work.

I. Common Synthetic Routes and Their Challenges

The synthesis of functionalized benzoic acids is typically approached through several common methodologies, each with its own set of potential pitfalls. This guide will focus on three prevalent methods:

  • Grignard Carboxylation: A versatile method for forming a new carbon-carbon bond and introducing the carboxylic acid functionality.

  • Oxidation of Alkylbenzenes: A direct approach for converting an alkyl side chain on a benzene ring into a carboxylic acid.

  • Hydrolysis of Benzonitriles: A reliable method for the conversion of a nitrile group to a carboxylic acid.

The following sections are designed in a question-and-answer format to directly address specific issues you may encounter.

II. Troubleshooting Guide & FAQs

A. Grignard Carboxylation

Question 1: My Grignard carboxylation reaction has a very low yield of the desired benzoic acid. What are the common reasons for this?

Answer: Low yields in Grignard carboxylations are a frequent issue and can often be attributed to several factors. The primary culprits are typically related to the stability and reactivity of the Grignard reagent itself, as well as the conditions of the carboxylation step.

  • Moisture Contamination: Grignard reagents are extremely sensitive to protic sources, especially water.[1] Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it to the corresponding hydrocarbon and reducing the amount available for carboxylation.

    • Troubleshooting:

      • Glassware: Rigorously dry all glassware in an oven (e.g., overnight at >120°C) or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).

      • Solvents: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents and must be thoroughly dried before use.[2]

      • Starting Materials: Ensure your aryl or alkyl halide is free of moisture.

  • Inactive Magnesium Surface: The surface of magnesium turnings can become passivated by a layer of magnesium oxide, which prevents the reaction from initiating.

    • Troubleshooting:

      • Mechanical Activation: In a dry, inert atmosphere, gently grind the magnesium turnings with a mortar and pestle to expose a fresh, reactive metal surface.

      • Chemical Activation: Add a small crystal of iodine (the purple color should disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the organic halide.[3]

  • Side Reactions of the Grignard Reagent:

    • Wurtz Coupling: The Grignard reagent can couple with the starting halide to form a biphenyl byproduct, which is a common impurity.[1] This is more prevalent with aryl Grignards.

    • Reaction with Carbon Dioxide: While this is the desired reaction, if the Grignard reagent is added too quickly to solid carbon dioxide (dry ice), localized high concentrations can lead to the formation of a ketone and subsequently a tertiary alcohol as byproducts.[4]

Question 2: I've isolated my benzoic acid, but it is contaminated with a significant amount of a non-acidic byproduct. What is this likely to be and how can I remove it?

Answer: The most common non-acidic byproduct in a Grignard carboxylation synthesis of an aryl benzoic acid is a biphenyl compound.[1] This is formed from a homocoupling side reaction of the aryl Grignard reagent with the unreacted aryl halide.

This hydrocarbon byproduct is non-polar and can be easily separated from the desired benzoic acid through a simple acid-base extraction.

Experimental Protocol: Purification of Benzoic Acid via Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add a 10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Shake the funnel vigorously to allow the benzoic acid to react with the base and form the water-soluble sodium benzoate salt. The non-acidic biphenyl byproduct will remain in the organic layer.

  • Separate the aqueous layer containing the sodium benzoate.

  • Wash the organic layer with a fresh portion of the basic solution to ensure complete extraction of the benzoic acid.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the solution is acidic (test with litmus paper). Benzoic acid will precipitate out of the solution as a white solid.

  • Collect the purified benzoic acid crystals by vacuum filtration, wash with cold water, and dry thoroughly.

Question 3: How can I minimize the formation of byproducts in my Grignard carboxylation?

Answer: Minimizing byproduct formation requires careful control of reaction conditions.

  • For Biphenyl Formation:

    • Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a moderate reaction temperature. Excessive heat can promote coupling reactions.

  • For Ketone/Tertiary Alcohol Formation:

    • Use Excess Carbon Dioxide: Ensure a large excess of crushed dry ice is present.

    • Slow Addition of Grignard: Add the Grignard reagent solution slowly to the dry ice with vigorous stirring. This ensures that the Grignard reagent reacts with CO₂ to form the carboxylate salt before it has a chance to react with the newly formed salt.[4]

    • Low Temperature: Perform the carboxylation at a low temperature (typically by adding the Grignard solution to a slurry of dry ice in an inert solvent).[4]

Table 1: Troubleshooting Common Issues in Grignard Carboxylation

Issue Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surfaceActivate magnesium with iodine or 1,2-dibromoethane.[3]
Presence of moistureThoroughly dry all glassware and reagents.[1]
Low yield of benzoic acid Incomplete Grignard formationEnsure magnesium is fully consumed before carboxylation.
Quenching of Grignard reagentUse anhydrous conditions.
Presence of biphenyl byproduct Wurtz coupling reactionSlow addition of halide, moderate temperature.[1]
Presence of ketone/tertiary alcohol Reaction of Grignard with carboxylateSlow addition of Grignard to excess CO₂ at low temperature.[4]

Diagram 1: Troubleshooting Workflow for Low Yield in Grignard Carboxylation

G start Low Yield of Benzoic Acid check_initiation Did the Grignard reaction initiate? start->check_initiation no_initiation No check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation Yes activate_mg Activate Mg with I₂ or 1,2-dibromoethane no_initiation->activate_mg dry_reagents Ensure anhydrous conditions no_initiation->dry_reagents check_byproducts Analyze for byproducts (e.g., biphenyl) yes_initiation->check_byproducts biphenyl_present Biphenyl detected check_byproducts->biphenyl_present Yes no_biphenyl No significant biphenyl check_byproducts->no_biphenyl No slow_addition Slow halide addition biphenyl_present->slow_addition check_carboxylation Review carboxylation conditions no_biphenyl->check_carboxylation purify Purify via acid-base extraction slow_addition->purify optimize_carboxylation Add Grignard slowly to excess CO₂ at low temp. check_carboxylation->optimize_carboxylation optimize_carboxylation->purify

Caption: Troubleshooting workflow for low yield in Grignard carboxylation.

B. Oxidation of Alkylbenzenes

Question 4: I am trying to synthesize a benzoic acid by oxidizing an alkylbenzene with potassium permanganate (KMnO₄), but the reaction is incomplete. How can I drive the reaction to completion?

Answer: Incomplete oxidation of alkylbenzenes with KMnO₄ is a common issue. To ensure the reaction goes to completion, consider the following:

  • Reaction Time and Temperature: These reactions often require prolonged heating under reflux. Ensure you are heating for a sufficient amount of time.

  • Stoichiometry of KMnO₄: Ensure you are using a sufficient excess of potassium permanganate. The stoichiometry of the reaction depends on the length of the alkyl chain, but a significant excess is often required.

  • pH of the Reaction Mixture: The oxidation is typically carried out under basic or neutral conditions, followed by acidification. The pH can influence the reactivity of the permanganate.

Question 5: Are there any limitations to the oxidation of alkylbenzenes with KMnO₄?

Answer: Yes, there are some important limitations:

  • Benzylic Hydrogens: The alkyl side chain must have at least one benzylic hydrogen for the oxidation to occur. For example, tert-butylbenzene is resistant to oxidation by KMnO₄ because it lacks benzylic hydrogens.

  • Other Oxidizable Groups: If your starting material contains other functional groups that are sensitive to oxidation (e.g., alcohols, aldehydes, alkenes), they will also react with KMnO₄.

Diagram 2: Requirement for Benzylic Hydrogen in Alkylbenzene Oxidation

G cluster_0 Reactive cluster_1 Unreactive toluene Toluene (Has benzylic H) benzoic_acid Benzoic Acid toluene->benzoic_acid KMnO₄, Heat tert_butylbenzene tert-Butylbenzene (No benzylic H) no_reaction No Reaction tert_butylbenzene->no_reaction KMnO₄, Heat

Caption: Reactivity of alkylbenzenes towards oxidation with KMnO₄.

C. Hydrolysis of Benzonitriles

Question 6: I am hydrolyzing a benzonitrile to a benzoic acid, but I am isolating the corresponding benzamide instead. What is happening?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If you are isolating the amide, it indicates that the hydrolysis is incomplete.

  • Acid-Catalyzed Hydrolysis: The nitrile is first protonated, making the carbon more electrophilic for attack by water. The resulting imidic acid tautomerizes to an amide, which is then hydrolyzed to the carboxylic acid.

  • Base-Catalyzed Hydrolysis: Hydroxide attacks the nitrile carbon, and after protonation, an amide is formed, which is further hydrolyzed to a carboxylate salt.

Troubleshooting Incomplete Hydrolysis:

  • Reaction Time and Temperature: Both acid and base-catalyzed hydrolysis often require heating for an extended period to drive the reaction past the amide intermediate to the carboxylic acid.

  • Concentration of Acid or Base: Using a more concentrated acid or base solution can increase the rate of the second hydrolysis step (amide to carboxylic acid).

Diagram 3: Hydrolysis of Benzonitrile to Benzoic Acid

G benzonitrile Benzonitrile amide Benzamide (Intermediate) benzonitrile->amide H₂O, H⁺ or OH⁻ (Step 1) benzoic_acid Benzoic Acid amide->benzoic_acid H₂O, H⁺ or OH⁻ (Step 2)

Caption: Stepwise hydrolysis of benzonitrile to benzoic acid.

III. Concluding Remarks

The successful synthesis of functionalized benzoic acids is contingent on a thorough understanding of the potential side reactions and a meticulous approach to experimental design and execution. By anticipating these challenges and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired products.

IV. References

  • National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. [Link]

  • (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]

  • Docslib. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • The Pharmaceutical and Chemical Journal. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. [Link]

  • ACS Publications. (1981). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]

  • ResearchGate. (2025). Mechanism of the Grignard reagent formation - Part 1 - Theoretical investigations of the Mg-n and RMgn participation in the mechanism. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. [Link]

  • PubMed Central. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Quora. (2018). How can benzoic acid be tested for purity?. [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. This polyhalogenated aromatic compound is a versatile building block, but its complex substitution pattern presents unique challenges in catalyst selection for cross-coupling reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges and optimize your synthetic strategies.

Section 1: General Considerations & Frequently Asked Questions

This section addresses initial questions and common issues encountered when working with this substrate.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from three key structural features:

  • Multiple Halogen Atoms: The presence of both bromine and chlorine atoms raises the issue of selective activation. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl >> F.[1] This inherent reactivity difference can be exploited for selective coupling at the C-Br bond.

  • Electron-Withdrawing and -Donating Groups: The molecule has both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH), in addition to the inductive effects of the halogens. This complex electronic profile can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[2]

  • Coordinating Functional Groups: The free amino and carboxylic acid groups can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or undesired side reactions.[3] This often necessitates the use of protecting groups.

Q2: Is it necessary to protect the amino and/or carboxylic acid groups before attempting a cross-coupling reaction?

A2: In many cases, yes. Protecting these groups is a crucial step to prevent common side reactions and ensure consistent results.

  • Amino Group Protection: The free amino group can act as a nucleophile and interfere with the catalytic cycle, promoting reductive dehalogenation.[3][4] Protecting it as a carbamate, such as with a tert-butyloxycarbonyl (Boc) group, can significantly suppress this side reaction.[3][4]

  • Carboxylic Acid Protection: The carboxylic acid can be deprotonated by the basic conditions common in cross-coupling reactions, which can affect solubility and potentially interfere with the catalyst. Esterification (e.g., to a methyl or ethyl ester) is a common strategy to mitigate these issues.

Q3: How can I achieve selective cross-coupling at the bromine atom over the chlorine atom?

A3: Selective coupling is highly feasible due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle.[1] To favor mono-arylation at the bromine position:

  • Use appropriate catalyst systems: Many standard palladium catalysts with phosphine ligands will preferentially react at the C-Br bond under controlled conditions.

  • Control reaction time and temperature: Shorter reaction times and lower temperatures will favor the more reactive site. Overly harsh conditions may lead to competing reactions at the C-Cl bond.

  • Avoid catalysts designed for aryl chlorides: Steer clear of highly specialized, electron-rich, and bulky ligands that are specifically designed to activate the less reactive C-Cl bond, unless double coupling is the goal.[5][6]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. Here are some common issues and their solutions when applying it to this compound.

Q4: My Suzuki-Miyaura reaction is giving a very low yield, and I'm recovering mostly starting material. What should I check first?

A4: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.[7]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[7][8] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen and that your solvents are thoroughly degassed.

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.[8] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst.

  • Base and Solvent Purity: Use high-purity, anhydrous, and degassed solvents. The choice and quality of the base are also crucial; it must be strong enough and sufficiently soluble to activate the boronic acid for transmetalation.[7]

Q5: I'm observing a significant amount of a de-brominated, but still chlorinated, byproduct. What is causing this and how can I minimize it?

A5: This side reaction is likely hydrodehalogenation (specifically, debromination). It's a common issue with substrates containing amino groups.[3] The mechanism can involve the formation of a palladium hydride species, which can then undergo reductive elimination with the aryl group.[3]

  • Protect the Amino Group: As mentioned in Q2, protecting the amino group (e.g., as a Boc-carbamate) is the most effective way to suppress this side reaction.[3][4]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can favor the desired reductive elimination of the cross-coupled product over the competing dehalogenation pathway.[3]

  • Base Selection: Employ a milder base. Strong bases like alkoxides can sometimes promote dehalogenation. Consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]

Decision Workflow for Suzuki-Miyaura Troubleshooting

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) start->check_inert check_catalyst Assess Catalyst System (Active Pd(0)?, Ligand Choice) start->check_catalyst check_base Evaluate Base (Strength, Solubility, Purity) start->check_base side_reaction Analyze Byproducts start->side_reaction optimize Optimize Temperature & Reaction Time check_catalyst->optimize check_base->optimize debromination Debromination Observed? side_reaction->debromination homocoupling Homocoupling of Boronic Acid? side_reaction->homocoupling solution_protect Protect Amino Group (Boc) debromination->solution_protect Yes solution_ligand Use Bulky Ligand (XPhos, SPhos) debromination->solution_ligand Yes solution_homocoupling Ensure Rigorous O₂ Exclusion Use Pd(0) Source Directly homocoupling->solution_homocoupling Yes

Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale & Reference
Substrate Boc-protected, Methyl-esterifiedMinimizes side reactions from -NH₂ and -COOH groups.[3][9]
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G3 (1-2 mol%)Pd(PPh₃)₄ is a reliable starting point. Buchwald precatalysts are highly active.[3][8]
Ligand PPh₃ or XPhos (if using a precatalyst)PPh₃ is standard; bulky biaryl phosphine ligands like XPhos can improve yields.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases for challenging couplings, often providing better results than carbonates.[7][8]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OCommon solvent systems that solubilize reagents and stabilize catalytic species.[7][8]
Temperature 80 - 110 °CA typical temperature range for Suzuki couplings.[3][8]

Section 3: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[10][11]

Q6: I am attempting a Buchwald-Hartwig amination and the reaction is very slow or stalls completely. What are the likely causes?

A6: This is a common issue, particularly with challenging substrates.

  • Catalyst/Ligand Combination: The choice of ligand is critical in Buchwald-Hartwig amination. For a polyhalogenated, electronically complex substrate, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is often essential to promote both the oxidative addition and the C-N reductive elimination steps.[3][10]

  • Base Choice: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective. Weaker bases like carbonates are generally not sufficient.[4][12]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. The presence of water can be detrimental to this reaction.[3]

Q7: Can I perform an intermolecular Buchwald-Hartwig reaction on the C-Cl bond after first functionalizing the C-Br bond?

A7: Yes, this is a viable synthetic strategy. However, activating the C-Cl bond for a second Buchwald-Hartwig coupling will require more forcing conditions and a specialized catalyst system.

  • More Active Catalyst: You will likely need a more electron-rich and sterically hindered ligand, such as one of the Buchwald G3 or G4 precatalysts, which are designed for activating aryl chlorides.[3]

  • Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., >100 °C) to facilitate the difficult oxidative addition step.[13][14]

  • Stronger Base: A strong base like NaOtBu or LHMDS will almost certainly be necessary.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a stream of inert gas, add the protected this compound derivative (1.0 eq), the amine coupling partner (1.2 eq), and the strong base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vessel and heat with vigorous stirring to the desired temperature (typically 90-110 °C for aryl bromides).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench carefully with water or saturated ammonium chloride, and extract the product with an organic solvent.[8]

Section 4: Considerations for Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[15][16]

Q8: What catalyst system is recommended for the Sonogashira coupling of this substrate?

A8: A standard Sonogashira catalyst system should be effective for selective coupling at the C-Br position.

  • Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are the most common and reliable choices.[16][17]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst, used to form the copper acetylide intermediate which then undergoes transmetalation with the palladium center.[16]

  • Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as the solvent as well. Anhydrous conditions are important.[1][15]

Q9: I am seeing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?

A9: Glaser homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst in the presence of oxygen.

  • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction to minimize oxygen exposure.

  • Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., piperidine) and may need specialized palladium catalysts, but they completely eliminate the primary cause of Glaser coupling.[18]

Catalyst Selection Flowchart for Cross-Coupling Reactions

Catalyst_Selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, sp) start->sonogashira cat_suzuki Standard: Pd(PPh₃)₄, K₃PO₄ in Dioxane/H₂O suzuki->cat_suzuki cat_buchwald Standard: Buchwald Precatalyst (G3) NaOtBu in Toluene buchwald->cat_buchwald cat_sonogashira Standard: PdCl₂(PPh₃)₂ / CuI Et₃N sonogashira->cat_sonogashira trouble_suzuki Low Yield / Debromination? cat_suzuki->trouble_suzuki trouble_buchwald Stalled Reaction? cat_buchwald->trouble_buchwald trouble_sonogashira Glaser Homocoupling? cat_sonogashira->trouble_sonogashira sol_suzuki Use Bulky Ligand (XPhos) Protect Amino Group trouble_suzuki->sol_suzuki Yes sol_buchwald Increase Temp. Ensure Anhydrous Conditions trouble_buchwald->sol_buchwald Yes sol_sonogashira Use Copper-Free Protocol Ensure Strict Anaerobic Cond. trouble_sonogashira->sol_sonogashira Yes

Caption: Catalyst selection guide for different cross-coupling reactions.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
  • Investigation of substituent effects in palladium-catalyzed desulfinylative cross-couplings of aryl bromides and benzenesulfinate. ResearchGate.
  • Technical Support Center: 4-Amino-3-bromobenzoic Acid Cross-Coupling Reactions. Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Amino Acid-Protecting Groups. SciSpace.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem.
  • Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Couplings of aryl chlorides with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
  • Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electrostatically-Directed Palladium Catalysis. University of Cambridge. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Benchchem.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Available at: [Link]

  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science. Available at: [Link]

  • Cross-Coupling Chemistry. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Available at: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. National Center for Biotechnology Information. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.

Sources

Technical Support Center: Optimizing Reactions with 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this sterically hindered and electronically complex building block. This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

I. Understanding the Substrate: Physicochemical Properties and Solubility

Before embarking on a synthetic route, a thorough understanding of the substrate's properties is crucial for rational solvent selection and reaction design. This compound (Molecular Formula: C₇H₄BrClFNO₂) is a polyhalogenated aromatic compound with a molecular weight of approximately 282.47 g/mol . Its structure presents a unique combination of steric and electronic challenges that can significantly impact its reactivity.

dot

Caption: Structure of this compound.

Frequently Asked Questions (FAQs) on Solubility

Q1: What are the recommended solvents for dissolving this compound?

A1: Due to its polar functional groups (carboxylic acid and amine) and halogen substituents, this compound exhibits moderate to good solubility in polar aprotic solvents. Based on data for structurally similar compounds and general principles, the following solvents are recommended for initial screening:

SolventAbbreviationPolarity TypeExpected SolubilityNotes
DimethylformamideDMFPolar AproticHighOften a good choice for a wide range of reactions, but can be difficult to remove.
Dimethyl sulfoxideDMSOPolar AproticHighExcellent solvating power, but its high boiling point can complicate product isolation. Can also act as an oxidant at high temperatures.
N-Methyl-2-pyrrolidoneNMPPolar AproticHighSimilar to DMF and DMSO, with a high boiling point.[1]
TetrahydrofuranTHFPolar AproticModerateA versatile solvent for many cross-coupling reactions. Lower boiling point than DMF or DMSO.
1,4-DioxaneDioxanePolar AproticModerateCommonly used in Suzuki and other cross-coupling reactions.
AcetonitrileMeCNPolar AproticModerate to LowMay be a suitable solvent for certain reactions, but solubility should be confirmed.
Ethanol / MethanolEtOH / MeOHPolar ProticLowGenerally poor solubility is expected. Protic nature may interfere with certain reactions.[1]
Toluene-NonpolarVery LowUnlikely to be a good solvent for the starting material, but may be used in biphasic reaction mixtures.

Note: The solubility of 2-amino-5-fluorobenzoic acid, a related compound, is approximately 30 mg/mL in DMSO and DMF, and 20 mg/mL in ethanol.[2] This suggests that our target molecule will likely have good solubility in polar aprotic solvents. It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.

II. Troubleshooting Common Synthetic Transformations

The unique substitution pattern of this compound necessitates careful optimization of reaction conditions. The following sections provide troubleshooting guidance for common synthetic challenges.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The ortho-bromo substituent is the most likely position for initial cross-coupling due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions.[3] However, the adjacent amino group and the overall electron-deficient nature of the ring can pose challenges.

dot

Caption: Troubleshooting workflow for cross-coupling reactions.

Q2: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?

A2: Low reactivity in Suzuki-Miyaura coupling is a common issue with this substrate due to a combination of steric hindrance from the ortho-amino and chloro groups, and the electron-withdrawing nature of the substituents which can deactivate the aryl bromide towards oxidative addition.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to steric hindrance.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of sterically hindered aryl bromides. Recommended ligands include:

      • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings.[4]

      • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SIMes can also be highly effective.

    • Experimental Protocol: Start with a pre-formed catalyst or generate the catalyst in situ using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a 1:2 Pd:ligand ratio. A typical catalyst loading is 1-5 mol%.

  • Base and Solvent Optimization:

    • Problem: Ineffective transmetalation can be a rate-limiting step. The choice of base is critical and is often interdependent with the solvent.

    • Solution:

      • Bases: Use a moderately strong, non-nucleophilic base. K₃PO₄ is often a good starting point. Cs₂CO₃ can also be effective but is more expensive. Avoid strong bases like alkoxides if side reactions are observed.[4]

      • Solvents: Anhydrous, polar aprotic solvents are generally preferred. 1,4-Dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 organic:water), can facilitate the dissolution of the base and the boronic acid.[5]

  • Temperature and Reaction Time:

    • Problem: Insufficient thermal energy to overcome the activation barrier.

    • Solution: Reactions with this substrate may require elevated temperatures (80-120 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.

Q3: I am observing significant protodehalogenation (loss of the bromine atom) in my cross-coupling reaction. How can I minimize this side reaction?

A3: Protodehalogenation is a common side reaction, especially with electron-deficient aryl halides. It can be caused by trace amounts of water or other proton sources in the reaction mixture.

Mitigation Strategies:

  • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Base Selection: Avoid using hydroxide bases (e.g., NaOH, KOH) as they can introduce water. K₃PO₄ or anhydrous K₂CO₃ are better alternatives.

  • Ligand Choice: Bulky electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the protodehalogenation side reaction.

Q4: How can I avoid homocoupling of my boronic acid reagent?

A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.

Preventative Measures:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Reagent Purity: Use high-purity boronic acids, as impurities can sometimes promote homocoupling.

B. Amide Bond Formation

The formation of an amide bond with the carboxylic acid functionality of this compound can be straightforward. However, the amino group can also react, leading to potential side reactions or the need for a protecting group strategy. Furthermore, coupling of the amino group itself can be challenging due to its reduced nucleophilicity.

Q5: I am trying to form an amide with the carboxylic acid group, but I am getting low yields and multiple products. What is happening?

A5: The presence of the free amino group can lead to several complications:

  • Self-condensation: One molecule can react with another to form a dimer.

  • Reaction with the coupling agent: The amino group can react with the activated carboxylic acid intermediate.

Troubleshooting Steps:

  • Protecting Group Strategy:

    • Solution: Protect the amino group before amide coupling. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These can be removed under acidic or hydrogenolysis conditions, respectively, after the amide bond is formed.

  • Choice of Coupling Reagents:

    • Problem: Standard coupling reagents might not be efficient or could lead to side reactions.

    • Solution: For sterically hindered and electron-deficient anilines (if coupling the amino group), or for forming the amide at the carboxylic acid in the presence of the aniline, robust coupling reagents are recommended.

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): These are commonly used and effective for challenging amide couplings.[6][7][8]

      • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required.[7][9]

Q6: I am attempting to perform an amide coupling with the amino group, but the reaction is very slow. How can I improve the rate?

A6: The nucleophilicity of the amino group in this compound is significantly reduced by the electron-withdrawing effects of the multiple halogen substituents and the ortho-bromo group's steric hindrance.

Optimization Strategies:

  • Activate the Carboxylic Acid: Convert the coupling partner carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the aniline.[9]

  • Stronger Coupling Reagents: Consider using phosphonium-based coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) which are often effective for coupling with weakly nucleophilic amines.[9]

  • Higher Temperatures: Increasing the reaction temperature can help to overcome the activation energy barrier.

C. Potential Intramolecular Cyclization and Decarboxylation

The ortho-amino and carboxylic acid functionalities can participate in intramolecular reactions under certain conditions. Additionally, decarboxylation can be a competing side reaction, particularly at elevated temperatures in the presence of transition metal catalysts.

Q7: I am observing an unexpected product that appears to have formed from an intramolecular reaction. What could be happening?

A7: The proximity of the amino and carboxylic acid groups can facilitate intramolecular cyclization, especially after a reaction at the amino group. For instance, if an amide bond is formed at the amino group (N-acylation), the resulting N-acyl anthranilic acid derivative can undergo cyclization to form a benzoxazinone or other heterocyclic structures, particularly under acidic or basic conditions at elevated temperatures.[10]

Preventative Measures:

  • Mild Reaction Conditions: Use the mildest possible conditions (temperature, pH) for subsequent reaction steps after modifying the amino group.

  • Protecting Groups: If the carboxylic acid is not the desired reaction site, consider protecting it as an ester (e.g., methyl or ethyl ester) to prevent its participation in cyclization.

Q8: Is decarboxylation a concern with this substrate during cross-coupling reactions?

A8: Yes, decarboxylation of benzoic acids can occur under palladium catalysis, especially at high temperatures.[11][12][13][14] The presence of ortho-substituents can sometimes promote this process.

Minimizing Decarboxylation:

  • Temperature Control: Avoid excessively high reaction temperatures. Try to find the lowest effective temperature for your cross-coupling reaction.

  • Catalyst System: The choice of ligand and palladium source can influence the propensity for decarboxylation. Screening different catalyst systems may be necessary if decarboxylation is a significant issue.

  • Reaction Time: Avoid prolonged reaction times at high temperatures once the desired conversion has been reached.

III. Experimental Protocols

The following are general, starting-point protocols that will likely require optimization for your specific reaction partners and desired outcome.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane/water (e.g., 10:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The carboxylic acid product may require an acidic workup to ensure it is in the protonated form for extraction into the organic layer.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[3][15]

General Protocol for Amide Bond Formation at the Carboxylic Acid (with Amino Group Protection)
  • Protection: Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride).

  • Reaction Setup: To a round-bottom flask, add the N-protected starting material (1.0 equiv.), the amine (1.1 equiv.), HOBt (1.2 equiv.), and dissolve in anhydrous DMF or DCM.

  • Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 equiv.) portion-wise, followed by the dropwise addition of DIPEA (2.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Dilute with an appropriate organic solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Remove the protecting group under appropriate conditions to yield the final amide product.[8]

By understanding the inherent reactivity and potential challenges associated with this compound, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and efficiency of their synthetic endeavors.

IV. References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid. Google Patents.

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate.

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.

  • Buchwald–Hartwig amination. Wikipedia.

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC.

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.

  • Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters.

  • Optimization studies of an amide coupling reaction with anilines. ResearchGate.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.

  • Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C−H Activation. ResearchGate.

  • A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC.

  • PRODUCT INFORMATION - 2-Amino-5-fluorobenzoic Acid. Cayman Chemical.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • The Suzuki Reaction. Andrew G Myers Research Group.

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.

  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Does anyone have experience with amide coupling reaction of aniline?. ResearchGate.

  • Solubility Data Resource. TOKU-E.

  • Palladium-catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. PubMed.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate.

  • Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. ResearchGate.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.

  • 2-Amino-3-bromo-5-fluorobenzoic acid. BLD Pharm.

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

  • Nucleophilicity Trends of Amines. Master Organic Chemistry.

  • Struggling with Suzuki Reaction. Reddit.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. PNNL.

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers.

  • 2-Amino-4-bromo-5-chloro-3,6-difluorobenzoic acid. ChemScene.

  • Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. PubMed.

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated aminobenzoic acids are foundational building blocks in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1] Their utility stems from the diverse reactivity of their functional groups—the carboxylic acid, the amino group, and the carbon-halogen bonds. The specific arrangement of these substituents on the aromatic ring profoundly influences the molecule's electronic and steric properties, dictating its behavior in key synthetic transformations.

This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid and three of its structural isomers. We will dissect how the positional interplay of the amino, bromo, chloro, and fluoro substituents governs the molecule's acidity, nucleophilicity, and susceptibility to palladium-catalyzed cross-coupling reactions. The insights presented herein are grounded in established chemical principles and are designed to empower researchers in making strategic decisions for their synthetic endeavors.

The Molecules Under Investigation

The reactivity of a substituted benzene derivative is not merely the sum of its parts; it is a complex outcome of synergistic and antagonistic interactions between its functional groups. We will compare the following four isomers to illustrate these principles:

Caption: Chemical structures of the core molecule and its selected isomers.

Theoretical Framework: Pillars of Reactivity

The chemical personality of each isomer is dictated by a combination of electronic and steric effects.

  • Electronic Effects : Substituents modulate the electron density of the aromatic ring and its functional groups through induction and resonance.

    • Inductive Effect (-I) : Halogens and the carboxyl group are electronegative and pull electron density away from the ring. The strength of this effect follows the order: -F > -Cl > -Br.[2]

    • Resonance Effect (+R/-R) : The amino group is a powerful electron-donating group (+R), increasing electron density at the ortho and para positions. Halogens are weakly electron-donating via resonance (+R). The carboxyl group is electron-withdrawing via resonance (-R).

  • Steric Hindrance and the Ortho Effect : Substituents at the ortho position (adjacent) to a functional group can physically impede its interaction with reagents. A crucial manifestation of this is the "ortho effect," where ortho-substituents on benzoic acid force the carboxyl group to twist out of the plane of the benzene ring.[3] This disruption of coplanarity inhibits resonance and paradoxically increases the acidity of the benzoic acid, regardless of the substituent's electronic nature.[4][5]

Comparative Reactivity Analysis

Acidity of the Carboxylic Acid Group

The acidity (measured by pKa, where a lower value indicates a stronger acid) is a direct reflection of the stability of the resulting carboxylate anion.

  • Isomer 1 (Core Molecule) is predicted to be the strongest acid . It experiences a powerful ortho effect from two adjacent substituents: the amino group and the bulky bromine atom.[3][6] This steric crowding forces the -COOH group out of the ring's plane, minimizing resonance stabilization of the neutral acid and thereby increasing its acidity.[4]

  • Isomer 3 will also be a strong acid due to the ortho effect from the adjacent amino and fluoro groups. However, since fluorine is significantly smaller than bromine, the steric hindrance is less severe, likely rendering it a slightly weaker acid than Isomer 1.

  • Isomer 4 has only one ortho substituent (the amino group), resulting in a less pronounced ortho effect compared to Isomers 1 and 3. Its acidity will be primarily influenced by the collective electron-withdrawing effects of the halogens.

  • Isomer 2 is expected to be the weakest acid among the fluorinated analogues. The carboxylic acid has only one ortho substituent (bromine), and the powerful electron-donating amino group is now para, where its +R effect can destabilize the carboxylate anion.

IsomerOrtho Substituents to -COOHKey Influencing FactorsPredicted Acidity Ranking
1 2-NH₂, 6-BrStrongest steric hindrance (buttressing effect); maximal ortho effect.1 (Most Acidic)
3 2-NH₂, 6-FStrong ortho effect, but less steric strain than Isomer 1 (F is smaller than Br).2
4 2-NH₂Standard ortho effect from the amino group.3
2 2-BrOrtho effect from Br; destabilizing +R effect from para-amino group.4 (Least Acidic)
Reactivity of the Halogens in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern synthesis, and the reactivity of the carbon-halogen bond is paramount.[1] The general reactivity trend is dictated by the carbon-halogen bond dissociation energy: C-Br > C-Cl >> C-F .[1][2] This hierarchy allows for remarkable regioselectivity.

Suzuki_Coupling_Workflow cluster_main Generalized Suzuki-Miyaura Coupling Workflow start Reactants (Halogenated Benzoic Acid, Arylboronic Acid) mix Combine in Reaction Vessel with Base (e.g., K₂CO₃) and Solvent (e.g., Dioxane/H₂O) start->mix 1 purge Purge with Inert Gas (e.g., Argon) mix->purge 2 add_pd Add Palladium Catalyst (e.g., Pd(PPh₃)₄) purge->add_pd 3 heat Heat Reaction Mixture (Typically 80-110 °C) add_pd->heat 4 monitor Monitor Progress (TLC or LC-MS) heat->monitor 5 workup Aqueous Workup & Extraction monitor->workup 6 (Upon Completion) purify Purification (e.g., Column Chromatography) workup->purify 7 product Final Biaryl Product purify->product 8

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Selective C-Br Coupling : For Isomers 1, 2, and 4 , the C-Br bond is significantly more reactive than the C-Cl and C-F bonds.[7] This allows for selective functionalization at the bromine-bearing carbon. For Isomer 1, this occurs at the sterically hindered C-6 position, which may require a more robust catalyst system or higher temperatures compared to the more accessible C-2 position in Isomer 2 or C-3 in Isomer 4.

  • Isomer 3 : This isomer presents a unique case. The bromine is at the C-5 position, which is relatively unhindered. The fluorine at C-6 is ortho to the carboxylic acid. The C-Br bond will be the primary site for cross-coupling.

  • C-Cl Coupling : The C-Cl bond can be engaged in cross-coupling, but this typically requires more forcing conditions (higher temperatures) and specialized, electron-rich phosphine ligands for the palladium catalyst.[7] This differential reactivity allows for sequential couplings: first at the C-Br site under mild conditions, followed by a second coupling at the C-Cl site under more vigorous conditions.

  • C-F Bond : The C-F bond is generally considered inert to standard palladium-catalyzed cross-coupling conditions, making it a stable substituent throughout these transformations.[2]

Reactivity of the Amino Group and Aromatic Ring

The nucleophilicity of the amino group and the susceptibility of the ring to electrophilic aromatic substitution (EAS) are governed by a balance of activation from the amino group and deactivation from the halogens and carboxyl group.

  • Amino Group Nucleophilicity : The amino group in Isomers 1, 3, and 4 is ortho to at least one bulky substituent (Br, F, or COOH), which sterically hinders its ability to act as a nucleophile in reactions like acylation. Isomer 2 , with its amino group flanked by a proton and a fluorine atom, is the most sterically accessible and therefore predicted to be the most nucleophilic.

  • Electrophilic Aromatic Substitution (EAS) : The aromatic ring in all these isomers is electron-deficient due to the presence of three deactivating halogen substituents and a carboxyl group. The powerful activating effect of the amino group is largely counteracted. Therefore, EAS reactions are expected to be very difficult. If a reaction were forced, it would occur at the position most activated by the amino group (ortho or para) and least sterically hindered. For Isomer 1, the only available position is C-4, which is para to the strongly activating amino group, making it the most likely site of substitution despite the overall deactivation.

Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a method for the selective functionalization of the C-Br bond in Isomer 1 (this compound) , leveraging the differential reactivity of the halogens.

Objective: To selectively couple an arylboronic acid at the C-6 position via a Suzuki-Miyaura reaction.

Materials:

  • Isomer 1 (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add Isomer 1 (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed 1,4-dioxane to pre-form the catalyst.

  • Under the inert atmosphere, add the 1,4-dioxane/water solvent mixture to the Schlenk flask containing the solids.

  • Add the pre-formed catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. The higher temperature and specialized SPhos ligand are chosen to overcome the steric hindrance at the C-6 position.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to selectively form the C-C bond at the original site of the bromine atom.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-amino-3-chloro-5-fluorobenzoic acid.

Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the rate-determining oxidative addition step of the palladium catalyst to the sterically hindered and electronically deactivated C-Br bond, while leaving the stronger C-Cl and C-F bonds untouched under these conditions.

Conclusion

The reactivity of a polysubstituted aromatic compound is a nuanced function of its substituent pattern. For this compound and its isomers, a careful analysis of steric and electronic effects allows for a predictive understanding of their chemical behavior.

  • For Acidity : The presence and size of ortho substituents are the dominant factors, with Isomer 1 predicted to be the most acidic due to a maximal ortho effect.

  • For Cross-Coupling : The inherent reactivity hierarchy of C-Br > C-Cl >> C-F provides a powerful tool for regioselective synthesis, allowing for stepwise functionalization of the aromatic core.

  • For Nucleophilicity : Steric hindrance around the amino group is the key determinant, with the less-crowded amine of Isomer 2 being the most reactive.

This guide serves as a framework for researchers to rationally select the appropriate isomer and tailor reaction conditions to achieve desired synthetic outcomes, thereby accelerating the process of drug discovery and development.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 2-Amino-4-bromobenzoic Acid and Other Halogenated Anthranilic Acids. [URL: https://www.benchchem.com/product/b5947]
  • BenchChem. A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. [URL: https://www.benchchem.com/product/b5947]
  • Wikipedia. Ortho effect. [URL: https://en.wikipedia.org/wiki/Ortho_effect]
  • BenchChem. A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. [URL: https://www.benchchem.com/product/b5947]
  • Gal, J.-F., et al. Solvation and steric hindrance in methyl-substituted benzoic acids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/p2/b209886b]
  • Testbook. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [URL: https://testbook.com/chemistry/acidity-of-benzoic-acid]
  • Filo. Effect of substituents on acidity of benzoic acids. [URL: https://www.filo.cn/learn-en-us/378523-effect-of-substituents-on-acidity-of-benzoic-acids]
  • Exner, O., et al. Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and basicities of their methyl esters. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00077a027]
  • Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [URL: https://www.quora.com/What-is-the-ortho-effect-Why-are-nearly-all-ortho-substitute-benzoic-acids-stronger-acid-than-benzoic-acid]
  • Chemistry LibreTexts. 11.5: Substituent Effects on Acidity. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/11%3A_Carboxylic_Acids_and_Their_Derivatives/11.05%3A_Substituent_Effects_on_Acidity]
  • Nanbo, T. The electronic effects of benzoic acid substituents on glycine conjugation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8069269/]
  • Endo, T., et al. Steric Hindrance of 2,6-disubstituted Benzoic Acid Derivatives on the Uptake via Monocarboxylic Acid Transporters From the Apical Membranes of Caco-2 Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24861932/]
  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. [URL: https://www.quora.com/Is-there-a-correlation-between-substituents-of-benzoic-acid-and-its-acidity-If-yes-how-do-I-quantify-all-the-different-substituents-under-a-single-measure]
  • BenchChem. 2-Amino-3-bromo-5-chlorobenzoic acid. [URL: https://www.benchchem.com/product/41198-02-1]

Sources

Navigating the Synthesis of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid: A Comparative Guide to Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of polysubstituted benzoic acids is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid presents a unique substitution pattern that makes it a valuable, yet challenging, synthetic target. This guide provides an in-depth comparison of plausible, alternative synthetic routes to this complex molecule, offering insights into the strategic considerations and experimental nuances inherent in each approach.

The Significance of a Polysubstituted Anthranilic Acid

This compound, a highly functionalized anthranilic acid derivative, holds significant potential as a key intermediate in medicinal chemistry. The strategic placement of its varied substituents—an amino group for amide bond formation, a carboxylic acid for diverse derivatization, and a specific halogenation pattern for modulating electronic properties and providing metabolic stability—renders it a desirable building block for complex heterocyclic scaffolds. These scaffolds are often central to the discovery of new therapeutic agents.[1]

This guide will explore two distinct, plausible synthetic pathways to this target molecule, evaluating the merits and challenges of each. The discussion will be grounded in established principles of organic synthesis, drawing upon analogous transformations reported in the literature.

Route 1: Sequential Halogenation of 2-Amino-5-fluorobenzoic Acid

This approach leverages a commercially available starting material, 2-amino-5-fluorobenzoic acid, and introduces the chloro and bromo substituents in a stepwise manner. The success of this route hinges on the careful control of regioselectivity, guided by the directing effects of the existing amino and carboxyl groups.

Synthetic Strategy

The core strategy involves the electrophilic aromatic substitution of 2-amino-5-fluorobenzoic acid. The strongly activating and ortho-, para-directing amino group, along with the meta-directing carboxylic acid, will influence the position of the incoming halogens.

Visualizing the Pathway

Route_1 start 2-Amino-5-fluorobenzoic acid intermediate1 2-Amino-3-chloro-5-fluorobenzoic acid start->intermediate1 Chlorination product This compound intermediate1->product Bromination

Caption: Synthetic pathway for Route 1, starting from 2-amino-5-fluorobenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid

  • Rationale: The initial chlorination is directed by the powerful activating effect of the amino group to the ortho position. The para position is already occupied by the fluorine atom.

  • Procedure:

    • Dissolve 2-amino-5-fluorobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise to the solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-amino-3-chloro-5-fluorobenzoic acid.

Step 2: Synthesis of this compound

  • Rationale: The second halogenation, bromination, is expected to occur at the remaining ortho position to the amino group. The presence of the electron-withdrawing chloro and fluoro groups may necessitate slightly harsher reaction conditions.

  • Procedure:

    • Dissolve 2-amino-3-chloro-5-fluorobenzoic acid in a suitable solvent like acetic acid.

    • Add N-bromosuccinimide (NBS) portion-wise to the solution.[2]

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

    • Precipitate the product by adding the reaction mixture to water.

    • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the final product.

Performance and Considerations
ParameterAssessment
Starting Material Readily available and relatively inexpensive.
Number of Steps 2
Potential Advantages A convergent and straightforward approach.
Potential Disadvantages Risk of forming isomeric byproducts, requiring careful purification. The deactivating effect of the halogens may slow down the second halogenation step.

Route 2: A Multi-step Approach from a Substituted Aniline

This alternative strategy begins with a more elaborately substituted aniline precursor and introduces the carboxylic acid functionality in a later step. This approach may offer better control over the substitution pattern.

Synthetic Strategy

This pathway initiates with a commercially available difluoroaniline, proceeds through sequential halogenation and functional group transformations, and culminates in the formation of the benzoic acid.

Visualizing the Pathway

Route_2 start 2,4-Difluoroaniline intermediate1 N-Acetyl-2,4-difluoroaniline start->intermediate1 Acetylation intermediate2 N-Acetyl-5-bromo-2,4-difluoroaniline intermediate1->intermediate2 Bromination intermediate3 5-Bromo-2,4-difluoroaniline intermediate2->intermediate3 Deacetylation intermediate4 5-Bromo-2-chloro-4-fluoroaniline intermediate3->intermediate4 Chlorination intermediate5 4-Bromo-2-chloro-6-fluoro-benzonitrile intermediate4->intermediate5 Sandmeyer Reaction product This compound intermediate5->product Hydrolysis

Caption: A multi-step synthetic pathway for Route 2.

Detailed Experimental Protocol

Step 1: Acetylation of 2,4-Difluoroaniline

  • Rationale: Protection of the highly activating amino group as an acetamide is crucial to moderate its reactivity and prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve 2,4-difluoroaniline in acetic anhydride.

    • Heat the mixture gently to initiate the reaction.

    • Cool the reaction mixture and pour it into water to precipitate the acetylated product.

    • Filter, wash with water, and dry the solid.

Step 2: Bromination of N-Acetyl-2,4-difluoroaniline

  • Rationale: The acetamido group directs the incoming electrophile (bromine) to the para position.

  • Procedure:

    • Dissolve the acetylated aniline in a suitable solvent like acetic acid.

    • Add a solution of bromine in acetic acid dropwise while maintaining the temperature.

    • Stir until the reaction is complete (monitored by TLC).

    • Precipitate the product in water, filter, and wash.

Step 3: Deacetylation

  • Rationale: Removal of the protecting group to regenerate the free amino group for the subsequent Sandmeyer reaction.

  • Procedure:

    • Reflux the brominated acetanilide in an acidic solution (e.g., aqueous HCl).

    • Neutralize the solution to precipitate the free amine.

    • Filter, wash, and dry the product.

Step 4: Chlorination of 5-Bromo-2,4-difluoroaniline

  • Rationale: Introduction of the chlorine atom, directed by the amino group to the ortho position.

  • Procedure:

    • Dissolve the aniline derivative in a suitable solvent.

    • Add a chlorinating agent such as NCS and stir at room temperature.

    • Work up the reaction as described in previous chlorination steps.

Step 5: Sandmeyer Reaction to Introduce the Nitrile Group

  • Rationale: The Sandmeyer reaction provides a reliable method to replace an amino group with a nitrile group, which can then be hydrolyzed to a carboxylic acid.

  • Procedure:

    • Diazotize the substituted aniline in a cold, acidic solution with sodium nitrite.

    • Add the diazonium salt solution to a solution of copper(I) cyanide.

    • Isolate the resulting benzonitrile by extraction.

Step 6: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Rationale: The final step to furnish the target benzoic acid.

  • Procedure:

    • Reflux the benzonitrile in a strong acidic or basic solution until hydrolysis is complete.

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Filter, wash, and dry the final product.

Performance and Considerations
ParameterAssessment
Starting Material Readily available.
Number of Steps 6
Potential Advantages Potentially better control over regioselectivity due to the use of a protecting group and a directed reaction sequence.
Potential Disadvantages A longer synthetic sequence with more steps, which could lead to a lower overall yield. The Sandmeyer reaction involves the use of toxic cyanide reagents.

Comparative Analysis and Conclusion

FeatureRoute 1: Sequential HalogenationRoute 2: Multi-step from Aniline
Overall Strategy Direct functionalization of a substituted benzoic acid.Stepwise construction of the substitution pattern followed by functional group conversion.
Key Reactions Electrophilic Aromatic Substitution (Chlorination, Bromination).Acetylation, Bromination, Deacetylation, Chlorination, Sandmeyer Reaction, Hydrolysis.
Simplicity More straightforward with fewer steps.More complex and lengthy.
Control of Regiochemistry Relies on the inherent directing effects of substituents, which may lead to isomeric mixtures.Offers more precise control over the placement of substituents.
Potential Yield Potentially higher due to fewer steps.Likely lower overall yield due to the multi-step nature.
Safety Considerations Involves common halogenating agents.Involves the use of highly toxic cyanide in the Sandmeyer reaction.

Both proposed routes offer viable, albeit distinct, strategies for the synthesis of this compound.

  • Route 1 is more convergent and is likely to be the preferred method for initial exploratory synthesis due to its simplicity. However, careful optimization of reaction conditions would be necessary to maximize the yield of the desired isomer and simplify purification.

  • Route 2 , while more laborious, provides a higher degree of control over the final substitution pattern. This route may be more suitable for larger-scale synthesis where purity is paramount and the challenges of a multi-step sequence can be effectively managed.

The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, purity specifications, and available resources. This guide provides a foundational framework for initiating the synthesis of this complex and valuable molecule, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • International Journal of Drug Development. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. [Link]

  • ResearchGate. Drugs a and insecticides b based on anthranilic acid. [Link]

  • Google Patents. Process for preparing anthranilic acids.
  • KI Open Archive. Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]

  • PubMed. Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. [Link]

  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

  • Google Patents. Process for preparing poly-para-aminobenzoic acid.
  • Organic Syntheses. Benzoic acid, p-phenylazo-. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Journal of the American Chemical Society. Substituted p-Aminobenzoic Acids. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis of Polysubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Polysubstituted benzoic acids are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals. Their synthesis, however, presents ongoing challenges in achieving high regioselectivity, functional group tolerance, and efficiency. This guide offers a comparative analysis of leading catalytic systems, providing researchers, scientists, and drug development professionals with the data and mechanistic insights necessary to make informed decisions for their synthetic strategies. We will move beyond a mere listing of protocols to dissect the underlying principles that govern catalyst performance, ensuring a deeper understanding of why a particular system is chosen for a specific transformation.

Introduction: The Strategic Importance of Polysubstituted Benzoic Acids

The substitution pattern on a benzoic acid ring profoundly influences its biological activity and material properties. Consequently, methods for the precise installation of functional groups are of paramount importance. Traditional synthetic routes often suffer from limitations such as harsh reaction conditions, low yields, and the need for multi-step procedures involving protecting groups. Modern transition-metal catalysis has emerged as a powerful tool to overcome these hurdles, offering direct and elegant pathways to complex benzoic acid derivatives. This guide will focus on two principal strategies: direct C-H bond functionalization and decarboxylative functionalization, comparing the catalysts that drive these transformations.

Direct C-H Functionalization: Leveraging the Carboxylic Acid as a Directing Group

The carboxylic acid moiety can act as an effective directing group, enabling the regioselective functionalization of otherwise inert C-H bonds at the ortho and, more recently, meta positions. This approach is highly atom-economical and avoids pre-functionalization of the aromatic ring.

Palladium (Pd)-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of C-H functionalization chemistry. For benzoic acids, Pd-catalysis has been successfully applied to achieve ortho-arylation, olefination, and acetoxylation. More challenging meta-selective reactions have also been developed through the innovative use of directing templates.

Mechanism of Pd-Catalyzed Ortho-Arylation: The generally accepted mechanism for ortho-arylation involves a concerted metalation-deprotonation (CMD) pathway. The carboxylate group coordinates to the Pd(II) center, facilitating the cleavage of the ortho C-H bond to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the 2-arylbenzoic acid and regenerates the active Pd(II) catalyst.

Palladium-Catalyzed Ortho-Arylation cluster_0 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle Benzoic Acid, -H+ Pd(IV) Pd(IV) Palladacycle->Pd(IV) Ar-X (Oxidative Addition) Pd(IV)->Pd(II) Reductive Elimination Product Product Pd(IV)->Product 2-Arylbenzoic Acid

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation of benzoic acids.

Performance Comparison: Ortho vs. Meta Functionalization

While ortho-functionalization is well-established, meta-functionalization of benzoic acids using palladium catalysis has been a significant challenge due to the inherent directing nature of the carboxylate group.[1] Li and coworkers developed a clever solution by employing a nitrile-based sulfonamide template that positions the palladium catalyst for meta-C-H activation.[2][3][4]

Transformation Catalyst System Key Conditions Yield Range (%) Selectivity Reference
Ortho-Arylation Pd(OAc)₂, LigandAryl Iodides, Ambient Temp.Moderate to ExcellentHigh (Ortho)[5][6]
Meta-Olefination Pd(OAc)₂, Ac-Gly-OHNitrile-based template, O₂, 80-90 °C40-80High (Meta)[2][3]
Meta-Acetoxylation Pd(OAc)₂, Ac-Gly-OHNitrile-based template, PhI(OAc)₂, 90 °C50-70High (Meta)[3]

Experimental Protocol: Pd(II)-Catalyzed Meta-C-H Olefination of a Benzoic Acid Derivative [3]

  • To a screw-capped vial, add the benzoic acid substrate (0.1 mmol), the nitrile-based sulfonamide template (1.1 equiv.), Pd(OAc)₂ (10 mol%), Ac-Gly-OH (60 mol%), and Cu(OAc)₂ (1.0 equiv.).

  • Add the olefin (2.0 equiv.) and hexafluoroisopropanol (HFIP, 1 mL).

  • Seal the vial and place it under an oxygen atmosphere (1 atm, balloon).

  • Stir the reaction mixture at 80-90 °C for 24-48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the meta-olefinated product.

Rhodium (Rh)- and Ruthenium (Ru)-Catalyzed C-H Functionalization

Rhodium and ruthenium catalysts offer complementary reactivity to palladium, often enabling transformations that are challenging with Pd-based systems. Rh(III) catalysts, in particular, have proven highly effective for the annulation of benzoic acids with alkynes to form isocoumarin derivatives.[7][8][9] Ruthenium catalysts have been shown to be effective for the ortho-arylation of benzoic acids with aryl bromides and chlorides, offering a lower-cost alternative to palladium for certain applications.[5][10][11]

Mechanism of Rh(III)-Catalyzed Annulation: The reaction is initiated by C-H activation to form a rhodacycle. Coordination and migratory insertion of the alkyne into the Rh-C bond is followed by reductive elimination to afford the isocoumarin product and a Rh(I) species, which is then re-oxidized to Rh(III) to complete the catalytic cycle.

Rhodium-Catalyzed Annulation cluster_1 Catalytic Cycle Start [Cp*Rh(III)] Rhodacycle Rhodacycle Start->Rhodacycle Benzoic Acid, -H+ Alkyne_Complex Alkyne_Complex Rhodacycle->Alkyne_Complex Alkyne Coordination Insertion_Product Insertion_Product Alkyne_Complex->Insertion_Product Migratory Insertion Product_Release Product_Release Insertion_Product->Product_Release Reductive Elimination Product_Release->Start + Oxidant Isocoumarin Isocoumarin Product_Release->Isocoumarin

Caption: General catalytic cycle for Rh(III)-catalyzed annulation of benzoic acids with alkynes.

Performance Comparison: Rhodium vs. Ruthenium for Annulation

While Rh(III) catalysts like [Cp*RhCl₂]₂ are highly effective for the annulation of benzoic acids with alkynes, related Ru(II) catalysts such as [(p-cymene)RuCl₂]₂ can also promote this transformation, although sometimes with lower efficiency.[8]

Catalyst Reaction Oxidant Solvent Temp (°C) Yield (%) Reference
[Cp*RhCl₂]₂ Intramolecular AnnulationAg₂CO₃DMF12082[8]
[(p-cymene)RuCl₂]₂ Intramolecular AnnulationAg₂CO₃DMF120Modest[8]

Decarboxylative Functionalization: A Radical Approach

An alternative strategy for the synthesis of polysubstituted benzoic acids is to first synthesize a substituted benzoic acid and then replace the carboxylic acid group with another functional group. This decarboxylative approach often proceeds via radical intermediates and has been particularly successful for transformations like hydroxylation and protodecarboxylation.

Copper (Cu)-Catalyzed Decarboxylative Hydroxylation

The direct conversion of benzoic acids to phenols is a challenging transformation. Recent advances have shown that copper catalysts, under photoinduced ligand-to-metal charge transfer (LMCT) conditions, can enable this reaction at mild temperatures. This method provides a powerful tool for late-stage functionalization.[12]

Mechanism of Cu-Catalyzed Decarboxylative Hydroxylation: The process begins with the formation of a copper benzoate complex. Upon irradiation with light, an electron is transferred from the carboxylate to the copper center (LMCT), leading to homolytic cleavage of the C-C bond and generation of an aryl radical and CO₂. The aryl radical is then captured by a Cu(II) species to form an arylcopper(III) intermediate, which undergoes C-O reductive elimination to yield the desired phenol product after hydrolysis.[12]

Copper-Catalyzed Decarboxylative Hydroxylation cluster_2 Reaction Pathway Start Ar-COOH + Cu(II) Cu_Benzoate Cu_Benzoate Start->Cu_Benzoate Deprotonation Radical_Generation Ar• + Cu(I) Cu_Benzoate->Radical_Generation hv (LMCT), -CO2 Aryl_Cu(III) Aryl_Cu(III) Radical_Generation->Aryl_Cu(III) + Cu(II) Final_Product Ar-OH Aryl_Cu(III)->Final_Product C-O Reductive Elimination, Hydrolysis

Caption: Proposed mechanism for photoinduced copper-catalyzed decarboxylative hydroxylation.

Experimental Protocol: Copper-Catalyzed Decarboxylative Hydroxylation

  • To an oven-dried vial, add the benzoic acid (0.20 mmol, 1.0 equiv) and dissolve in anhydrous acetonitrile.

  • Add a base (e.g., LiOtBu) to form the lithium carboxylate in situ.

  • Add CuTC (1.5 equiv) and Cu(OTf)₂ (2.5 equiv).

  • Seal the vial and irradiate with purple LEDs at 35 °C for 16 hours with vigorous stirring.

  • Upon completion, quench the reaction with aqueous HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the corresponding phenol.

Comparative Analysis of Catalytic Strategies

The choice of catalytic system is dictated by the desired substitution pattern and the nature of the functional group to be installed.

Synthetic Goal Strategy Preferred Catalyst Advantages Limitations
Ortho-Arylation/Olefination C-H FunctionalizationPalladiumHigh regioselectivity, broad substrate scope.[5][6]Can require expensive ligands and oxidants.
Meta-Functionalization C-H FunctionalizationPalladium with TemplateAccess to otherwise difficult-to-obtain isomers.[2][3]Requires synthesis of a specific template.
Annulation/Cyclization C-H FunctionalizationRhodiumEfficient construction of heterocyclic scaffolds.[7][8][9]Can require high temperatures and specific oxidants.
Hydroxylation DecarboxylativeCopperMild conditions, late-stage functionalization.[12]Requires photochemical setup.
Hydrogenation (Ring Saturation) HydrogenationRhodium/CarbonHigh conversion and selectivity.[1]Requires high pressure of H₂.

Conclusion and Future Outlook

The field of catalytic synthesis of polysubstituted benzoic acids has seen remarkable progress, with palladium, rhodium, and copper catalysts at the forefront of innovation. Direct C-H functionalization offers an atom-economical route to ortho- and meta-substituted derivatives, while decarboxylative strategies provide novel pathways for functional group interconversion under mild conditions.

Future research will likely focus on the development of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals. The discovery of new directing groups and templates will continue to expand the scope of C-H functionalization, enabling even more precise control over regioselectivity. Furthermore, the integration of catalytic cycles in tandem or cascade reactions will undoubtedly lead to more efficient and elegant syntheses of complex, high-value benzoic acid derivatives for a wide range of applications.

References

  • Wentland, M. P. et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24018. [Link]

  • Wentland, M. P. et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC, NIH. [Link]

  • Chen, B. et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. [Link]

  • Li, G. et al. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. PubMed, 26813919. [Link]

  • Jin, S. & Chen, J. (2013). Synthesis and refining of benzoic acid. ResearchGate. [Link]

  • Gulías, M. et al. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. ACS Omega, 4(4), 6257–6263. [Link]

  • García-López, J.-A. et al. (2015). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]

  • Gulías, M. et al. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. PMC, NIH. [Link]

  • Chen, B. et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate. [Link]

  • Wang, D.-H. et al. (2024). Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. PMC, NIH. [Link]

  • Wang, C. et al. (2019). Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design. Green Chemistry, Royal Society of Chemistry. [Link]

  • Un-Published, U. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]

  • Li, G. et al. (2016). (PDF) Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. ResearchGate. [Link]

  • Li, G. et al. (2016). Transition-metal-catalysed meta-C–H functionalizations of benzoic acid... ResearchGate. [Link]

  • Fernández, D. F. et al. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. Semantic Scholar. [Link]

  • Wang, Z. et al. (2022). Ligand-Enabled C-H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst. PubMed, 35025078. [Link]

  • Fernández, D. F. et al. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. ACS Publications. [Link]

  • Nechaev, M. S. et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]

  • Anonymous. (2024). Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. [Link]

  • Biafora, A. et al. (2016). ortho-C-H Arylation of Benzoic Acids with Aryl Bromides and Chlorides Catalyzed by Ruthenium. Semantic Scholar. [Link]

  • Fagnou, K. et al. (2025). Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C−H Activation. ResearchGate. [Link]

  • Glorius, F. et al. (2009). Palladium-catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. PubMed, 19334768. [Link]

  • Satoh, T. & Miura, M. (2010). Transition-Metal-Catalyzed Regioselective Arylation and Vinylation of Carboxylic Acids. Thieme. [Link]

  • Kaeding, W. W. (1978). Process for the decarboxylation-oxidation of benzoic acid compounds.
  • Chen, G. et al. (2010). Pd(II)-Catalyzed Olefination of sp3 C−H Bonds. Journal of the American Chemical Society. [Link]

  • Goossen, L. J. et al. (2010). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. [Link]

  • Anonymous. (2023). Progress in Transition‐Metal‐Catalyzed Synthesis of Benzo‐Fused Oxygen‐ and Nitrogen Heterocyclic Compounds from Benzoic Acids. ResearchGate. [Link]

  • Goossen, L. J. et al. (2010). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. AFINITICA. [Link]

  • Goossen, L. J. et al. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. PMC, NIH. [Link]

  • Goossen, L. J. et al. (2023). (PDF) Manganese(I) Catalyzed ortho C−H Allylation of Benzoic Acids. ResearchGate. [Link]

  • Goossen, L. J. et al. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. ACS Publications. [Link]

  • Yu, J.-Q. et al. (2008). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. PMC, NIH. [Link]

  • Baidya, M. et al. (2025). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. ResearchGate. [Link]

  • Gulevich, A. V. et al. (2013). Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. Chemical Reviews. [Link]

  • de la Torre, M. C. & Sierra, M. A. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • Anonymous. (2020). Rh/Cu‐catalyzed cyclization reaction of benzoic acids with alkynes and acrylates. ResearchGate. [Link]

  • Yu, J.-Q. et al. (2022). Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)-H Arylation of Free Aliphatic Acids. Europe PMC. [Link]

  • Anonymous. (2024). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications, Royal Society of Chemistry. [Link]

Sources

Unambiguous Structure Determination: A Comparative Guide to Confirming the Architecture of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physical properties, chemical reactivity, and, in the case of drug candidates, its biological activity. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of complex small molecules, centering on the case study of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. We will delve into the gold-standard method of single-crystal X-ray crystallography, offering a detailed protocol and contextualizing its superiority and complementarity to other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Subject Molecule: this compound

Our focus, this compound (C₇H₄BrClFNO₂), is a highly substituted aromatic carboxylic acid. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and functional groups (amino and carboxylic acid) on a benzene ring creates a molecule with significant potential for diverse chemical interactions and applications, likely as a building block in the synthesis of novel pharmaceuticals or agrochemicals. However, the specific arrangement of these substituents—the regiochemistry—is critical to its function and can be ambiguous to determine solely from synthetic pathways.[1] This ambiguity necessitates definitive structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute three-dimensional structure of a crystalline solid.[2][3][4] The technique works by irradiating a single, well-ordered crystal with a beam of X-rays. The electrons within the crystal diffract the X-rays in a specific pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise location of each atom.[5][6]

Experimental Protocol: From Powder to Picture

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that requires patience and precision. Each step is critical for a successful outcome.

Part 1: Growing High-Quality Single Crystals

The most challenging, and often rate-limiting, step is obtaining a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (free of significant defects).[5] For a molecule like this compound, recrystallization is the primary method.[7][8]

Step-by-Step Crystal Growth by Slow Evaporation:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but not at room temperature.[7] For this molecule, a range of solvents with varying polarities should be screened, such as ethanol, methanol, acetone, ethyl acetate, and toluene, or binary mixtures thereof.

  • Preparation of a Saturated Solution: A small amount of the compound (10-20 mg) is dissolved in a minimal volume of the chosen hot solvent in a clean vial to create a saturated or near-saturated solution.[9][10]

  • Slow Cooling and Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks.[10] This slow process is crucial as it allows the molecules to arrange themselves into a well-ordered crystal lattice, excluding impurities.[7][8] Rapid cooling should be avoided as it can lead to the formation of a precipitate rather than single crystals.[8]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Part 2: Data Collection with a Single-Crystal X-ray Diffractometer

Once a suitable crystal is obtained, it is mounted on the diffractometer for data collection.

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a thin glass fiber or a specialized loop using an inert oil or epoxy.[11]

  • Data Acquisition: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled, typically to around 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated, and a series of diffraction images are collected by a detector as the crystal moves through different orientations.[5][11] Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.[12]

Part 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

  • Structure Solution: Computational methods, such as direct methods or the Patterson function, are used to generate an initial model of the electron density map from the processed data.[5]

  • Structure Refinement: The initial model is then refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. This iterative process results in a highly accurate and precise three-dimensional model of the molecule.

Visualizing the Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Powder Powdered Compound Dissolution Dissolve in Hot Solvent Powder->Dissolution Crystallization Slow Evaporation/ Cooling Dissolution->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Mount Mount Crystal SingleCrystal->Mount Xray X-ray Diffraction Mount->Xray Detector Collect Diffraction Pattern Xray->Detector Process Process Data Detector->Process Solve Solve Structure (Initial Model) Process->Solve Refine Refine Structure Solve->Refine FinalStructure Final 3D Structure Refine->FinalStructure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides definitive structural information, other techniques offer complementary data and may be more suitable in certain scenarios.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample State Solid (single crystal)SolutionSolid, Liquid, or Gas
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[11][13]Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.[14][15]Molecular weight, elemental composition, fragmentation patterns.[16]
Strengths Unambiguous structure determination, high precision.[2][3]Provides information on structure and dynamics in solution, non-destructive.[14][17]High sensitivity, small sample requirement, can analyze mixtures.[18][19]
Limitations Requires high-quality single crystals, which can be difficult to grow.[5] Does not provide information on dynamics.[15]Structure determination can be complex for larger molecules, does not provide absolute 3D structure alone.[15]Does not provide information on the 3D arrangement of atoms or stereochemistry.
Application to the Target Molecule Ideal for confirming the exact regiochemistry and stereochemistry of the substituents on the benzoic acid ring.Would confirm the presence of the different functional groups and their connectivity but might not unambiguously distinguish between all possible isomers.Would confirm the molecular weight and elemental formula, and fragmentation patterns could provide clues about the structure.
In-depth Comparison

X-ray Crystallography vs. NMR Spectroscopy:

The primary difference between X-ray crystallography and NMR lies in the state of the sample and the type of information obtained. X-ray crystallography provides a static picture of the molecule in the solid state, while NMR offers insights into the molecule's dynamic behavior in solution, which can be more biologically relevant.[14][17] For this compound, NMR would be excellent for confirming that the expected functional groups are present and connected in a particular way. However, distinguishing between closely related isomers can be challenging with NMR alone. X-ray crystallography, on the other hand, would provide an unequivocal map of the atomic positions, leaving no doubt as to the substitution pattern.[15]

X-ray Crystallography vs. Mass Spectrometry:

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and elemental composition of a molecule. For our target compound, high-resolution mass spectrometry would confirm the formula C₇H₄BrClFNO₂. Analysis of the fragmentation pattern could also offer structural clues.[16] However, MS cannot differentiate between isomers that have the same molecular formula. Therefore, while MS is an essential tool for confirming the identity of a synthesized compound, it cannot be used for the de novo determination of its specific isomeric structure.[18]

Conclusion: An Integrated Approach to Structural Elucidation

For the unambiguous structural confirmation of a novel and complex molecule like this compound, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail and certainty regarding the three-dimensional arrangement of atoms. However, a comprehensive characterization of a new chemical entity relies on an integrated analytical approach. NMR spectroscopy provides crucial information about the molecule's structure and behavior in solution, while mass spectrometry confirms its molecular weight and elemental composition. Together, these techniques form a powerful triad for the thorough characterization and structural validation of new chemical entities, ensuring the integrity and reliability of research in drug discovery and materials science.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? - Nevoox. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]

  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Available at: [Link]

  • How to Grow Single Crystals | Organic Chemistry - YouTube. Available at: [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. Available at: [Link]

  • Liquid‐chromatography isotope‐ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlyi - UFZ. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar. Available at: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. Available at: [Link]

  • Purification of Solids by Recrystallization | Chemistry Laboratory Techniques - MIT OpenCourseWare. Available at: [Link]

  • Single Crystal X-ray Diffractometers - Bruker. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]

  • Crystallographic Structure Elucidation - IMSERC - Northwestern University. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • x Ray crystallography - PMC - PubMed Central - NIH. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available at: [Link]

  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. Available at: [Link]

  • PBdZ36 X-ray crystallography. Protein structure determination. Available at: [Link]

Sources

A Comparative Guide to the Applications of Substituted Aminobenzoic Acids in Scientific Research and Drug Development

benchmarking the yield of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid synthesis against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Polysubstituted Anthranilic Acids in Modern Drug Discovery

Polysubstituted anthranilic acids are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a diverse array of pharmaceuticals. Their inherent structural features, including an aromatic ring adorned with both an amino and a carboxylic acid group, provide a versatile template for the synthesis of complex heterocyclic systems. The strategic incorporation of multiple halogen atoms onto this scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The target molecule of this guide, 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, is a novel, highly functionalized anthranilic acid derivative with significant potential in the development of new therapeutic agents. To date, a direct, published synthesis for this specific compound has not been reported in the scientific literature. This guide, therefore, aims to provide a comprehensive theoretical benchmarking of two plausible synthetic routes, leveraging established chemical principles and yield data from analogous transformations reported in the literature. By presenting detailed, step-by-step protocols and a comparative analysis, we intend to equip researchers, scientists, and drug development professionals with a robust framework for the efficient synthesis of this promising new chemical entity.

Comparative Analysis of Proposed Synthetic Methodologies

Two primary synthetic strategies are proposed and benchmarked in this guide:

  • Pathway 1: Sequential Halogenation of 2-Amino-5-fluorobenzoic Acid. This route commences with a commercially available starting material and introduces the halogen atoms in a stepwise manner.

  • Pathway 2: Synthesis via a Nitro-Substituted Intermediate. This alternative approach begins with a nitro-substituted benzoic acid, allowing for halogenation prior to the final reduction to the target aminobenzoic acid.

The following table summarizes the key theoretical parameters for these two proposed pathways:

ParameterPathway 1: Sequential Halogenation of 2-Amino-5-fluorobenzoic AcidPathway 2: Synthesis via a Nitro-Substituted Intermediate
Starting Material 2-Amino-5-fluorobenzoic acid2-Nitro-5-fluorobenzoic acid
Key Reactions Electrophilic Bromination, Electrophilic ChlorinationElectrophilic Chlorination, Electrophilic Bromination, Nitro Group Reduction
Estimated Overall Yield ~40-50%~55-65%
Number of Steps 23
Advantages Fewer synthetic steps, readily available starting material.Potentially higher overall yield, avoids direct halogenation of a highly activated aniline derivative which can sometimes lead to over-halogenation.
Disadvantages Potential for isomeric impurities in the chlorination step due to competing directing effects and steric hindrance.Longer reaction sequence.

Pathway 1: Sequential Halogenation of 2-Amino-5-fluorobenzoic Acid

This synthetic route offers a more direct approach, starting from the readily available 2-amino-5-fluorobenzoic acid. The synthesis of this precursor from 4-fluoroaniline has been reported with a yield of 64.3%. The strategy relies on the powerful ortho-, para-directing effect of the amino group to guide the sequential introduction of bromine and chlorine atoms.

Visualizing the Pathway

Pathway_1 A 2-Amino-5-fluorobenzoic acid B 2-Amino-6-bromo-5-fluorobenzoic acid A->B Step 1: Bromination (NBS, Acetic Acid) Est. Yield: ~65-75% C This compound B->C Step 2: Chlorination (NCS, Acetic Acid) Est. Yield: ~60-70%

Caption: Proposed synthetic route for this compound starting from 2-amino-5-fluorobenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-6-bromo-5-fluorobenzoic acid

  • Rationale: The initial bromination is directed by the strongly activating amino group to the ortho position. The use of N-bromosuccinimide (NBS) as a brominating agent offers milder reaction conditions compared to elemental bromine and often leads to higher regioselectivity. The bromination of 2-amino-5-fluorobenzoic acid to yield the 3-bromo isomer (ortho to the amino group) has been reported with a yield of 66.4% using NBS in acetic acid.[2] For the desired 6-bromo isomer, steric hindrance from the carboxylic acid group might slightly reduce the yield compared to the 3-bromo isomer, hence an estimated yield of 65-75% is conservative.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq.) in glacial acetic acid (10 volumes).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add N-bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (20 volumes).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-6-bromo-5-fluorobenzoic acid.

Step 2: Synthesis of this compound

  • Rationale: The second halogenation step involves the introduction of a chlorine atom. The amino group remains the strongest activating group, directing the incoming electrophile to the remaining ortho position (C3). N-chlorosuccinimide (NCS) is a suitable reagent for this transformation. The existing substituents, particularly the bromine at C6 and the carboxylic acid at C1, will exert steric hindrance, which may necessitate slightly harsher conditions or a longer reaction time and could impact the final yield. An estimated yield of 60-70% is proposed based on typical electrophilic chlorinations of substituted anilines.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-amino-6-bromo-5-fluorobenzoic acid (1.0 eq.) in glacial acetic acid (15 volumes).

    • Add N-chlorosuccinimide (1.1 eq.) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (20 volumes).

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization to obtain this compound.

Pathway 2: Synthesis via a Nitro-Substituted Intermediate

This pathway utilizes a nitro-substituted precursor, which offers the advantage of performing halogenations on a less activated ring, potentially leading to better control and higher yields. The nitro group is a strong deactivating and meta-directing group. The synthesis of the starting material, 2-nitro-5-fluorobenzoic acid, from 3-fluorobenzoic acid has been reported with yields of 93-97%.[3] The final step involves the reduction of the nitro group to an amine, a transformation that typically proceeds with high efficiency.

Visualizing the Pathway

Pathway_2 A 2-Nitro-5-fluorobenzoic acid B 2-Nitro-3-chloro-5-fluorobenzoic acid A->B Step 1: Chlorination (SO2Cl2, cat. FeCl3) Est. Yield: ~80-90% C 2-Nitro-6-bromo-3-chloro-5-fluorobenzoic acid B->C Step 2: Bromination (NBS, H2SO4) Est. Yield: ~75-85% D This compound C->D Step 3: Reduction (H2, Pd/C) Est. Yield: >95%

Caption: Proposed synthetic route for this compound via a nitro-substituted intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Nitro-3-chloro-5-fluorobenzoic acid

  • Rationale: The nitro group at C2 and the fluorine at C5 direct incoming electrophiles. The nitro group is a meta-director, while fluorine is an ortho-, para-director. In this case, chlorination is expected to occur at the C3 position, which is ortho to the fluorine and meta to the nitro group. The use of sulfuryl chloride with a Lewis acid catalyst like iron(III) chloride is a standard method for the chlorination of deactivated aromatic rings. High yields are anticipated for this step.

  • Procedure:

    • To a stirred solution of 2-nitro-5-fluorobenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane, add a catalytic amount of iron(III) chloride (0.05 eq.).

    • Slowly add sulfuryl chloride (1.2 eq.) dropwise at room temperature.

    • Stir the mixture at room temperature for 24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-nitro-3-chloro-5-fluorobenzoic acid.

Step 2: Synthesis of 2-Nitro-6-bromo-3-chloro-5-fluorobenzoic acid

  • Rationale: In this step, the directing groups are the nitro at C2, the chlorine at C3, and the fluorine at C5. The C6 position is ortho to the fluorine and meta to both the nitro and chloro groups, making it the most likely site for bromination. Due to the deactivating nature of the ring, a more potent brominating agent or harsher conditions might be necessary. N-bromosuccinimide in the presence of a strong acid like sulfuric acid can be an effective system for brominating deactivated aromatic compounds.

  • Procedure:

    • Dissolve 2-nitro-3-chloro-5-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0-5 °C.

    • Add N-bromosuccinimide (1.1 eq.) portion-wise, maintaining the low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitate by filtration, wash with cold water until neutral, and dry.

    • Recrystallize the crude solid to obtain pure 2-nitro-6-bromo-3-chloro-5-fluorobenzoic acid.

Step 3: Synthesis of this compound

  • Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and highly efficient method for this transformation and is compatible with the various halogen substituents on the aromatic ring. Yields for the reduction of nitrobenzoic acids are often excellent, typically exceeding 95%.[3][4]

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-nitro-6-bromo-3-chloro-5-fluorobenzoic acid (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Workflow for Experimental Validation and Yield Determination

To validate these proposed synthetic pathways and accurately determine the yield of this compound, a systematic experimental workflow is essential.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis & Yield Calculation A Select Synthetic Pathway (Pathway 1 or 2) B Perform Step-wise Synthesis A->B C Crude Product Isolation (Filtration/Extraction) B->C D Purification (Recrystallization/Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Purity Assessment (HPLC, Elemental Analysis) E->F G Yield Calculation F->G

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Conclusion and Future Outlook

This guide has presented two plausible and theoretically benchmarked synthetic routes for the novel compound this compound. While Pathway 1 offers a more concise synthesis, Pathway 2 may provide a higher overall yield and better control over the halogenation steps. The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and tolerance for multi-step procedures.

It is imperative to emphasize that the presented protocols are based on analogous reactions and established principles of organic synthesis. Experimental validation is required to determine the actual yields and to optimize the reaction conditions for each step. The detailed methodologies and comparative analysis provided herein serve as a robust starting point for any research campaign aimed at the synthesis of this and other polysubstituted anthranilic acids. The successful synthesis of this compound will undoubtedly open new avenues for the discovery of innovative therapeutic agents.

References

  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. [Link]

  • The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

  • 2-Amino-5-fluorobenzoic acid - PMC - NIH. [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
  • The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. [Link]

Sources

A Guide to Assessing the Novelty of Compounds Derived from 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of new chemical entities (NCEs) derived from the highly functionalized scaffold, 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid. We will navigate the synthesis of a hypothetical derivative, detail its characterization, and outline a robust biological screening cascade, culminating in a comparative analysis to ascertain its unique position in the chemical landscape.

The Strategic Value of the Starting Scaffold

The starting material, this compound, is a compelling scaffold for medicinal chemistry. Its dense halogenation (Br, Cl, F) offers multiple avenues for synthetic diversification and can significantly influence pharmacokinetic properties such as metabolic stability and membrane permeability. The presence of three distinct functional groups—an amine, a carboxylic acid, and the aromatic ring itself—provides orthogonal handles for a variety of chemical transformations. This inherent complexity makes it a rich starting point for generating structurally unique molecules with the potential for novel biological activities.

Synthesis of a Novel Derivative: A Case Study

To illustrate the process, we will synthesize a hypothetical derivative, which we'll designate Cmpd-X . The synthetic strategy is designed to leverage the reactivity of the carboxylic acid group via amide bond formation, a common and robust reaction in drug synthesis.

Experimental Protocol: Synthesis of Cmpd-X

Objective: To synthesize N-(4-cyanophenyl)-2-amino-6-bromo-3-chloro-5-fluorobenzamide (Cmpd-X ) via an amide coupling reaction. The choice of 4-aminobenzonitrile as the coupling partner is strategic; the nitrile group is a versatile functional group that can participate in various biological interactions or serve as a handle for further derivatization.

Materials:

  • This compound

  • 4-aminobenzonitrile

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. This pre-activation step is crucial as it forms a highly reactive O-acylisourea intermediate, facilitating efficient nucleophilic attack by the amine.

  • Amine Addition: Add 4-aminobenzonitrile (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). The base (DIPEA) is essential to neutralize the HCl salt of EDC and the HOBt, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts like HOBt.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound, Cmpd-X .

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Workup & Purification A Starting Material in DMF B Add EDC + HOBt (Stir 30 min) A->B Pre-activation C Add 4-aminobenzonitrile + DIPEA (Stir 12-18h) B->C Amide Bond Formation D EtOAc Extraction & Washes C->D Quenching & Extraction E Column Chromatography D->E Purification F Pure Cmpd-X E->F Isolation

Caption: Synthetic workflow for the amide coupling of Cmpd-X.

Structural Characterization and Purity Assessment

Confirming the structure and purity of a newly synthesized compound is a non-negotiable step in drug discovery.[1] It ensures that any observed biological activity is attributable to the intended molecule. We employ standard spectroscopic methods for this purpose.[2][3]

Protocol: Compound Characterization
  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

    • Purpose: To confirm the molecular weight and elemental composition.

    • Hypothetical Result for Cmpd-X (C₁₄H₇BrClFN₄O): Calculated m/z: 380.9639; Found: 380.9641 [M+H]⁺. This provides high confidence in the compound's elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

    • Purpose: To elucidate the detailed chemical structure, including the connectivity of atoms and the chemical environment of the fluorine atom. The spectra should be consistent with the proposed structure of Cmpd-X .

    • Rationale: ¹H NMR confirms the presence and integration of aromatic and amine protons. ¹³C NMR verifies the number and types of carbon atoms. ¹⁹F NMR is particularly important for fluorine-containing compounds, providing a clean signal that confirms the fluorine's chemical environment.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: Reverse-phase HPLC with a UV detector.

    • Purpose: To determine the purity of the final compound.

    • Hypothetical Result for Cmpd-X: Purity >98% (by peak area at 254 nm). This ensures the compound is suitable for biological testing.

Assessing Biological Activity and Novelty

The novelty of a compound is not just its structure, but also its biological function. The assessment involves a tiered screening approach to identify and validate bioactivity.[5][6][7]

Screening Cascade Workflow

G A Primary Screening (e.g., Broad Kinase Panel) B Hit Identification (Activity > 50% inhibition @ 10µM) A->B Initial Hit C Dose-Response Assay (Determine IC50) B->C Potency D Selectivity Profiling (Against related targets) C->D Specificity E Cell-based Assay (e.g., Anti-proliferation) D->E Functional Effect F Novel Compound Lead E->F Validation

Caption: Tiered workflow for biological activity screening.

Protocol: In Vitro Biological Evaluation
  • Primary Broad-Panel Screening:

    • Objective: To obtain an unbiased view of the compound's potential biological targets.

    • Method: Screen Cmpd-X at a single high concentration (e.g., 10 µM) against a diverse panel of targets, such as the DiscoverX KINOMEscan™ panel of over 450 kinases.

    • Rationale: This unbiased approach can uncover unexpected activities and provide initial clues to the compound's mechanism of action, a key aspect of novelty.[7]

  • Dose-Response and Potency Determination:

    • Objective: For any "hits" from the primary screen, determine the half-maximal inhibitory concentration (IC₅₀).

    • Method: Perform a serial dilution of Cmpd-X and measure its inhibitory effect on the identified target enzyme (e.g., a specific kinase).

    • Rationale: The IC₅₀ value is a critical quantitative measure of a compound's potency.

  • Cell-Based Functional Assays:

    • Objective: To confirm that the compound's activity at the molecular target translates to a functional effect in a relevant cellular context.

    • Method: If Cmpd-X inhibits an oncogenic kinase, test its ability to inhibit the proliferation of a cancer cell line known to be dependent on that kinase (e.g., using an MTT or CellTiter-Glo® assay).

    • Rationale: Cellular activity is a crucial step in validating a compound as a potential therapeutic agent.[8]

Comparative Analysis: Establishing Novelty

Novelty is established by comparing a new compound's structural and functional properties against the landscape of existing molecules.[9][10] This requires a thorough search of chemical and biological databases like SciFinder, Reaxys, and PubChem.[11]

For our hypothetical Cmpd-X , let's assume our screening identified it as a potent inhibitor of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies. We would then compare it to known BTK inhibitors.

Comparative Data Table
FeatureCmpd-X (Hypothetical Data) Ibrutinib (Known BTK Inhibitor) Acalabrutinib (Known BTK Inhibitor)
Scaffold 2-Amino-6-bromo-3-chloro-5-fluorobenzamidePyrazolo[3,4-d]pyrimidineAcryloyl-pyrrolidine-carboxamide
Tanimoto Similarity to Ibrutinib *0.351.000.42
BTK IC₅₀ (nM) 5.20.53.0
Binding Mode Covalent (predicted)Covalent (Cys481)Covalent (Cys481)
Selectivity High selectivity over EGFRAlso inhibits EGFR, TEC, ITKHigher selectivity over EGFR than Ibrutinib
Cellular Potency (TMD8 cell line, nM) 25118

*Tanimoto similarity is a measure of structural similarity between two compounds, with scores ranging from 0 (no similarity) to 1 (identical).[12] A low score suggests structural novelty.

Interpretation of Novelty

Based on the hypothetical data:

  • Structural Novelty: Cmpd-X possesses a completely different core scaffold compared to the established BTK inhibitors. The low Tanimoto similarity score (<0.4) quantitatively supports its structural uniqueness.[9] This is a strong indicator of novelty.

  • Functional Novelty: While potent, Cmpd-X may exhibit a different selectivity profile. If further testing revealed it inhibits a specific ibrutinib-resistant BTK mutant, this would represent significant functional novelty. The unique halogenation pattern on the benzamide ring could lead to different off-target effects or an improved safety profile, which are also elements of functional novelty. Benzoic acid derivatives have been explored for a wide range of biological activities, including as enzyme inhibitors and neuroprotective agents, further supporting the potential for discovering novel functions.[13][14]

Conclusion

The assessment of novelty for a compound derived from this compound is a multi-faceted process that goes beyond simple synthesis. It requires rigorous structural confirmation, a systematic biological screening cascade, and a critical comparative analysis against existing chemical matter. Our case study of Cmpd-X demonstrates a logical workflow from rational design to quantitative assessment. By integrating structural characterization with functional data and comparing it to established alternatives, researchers can build a robust case for the novelty of their compounds, a critical step in the long journey of drug discovery and development.

References

  • Bioassays for bioactivity screening - Universidad Espíritu Santo. (2014). Comprehensive Analytical Chemistry, 65, 79-114.
  • Bioassays for Bioactivity Screening | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2023). International Journal of Advanced Research in Science, Communication and Technology, 3(1). [Link]

  • Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - NIH. (2019). Biochemical and Biophysical Research Communications, 519(4), 735-740. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (2020). Archiv der Pharmazie, 354(3). [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Preprints.org. [Link]

  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128654. [Link]

  • Screening and identification of novel biologically active natural compounds - PMC. (2017). F1000Research, 6, 759. [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. (2021). Physical Chemistry Chemical Physics, 23(35), 19697-19710. [Link]

  • Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem - MDPI. (2023). Journal of Fungi, 9(6), 666. [Link]

  • New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter - ChemRxiv. (2023). ChemRxiv. [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - NCBI. (2012). Assay and Drug Development Technologies, 10(4), 317-326. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (2022). Molecules, 27(21), 7247. [Link]

  • Developing Novel Drugs - NBER. (2018). NBER Working Paper Series. [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

  • Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed. (2005). Chemosphere, 60(11), 1505-1512. [Link]

  • Halogen Ring Monosubstituted Benzoic Acid Hydrazides as Ligands. II. Ultraviolet Spectra and pK Determination - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • Experimental and theoretical study on benzoic acid derivatives - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Missing Novelty in Drug Development - Danielle Li. (n.d.). Retrieved January 6, 2026, from [Link]

  • Novelty in Drug Innovation NBER Value of Medical Research White Paper. (n.d.). Retrieved January 6, 2026, from [Link]

  • How to check the novelty of hit compounds? - ResearchGate. (2018). [Link]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final and arguably most critical phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid, a halogenated aromatic compound. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of personnel and the environment.

The molecular structure of this compound, with its multiple halogen substituents, designates it as a chemical that requires a specialized waste stream. Halogenated organic compounds can be persistent in the environment and may generate hazardous byproducts if not disposed of correctly. Therefore, standard disposal methods such as drain disposal are strictly prohibited.[1][2][3] The primary and recommended method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[4]

Immediate Safety and Hazard Assessment

Before handling this compound for any purpose, including disposal, it is crucial to be fully aware of its hazard profile. Based on available safety data, this compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity, Oral (Category 3)Toxic if swallowed[4]GHS06 (Skull and Crossbones)
Skin Irritation (Category 2)Causes skin irritation[4]GHS07 (Exclamation Mark)
Eye Irritation (Category 2A)Causes serious eye irritation[4]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation[4]GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[4]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[4]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation at the laboratory bench to its final collection by a certified hazardous waste management service.

Waste Segregation and Collection

Rationale: Proper segregation prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions.

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[5][6]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker.[2][5] The label should clearly state the full chemical name: "this compound" and the approximate quantity. Include the date when the first waste was added.

Managing Small Spills

Rationale: A prepared response to small spills minimizes exposure and prevents the spread of contamination.

  • Immediate Action: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is significant, consider working in a fume hood.

  • Containment: For solid spills, carefully sweep or shovel the material into the designated hazardous waste container. Avoid generating dust.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination of Empty Containers

Rationale: "Empty" containers of hazardous chemicals are often not truly empty and can retain significant residue.

  • Triple Rinsing: The standard procedure for decontaminating empty containers is triple rinsing.[5]

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[5] Choose a solvent in which this compound is soluble.

  • Procedure:

    • Add a small amount of a suitable solvent to the container.

    • Securely close the container and agitate it to ensure the solvent contacts all interior surfaces.

    • Empty the rinsate into the designated hazardous waste container.

    • Repeat this process two more times.

  • Final Disposal of Container: After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Always deface the original label to prevent misuse.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Unused chemical, contaminated materials) ppe Don Appropriate PPE (Goggles, gloves, lab coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container collect Transfer Waste to Container container->collect seal Securely Seal Container collect->seal storage_loc Store in Designated Hazardous Waste Area seal->storage_loc segregate Segregate from Incompatible Chemicals storage_loc->segregate pickup Arrange for Pickup by Licensed Waste Disposal Service segregate->pickup transport Transport to Authorized Facility pickup->transport incinerate High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate

Caption: Workflow for the safe disposal of this compound.

Final Disposal Pathway

The ultimate destination for this compound waste is a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The Environmental Protection Agency (EPA) has stringent regulations for the disposal of halogenated organic compounds.[7][8][9][10][11]

  • Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a professional hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

  • Incineration: As recommended in the safety data sheet, high-temperature incineration is the preferred disposal method.[4] This process is designed to achieve a high destruction and removal efficiency (DRE) for hazardous organic constituents.[7]

  • Environmental Considerations: Incineration facilities for halogenated waste must be equipped with afterburners and flue gas scrubbers to neutralize acidic gases (such as hydrogen chloride, hydrogen bromide, and hydrogen fluoride) that are formed during combustion.[4][7]

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel and complex halogenated aminobenzoic acid derivative, 2-Amino-6-bromo-3-chloro-5-fluorobenzoic acid presents unique challenges in the laboratory. Its multi-halogenated structure suggests potential for significant biological activity, making it a compound of interest in pharmaceutical and chemical research. However, this same structural complexity necessitates a rigorous and informed approach to safety. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1] This classification underscores the need for diligent adherence to the safety protocols outlined in this guide.

Hazard ClassGHS Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation

These classifications are consistent with the known hazards of many halogenated benzoic acid derivatives, which can cause irritation to the skin, eyes, and respiratory system.[2][3][4] The presence of multiple halogens (bromine, chlorine, and fluorine) can also influence the compound's reactivity and toxicity.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure.

  • Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes and airborne particles.[6][7] Given the serious eye irritation hazard (H319), a face shield should also be worn, especially when handling larger quantities or when there is a significant risk of splashing.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[9][10]

    • Lab Coat: A full-sleeved lab coat must be worn to protect the skin from accidental contact.

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood.[11][12] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[6][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment. The following diagram and steps outline the recommended procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate After Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Workflow for the safe handling of this compound.
  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound is stored or handled, put on all required personal protective equipment as detailed above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.

    • Gather Materials: Collect all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid compound within the fume hood. Avoid any actions that could generate dust.

    • Dissolving/Use: If dissolving the compound, add the solvent slowly to the solid to prevent splashing. If using it in a reaction, add it to the reaction vessel carefully.

  • Cleanup and Disposal:

    • Decontamination: After the experiment is complete, decontaminate the work area by wiping it down with an appropriate solvent.

    • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[13]

    • Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is a critical final step in the laboratory workflow. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Waste Collection: All waste containing this compound, whether in solid or solution form, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[13]

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".[13]

  • Licensed Disposal: The disposal of this compound must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge this chemical into sewer systems.[7] Always follow your institution's specific hazardous waste disposal protocols and comply with all local, state, and federal regulations.[13]

By adhering to these detailed safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS CAS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. Retrieved from [Link]

  • Gorokhova, L. G. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.
  • den Besten, C., Smink, M. C., de Vries, J., & van Bladeren, P. J. (1992). Biotransformation and toxicity of halogenated benzenes. Xenobiotica, 22(8), 957-967.
  • CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.